5-Chloro-2-methylpyrazolo[1,5-a]pyrimidine
Description
Properties
IUPAC Name |
5-chloro-2-methylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c1-5-4-7-9-6(8)2-3-11(7)10-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFBYPOBAHXWIFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CC(=NC2=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40677472 | |
| Record name | 5-Chloro-2-methylpyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40677472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
189116-36-7 | |
| Record name | 5-Chloro-2-methylpyrazolo[1,5-a]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=189116-36-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-2-methylpyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40677472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 5-Chloro-2-methylpyrazolo[1,5-a]pyrimidine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized for its rigid, planar structure that serves as a versatile framework for engaging a wide array of biological targets. This guide focuses on a key derivative, 5-Chloro-2-methylpyrazolo[1,5-a]pyrimidine, a pivotal intermediate in the synthesis of novel therapeutic agents. Its strategic functionalization, particularly the reactive 5-chloro substituent, offers a gateway to a multitude of chemical transformations, making it an invaluable tool for exploring structure-activity relationships (SAR) in drug discovery.
Core Chemical and Physical Properties
This compound is a solid, typically white to off-white, at room temperature.[1] Prudent handling dictates storage under an inert atmosphere at 2-8°C.[1] While a specific melting point is not consistently reported across publicly available literature, its derivatives and related structures suggest a crystalline solid nature.
| Property | Value | Source |
| CAS Number | 189116-36-7 | [2] |
| Molecular Formula | C₇H₆ClN₃ | [2][3] |
| Molecular Weight | 167.60 g/mol | [2][3] |
| Appearance | White to off-white solid | [1] |
| Storage | Inert atmosphere, 2-8°C | [1] |
Further characterization data, including detailed NMR, IR, and mass spectrometry, are often available from commercial suppliers upon request.
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound is typically achieved through a multi-step process, commencing with the construction of the pyrazolo[1,5-a]pyrimidine core, followed by chlorination.
Experimental Protocol: Synthesis of the Precursor 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine
This protocol outlines the synthesis of the key precursor, 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine, from which this compound can be derived.
Step 1: Synthesis of 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol
-
To a solution of sodium ethoxide (prepared from sodium and ethanol), add a solution of 3-amino-5-methylpyrazole in ethanol and diethyl malonate.[4]
-
Reflux the reaction mixture for 24 hours.[4]
-
Upon completion, acidification and filtration will yield 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol.
Step 2: Dichlorination to 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine
-
Subject the 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol to a chlorination reaction using phosphorus oxychloride (POCl₃).[4]
-
Reflux the mixture for 24 hours.[4]
-
Careful workup, including quenching with ice and neutralization, followed by extraction and purification, will afford 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine.
The selective removal of the chlorine at the 7-position to yield the target this compound can be achieved through controlled nucleophilic substitution or other regioselective reduction methods, though specific literature protocols for this direct conversion are less common than the subsequent derivatization of the dichloro intermediate.
Caption: Synthesis of the key precursor, 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine.
Reactivity and Synthetic Utility
The chemical reactivity of this compound is dominated by the susceptibility of the chlorine atom at the 5-position to nucleophilic aromatic substitution (SₙAr). This reactivity is the cornerstone of its utility as a versatile building block in organic synthesis.
Nucleophilic Aromatic Substitution (SₙAr)
The electron-deficient nature of the pyrimidine ring, further enhanced by the presence of the electronegative nitrogen atoms, facilitates the attack of nucleophiles at the carbon bearing the chloro substituent. A wide range of nucleophiles, including amines, alcohols, and thiols, can displace the chloride ion, leading to the formation of a diverse array of substituted pyrazolo[1,5-a]pyrimidines.
Experimental Protocol: General Procedure for SₙAr with an Amine
-
Dissolve this compound in a suitable aprotic polar solvent such as dimethylformamide (DMF) or acetonitrile.
-
Add the desired amine nucleophile, typically in a slight excess (1.1-1.5 equivalents).
-
Include a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate, to scavenge the HCl generated during the reaction.
-
Heat the reaction mixture to a temperature ranging from 80°C to 120°C, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, perform an aqueous workup, extract the product with a suitable organic solvent, and purify by column chromatography.
Caption: Reactivity of this compound in SₙAr reactions.
Applications in Drug Discovery and Medicinal Chemistry
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, and this compound serves as a crucial starting material for the synthesis of a variety of biologically active molecules.[5] Its derivatives have shown promise in several therapeutic areas, including oncology and inflammatory diseases.
A significant application of this intermediate is in the development of kinase inhibitors .[5] By strategically introducing various substituents at the 5-position through SₙAr reactions, researchers can fine-tune the binding affinity and selectivity of these compounds for specific kinase targets. For instance, derivatives of this compound have been investigated as inhibitors of phosphoinositide 3-kinases (PI3Ks), which are implicated in cancer and inflammatory disorders.[4]
Furthermore, the pyrazolo[1,5-a]pyrimidine core has been incorporated into molecules with antibacterial activity .[6] The ability to readily diversify the structure of this compound allows for the rapid generation of compound libraries for screening against various bacterial strains.
Safety and Handling
As with any chlorinated heterocyclic compound, appropriate safety precautions should be taken when handling this compound. It is advisable to work in a well-ventilated fume hood and wear personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile building block in organic synthesis, particularly for applications in drug discovery and medicinal chemistry. Its key chemical feature is the reactive 5-chloro substituent, which readily undergoes nucleophilic aromatic substitution, enabling the synthesis of a wide range of derivatives. This technical guide provides a comprehensive overview of its properties, synthesis, and applications, serving as a valuable resource for researchers and scientists working in the field.
References
- 1. This compound | 189116-36-7 [sigmaaldrich.com]
- 2. chemuniverse.com [chemuniverse.com]
- 3. echemi.com [echemi.com]
- 4. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of two novel pyrazolo[1,5-a]pyrimidine compounds with antibacterial activity and biophysical insights into their interactions with plasma protein - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-Chloro-2-methylpyrazolo[1,5-a]pyrimidine: A Cornerstone for Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Scaffold in Medicinal Chemistry
The pyrazolo[1,5-a]pyrimidine nucleus is a fused heterocyclic system recognized as a "privileged scaffold" in medicinal chemistry.[1][2] Its rigid, planar structure and versatile synthetic accessibility have made it a cornerstone in the development of numerous therapeutic agents.[3] Molecules incorporating this core have demonstrated a vast spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and kinase inhibitory properties.[1][4][5] Several approved drugs, such as the sedative Zaleplon and the anticancer agent Dinaciclib, feature this heterocyclic system, underscoring its clinical significance.[3][6]
Within this important class of compounds, 5-Chloro-2-methylpyrazolo[1,5-a]pyrimidine (CAS 189116-36-7) serves as a critical intermediate and versatile building block. The strategic placement of a methyl group at the 2-position and a reactive chlorine atom at the 5-position provides medicinal chemists with a powerful tool for generating diverse molecular libraries. The chloro-substituent, in particular, acts as a synthetic handle for introducing a wide array of functional groups through well-established chemical transformations. This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive technical overview of this key intermediate, focusing on its synthesis, reactivity, and profound impact on the discovery of targeted therapeutics, particularly in the realm of kinase inhibition.
Core Compound Profile
A summary of the key physicochemical properties of this compound is presented below. Proper storage under inert gas at 2-8°C is recommended to ensure stability and prevent degradation.[7][8]
| Property | Value | Source(s) |
| CAS Number | 189116-36-7 | [9][10] |
| Molecular Formula | C₇H₆ClN₃ | [9][10] |
| Molecular Weight | 167.60 g/mol | [9][10] |
| Appearance | White to off-white solid | [7] |
| Storage | Inert atmosphere, 2-8°C | [7][8] |
| XLogP3 | 1.7 | [9] |
| Hydrogen Bond Acceptor Count | 2 | [9] |
| Exact Mass | 167.0250249 | [9] |
Synthetic Strategy: Building the Core
The synthesis of substituted pyrazolo[1,5-a]pyrimidines is a well-trodden path in organic chemistry, typically involving a cyclocondensation reaction followed by functional group manipulation. The most common and robust route to chloro-substituted derivatives, including the title compound's precursors, begins with an appropriately substituted aminopyrazole.[11]
The key steps involve the formation of a dihydroxy intermediate, which is then subjected to a chlorination reaction. This process yields a highly valuable dichloro-intermediate that serves as the primary precursor for a multitude of derivatives.
Protocol 1: Synthesis of 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine (Key Precursor)
This two-step protocol outlines the synthesis of the pivotal dichloro-intermediate from which 5-chloro derivatives are accessed.
Step 1: Synthesis of 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol (1)
-
To a solution of sodium ethoxide in ethanol, add 5-amino-3-methylpyrazole.
-
Add diethyl malonate to the mixture.
-
Heat the reaction mixture to reflux for 24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture and acidify to precipitate the product.
-
Filter the solid, wash with a cold solvent (e.g., ethanol), and dry under vacuum to yield the dihydroxy product 1 . This reaction proceeds via a cyclocondensation mechanism where the aminopyrazole acts as a binucleophile, reacting with the β-dicarbonyl compound.[1][11]
Step 2: Synthesis of 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (2)
-
Suspend the diol intermediate 1 in phosphorus oxychloride (POCl₃).
-
Heat the mixture to reflux for approximately 24 hours. This step should be performed in a well-ventilated fume hood due to the corrosive and reactive nature of POCl₃.
-
Carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice.
-
The resulting precipitate is the dichloro-product 2 .
-
Filter the solid, wash thoroughly with water until the filtrate is neutral, and dry under vacuum.[11] This chlorination step is crucial as it converts the hydroxyl groups into excellent leaving groups (chlorides), paving the way for subsequent functionalization.[12]
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. This compound CAS#: 189116-36-7 [m.chemicalbook.com]
- 8. 189116-36-7|this compound|BLD Pharm [bldpharm.com]
- 9. echemi.com [echemi.com]
- 10. 189116-36-7 | this compound | Chlorides | Ambeed.com [ambeed.com]
- 11. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Structure Elucidation of 5-Chloro-2-methylpyrazolo[1,5-a]pyrimidine
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Pyrazolo[1,5-a]pyrimidine Scaffold
The pyrazolo[1,5-a]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural foundation of numerous biologically active compounds.[1][2] Its rigid, planar framework is amenable to chemical modification, making it a versatile template for designing inhibitors of protein kinases, which are crucial targets in cancer therapy.[2] Given its therapeutic potential, the unambiguous structural confirmation of any new derivative, such as 5-Chloro-2-methylpyrazolo[1,5-a]pyrimidine, is a critical step in the drug discovery and development pipeline.
This guide provides a comprehensive, technically-grounded walkthrough of the analytical methodologies required to elucidate and confirm the structure of this compound. It moves beyond a simple listing of techniques to explain the causal logic behind experimental choices, ensuring a self-validating and authoritative approach to structural confirmation.
Part 1: Foundational Analysis via Mass Spectrometry
The first step in characterizing a newly synthesized compound is to confirm its molecular weight and elemental composition. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose.
Core Objective: To verify the molecular formula (C₈H₆ClN₃) and leverage the isotopic signature of chlorine as a primary validation point.
Expected Observations & Interpretation: The presence of a chlorine atom provides a distinct isotopic pattern that is invaluable for initial confirmation. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), which results in two molecular ion peaks separated by approximately 2 Da.
-
Molecular Ion Peaks (M⁺): The mass spectrum should exhibit a prominent pair of peaks corresponding to the molecular ion.
-
Isotopic Pattern: The peak corresponding to the molecule containing ³⁵Cl (the M⁺ peak) and the peak for the molecule with ³⁷Cl (the M+2 peak) should appear in an intensity ratio of approximately 3:1.[3] This signature is a hallmark of a monochlorinated compound.[3][4]
-
High-Resolution Data: HRMS provides a highly accurate mass measurement, allowing for the confident determination of the elemental formula.
| Parameter | Expected Value | Rationale |
| Molecular Formula | C₈H₆ClN₃ | Based on typical synthesis from 3-methyl-5-aminopyrazole and a chlorinated three-carbon unit. |
| Calculated Exact Mass | 179.02499 (for ³⁵Cl) | This value is calculated for the most abundant isotopes. |
| Observed HRMS (m/z) | [M+H]⁺ at ~180.0322 | In ESI-MS, protonation is common. The observed mass should be within a narrow tolerance (e.g., < 5 ppm) of the calculated value. |
| Isotopic Ratio (M⁺:M+2) | ~3:1 | Confirms the presence of a single chlorine atom.[3] |
Part 2: The Logic of Spectroscopic Elucidation: A Step-by-Step Workflow
The elucidation of the precise arrangement of atoms and bonds relies on a synergistic application of multiple spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR). The overall workflow is designed to be a self-validating cascade, where each step builds upon the last.
Caption: Logical workflow for unambiguous structure elucidation.
Part 3: Deep Dive into NMR Analysis
NMR spectroscopy is the cornerstone of structure elucidation for organic molecules.[2][5] For this compound, a combination of 1D and 2D NMR experiments is required to assign every proton and carbon and to piece the bicyclic structure together.
¹H NMR Spectroscopy: Identifying the Proton Framework
The ¹H NMR spectrum provides the first look at the proton environments within the molecule.
Expected Signals:
-
Methyl Protons (-CH₃): A singlet integrating to 3 protons, expected around δ 2.5-2.7 ppm. Its singlet nature indicates no adjacent protons.
-
Pyrazolo Proton (H-3): A singlet integrating to 1 proton.
-
Pyrimidine Protons (H-6, H-7): Two signals, each integrating to 1 proton. These are expected to be doublets due to coupling with each other.
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| 2-CH₃ | ~2.6 | Singlet (s) | 3H | Aliphatic methyl group attached to an aromatic ring. |
| H-3 | ~6.7 | Singlet (s) | 1H | Proton on the electron-rich pyrazole ring. |
| H-6 | ~7.0 | Doublet (d) | 1H | Pyrimidine ring proton adjacent to H-7. |
| H-7 | ~8.7 | Doublet (d) | 1H | Pyrimidine ring proton deshielded by the adjacent ring nitrogen and coupled to H-6. |
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum reveals the number of unique carbon environments.
Expected Signals:
-
Eight distinct carbon signals: One in the aliphatic region (for the methyl group) and seven in the aromatic/heteroaromatic region.
| Carbon | Expected Chemical Shift (δ, ppm) | Rationale |
| 2-CH₃ | ~15 | Typical for a methyl group on a heteroaromatic system. |
| C-3 | ~108 | Shielded carbon on the pyrazole ring. |
| C-3a | ~145 | Bridgehead carbon adjacent to two nitrogens. |
| C-5 | ~148 | Carbon bearing the chloro substituent. |
| C-6 | ~110 | Shielded pyrimidine carbon. |
| C-7 | ~150 | Deshielded pyrimidine carbon adjacent to nitrogen. |
| C-2 | ~152 | Carbon bearing the methyl group. |
| C-8a | ~140 | Bridgehead carbon. |
2D NMR: The Definitive Proof of Connectivity
While 1D NMR provides the pieces of the puzzle, 2D NMR experiments show how they connect. For this molecule, the Heteronuclear Multiple Bond Correlation (HMBC) experiment is the most critical. It reveals long-range (2-3 bond) correlations between protons and carbons, allowing for the definitive assembly of the fused ring system.
Key HMBC Correlations to Confirm the Structure:
-
Methyl Group Placement: A correlation from the methyl protons (~2.6 ppm) to the carbon at C-2 (~152 ppm) and the carbon at C-3 (~108 ppm) confirms the methyl group is at position 2.
-
Ring Fusion: Correlations from the pyrimidine proton H-7 (~8.7 ppm) to the bridgehead carbon C-3a (~145 ppm) and C-5 (~148 ppm) are crucial. This unequivocally links the pyrimidine ring to the pyrazole ring at the correct position.
-
Substituent Placement: The chlorine atom at C-5 is confirmed by the chemical shift of C-5 (~148 ppm) and by the HMBC correlation from H-6 and H-7 to this carbon.
Caption: Key HMBC correlations confirming the molecular backbone.
Part 4: Experimental Protocols
For results to be trustworthy and reproducible, they must be based on robust experimental protocols.
Protocol 1: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol. Dilute to a final concentration of 10-50 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid.
-
Instrumentation: Utilize a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer coupled with an electrospray ionization (ESI) source.[6]
-
Acquisition Parameters:
-
Ionization Mode: ESI Positive.
-
Mass Range: 50-500 m/z.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Data Acquisition: Centroid mode.
-
-
Data Analysis: Process the acquired spectrum to identify the [M+H]⁺ ion. Use the instrument's software to calculate the elemental composition based on the accurate mass and compare it to the theoretical value for C₈H₆ClN₃. Verify the ~3:1 isotopic ratio for the M⁺ and M+2 peaks.
Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.[7]
-
¹H NMR Acquisition:
-
Pulse Program: Standard single pulse (zg30).
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16.
-
Relaxation Delay: 2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled (zgpg30).
-
Spectral Width: -10 to 180 ppm.
-
Number of Scans: 1024.
-
Relaxation Delay: 2 seconds.
-
-
2D HMBC Acquisition:
-
Pulse Program: Standard gradient-selected HMBC (hmbcgpndqf).
-
Spectral Width (F2, ¹H): -2 to 12 ppm.
-
Spectral Width (F1, ¹³C): -10 to 180 ppm.
-
Number of Scans: 8-16 per increment.
-
Long-Range Coupling Delay (D6): Optimized for 8 Hz.
-
-
Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak or TMS. Analyze cross-peaks in 2D spectra to establish correlations.
Conclusion
The structural elucidation of this compound is a systematic process that relies on the logical integration of data from multiple high-precision analytical techniques. By starting with the foundational confirmation of the molecular formula via HRMS and its characteristic chlorine isotope pattern, a framework of confidence is established. This framework is then meticulously detailed using a suite of 1D and 2D NMR experiments, culminating in the unequivocal assembly of the molecule through key HMBC correlations. This self-validating workflow ensures the highest degree of scientific integrity, providing the certainty required for advancing a compound in a research or drug development setting.
References
- 1. mdpi.com [mdpi.com]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. The mass spectrometry of chlorinated dibenzo-p-dioxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
An In-depth Technical Guide to the Spectroscopic Characterization of 5-Chloro-2-methylpyrazolo[1,5-a]pyrimidine
Authored by a Senior Application Scientist
Introduction: The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including roles as kinase inhibitors in cancer therapy.[1] 5-Chloro-2-methylpyrazolo[1,5-a]pyrimidine is a key synthetic intermediate, valued for its reactive chlorine atom that allows for further functionalization of the pyrimidine ring.[2] A thorough understanding of its spectroscopic properties is paramount for researchers in drug discovery and development to ensure structural integrity, purity, and to facilitate the characterization of its downstream derivatives. This guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in established scientific principles and experimental best practices.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure
NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide a detailed map of the molecule's carbon-hydrogen framework.
A. ¹H NMR Spectroscopy
The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
Predicted ¹H NMR Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 8.5 - 8.7 | Doublet | 1H | H-7 |
| ~ 6.7 - 6.9 | Doublet | 1H | H-6 |
| ~ 6.4 - 6.6 | Singlet | 1H | H-3 |
| ~ 2.5 - 2.7 | Singlet | 3H | -CH₃ |
Interpretation and Rationale:
The pyrazolo[1,5-a]pyrimidine ring system dictates a characteristic pattern of signals. The protons on the pyrimidine ring (H-7 and H-6) are expected to be doublets due to coupling with each other. H-7 is anticipated to be the most downfield proton due to the deshielding effects of the adjacent nitrogen atom and the chlorine at C-5. The proton on the pyrazole ring (H-3) would appear as a singlet as it has no adjacent protons. The methyl group protons at C-2 also present as a singlet and are found in the typical upfield region for such groups. A study on the pyrazolo[1,5-a]pyrimidine system helps in revising the assignments of H-5 and H-7.[3]
B. ¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of non-equivalent carbons and provides insights into their electronic environment.
Predicted ¹³C NMR Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~ 155 - 158 | C-7 |
| ~ 150 - 153 | C-5 |
| ~ 148 - 151 | C-2 |
| ~ 140 - 143 | C-3a |
| ~ 110 - 113 | C-6 |
| ~ 95 - 98 | C-3 |
| ~ 15 - 18 | -CH₃ |
Interpretation and Rationale:
The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of neighboring atoms. The carbons bonded to nitrogen (C-2, C-3a, C-5, and C-7) are expected to be significantly downfield. The carbon bearing the chlorine atom (C-5) will also be deshielded. The methyl carbon will be the most upfield signal. These predictions are based on general principles and data from similar heterocyclic systems.[4]
C. Experimental Protocol for NMR Data Acquisition
A standardized protocol ensures data reproducibility and quality.
Workflow for NMR Analysis:
Caption: Standard workflow for acquiring and processing NMR data.
Step-by-Step Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup: Insert the sample into the NMR spectrometer. The instrument's magnetic field should be shimmed to ensure homogeneity, which is critical for high-resolution spectra.[5]
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Acquire a ¹³C NMR spectrum. As ¹³C has a low natural abundance, a larger number of scans and a longer acquisition time are typically required.
-
For unambiguous assignments, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to establish ¹H-¹H and ¹H-¹³C correlations, respectively.
-
-
Data Processing: The raw data (Free Induction Decay - FID) is processed using a Fourier transform. This is followed by phase correction and baseline correction to yield the final spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[5]
II. Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and simple technique for identifying the presence of specific functional groups in a molecule based on their characteristic vibrational frequencies.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type |
| ~ 3100 - 3000 | C-H stretching (aromatic) |
| ~ 2980 - 2850 | C-H stretching (methyl) |
| ~ 1630 - 1580 | C=N stretching |
| ~ 1550 - 1450 | C=C stretching (ring) |
| ~ 800 - 700 | C-Cl stretching |
Interpretation and Rationale:
The IR spectrum will be characterized by several key absorption bands. The aromatic C-H stretching vibrations of the heterocyclic rings will appear above 3000 cm⁻¹. The C-H stretching of the methyl group will be observed just below 3000 cm⁻¹. The C=N and C=C stretching vibrations within the fused ring system will give rise to a series of bands in the 1630-1450 cm⁻¹ region. The C-Cl stretching vibration is expected in the lower frequency region of the spectrum. The absence of broad bands in the 3200-3500 cm⁻¹ region would confirm the absence of N-H or O-H functional groups.
Experimental Protocol for IR Data Acquisition
Workflow for IR Analysis:
Caption: Workflow for acquiring an IR spectrum.
Step-by-Step Protocol (KBr Pellet Method):
-
Sample Preparation: Grind a small amount (~1-2 mg) of this compound with ~100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer. First, run a background scan of the empty sample compartment. Then, run the sample scan to obtain the IR spectrum.
III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and elemental composition of a compound. It also offers structural clues based on the fragmentation patterns of the molecule.
Predicted Mass Spectrum Data:
-
Molecular Formula: C₇H₆ClN₃
-
Molecular Weight: 167.60 g/mol
-
Expected Molecular Ion (M⁺): m/z 167 (for ³⁵Cl) and 169 (for ³⁷Cl) in an approximate 3:1 ratio.
Interpretation and Rationale:
The mass spectrum should exhibit a clear molecular ion peak. Due to the natural isotopic abundance of chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion will appear as a pair of peaks (M⁺ and M+2) separated by two mass units, with a characteristic intensity ratio of approximately 3:1. This isotopic pattern is a definitive indicator of the presence of one chlorine atom in the molecule.[6]
Predicted Fragmentation Pathways:
The pyrazolo[1,5-a]pyrimidine core is relatively stable. Common fragmentation pathways may involve the loss of the methyl group, the chlorine atom, or the sequential loss of small neutral molecules like HCN.
Experimental Protocol for MS Data Acquisition
Workflow for Mass Spectrometry Analysis:
Caption: General workflow for mass spectrometry analysis.
Step-by-Step Protocol (Electrospray Ionization - ESI):
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent such as methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a constant flow rate.
-
Ionization: A high voltage is applied to the infusion needle, creating a fine spray of charged droplets. As the solvent evaporates, ions of the analyte are released.
-
Mass Analysis and Detection: The ions are guided into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), where they are separated based on their m/z ratio. The detector then records the abundance of each ion to generate the mass spectrum.
IV. Conclusion
The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS provides a complete picture of its molecular structure. The data and protocols presented in this guide offer researchers and drug development professionals a reliable framework for the characterization of this important synthetic intermediate, ensuring the quality and integrity of their scientific endeavors. The convergence of data from these orthogonal analytical techniques provides a high degree of confidence in the structural assignment.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pyrimidine(289-95-2) 13C NMR spectrum [chemicalbook.com]
- 5. rsc.org [rsc.org]
- 6. article.sapub.org [article.sapub.org]
An In-depth Technical Guide to the Synthesis of 5-Chloro-2-methylpyrazolo[1,5-a]pyrimidine: Starting Materials and Core Synthetic Strategies
Introduction
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core structure of numerous compounds with significant therapeutic potential.[1][2][3] These compounds are recognized for their activity as kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases.[2][3][4] This guide provides a detailed technical overview of the synthetic routes to a key intermediate, 5-Chloro-2-methylpyrazolo[1,5-a]pyrimidine, with a focus on the selection of starting materials and the rationale behind the core synthetic transformations. This document is intended for researchers, scientists, and professionals in the field of drug development.
Strategic Approaches to the Pyrazolo[1,5-a]pyrimidine Core
The synthesis of the pyrazolo[1,5-a]pyrimidine ring system is most commonly achieved through the cyclocondensation of a 3-aminopyrazole derivative with a suitable 1,3-bielectrophilic partner.[5] The strategic selection of these precursors is paramount as it dictates the substitution pattern of the final heterocyclic product.
Primary Synthetic Pathway: Cyclocondensation followed by Chlorination
A prevalent and well-documented strategy for the synthesis of chloro-substituted pyrazolo[1,5-a]pyrimidines involves a two-stage process: the initial formation of a dihydroxy pyrazolo[1,5-a]pyrimidine intermediate, followed by a chlorination step.[6]
Stage 1: Formation of 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol
The key starting materials for this stage are 5-amino-3-methylpyrazole and diethyl malonate . The reaction is a condensation reaction catalyzed by a base, typically sodium ethoxide, and is driven to completion by heating under reflux.[6][7]
-
Rationale for Starting Material Selection:
-
5-amino-3-methylpyrazole: This molecule provides the pyrazole ring and the nucleophilic amino group necessary for the initial condensation with one of the electrophilic carbonyl groups of diethyl malonate. The methyl group at the 3-position of the pyrazole ring ultimately becomes the 2-methyl group in the final product.
-
Diethyl Malonate: This symmetrical 1,3-dielectrophile provides the three carbon atoms required to form the pyrimidine ring. The two ester groups are excellent electrophiles for the cyclization reaction.
-
The reaction proceeds via an initial nucleophilic attack of the exocyclic amino group of the pyrazole onto one of the carbonyl carbons of diethyl malonate, followed by an intramolecular cyclization and subsequent dehydration to form the stable, fused heterocyclic system.
Stage 2: Chlorination to 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine
The intermediate, 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol, is then subjected to a chlorination reaction to replace the hydroxyl groups with chlorine atoms. The most common and effective chlorinating agent for this transformation is phosphorus oxychloride (POCl₃) .[6][7]
-
Mechanism Insight: The hydroxyl groups of the diol are converted into better leaving groups by reaction with POCl₃, which are then displaced by chloride ions. This reaction is typically performed at reflux to ensure complete conversion.
This two-step process yields 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine, a versatile intermediate for further functionalization.
Obtaining this compound
To arrive at the target molecule, this compound, from the 5,7-dichloro intermediate, a selective reaction is required. The chlorine atom at the 7-position is generally more reactive towards nucleophilic substitution than the one at the 5-position.[6] This differential reactivity can be exploited to selectively replace the 7-chloro group, leaving the 5-chloro group intact. For instance, a subsequent nucleophilic substitution with a carefully chosen nucleophile under controlled conditions can lead to the desired product.
Alternatively, a different synthetic approach starting with precursors that lead directly to the desired substitution pattern can be employed.
Alternative Synthetic Strategies
While the above method is robust, other synthetic strategies can be employed, often tailored to achieve specific substitution patterns. These can include multi-component reactions or the use of different 1,3-dielectrophiles.[1][2]
For example, the use of β-ketonitriles or other activated methylene compounds in reactions with aminopyrazoles can lead to a variety of substituted pyrazolo[1,5-a]pyrimidines.[2]
Experimental Protocols
Protocol 1: Synthesis of 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol
-
To a solution of sodium ethoxide (prepared by dissolving sodium metal in absolute ethanol), add 5-amino-3-methylpyrazole and diethyl malonate.
-
Heat the reaction mixture at reflux for 24 hours.
-
After cooling, the precipitate is collected by filtration, washed with ethanol, and dried to afford 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol.[6][7]
Protocol 2: Synthesis of 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine
-
A mixture of 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol and phosphorus oxychloride is heated at reflux for 24 hours.[6][7]
-
The excess phosphorus oxychloride is removed under reduced pressure.
-
The residue is carefully poured onto crushed ice and the resulting precipitate is collected by filtration, washed with water, and dried to yield 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine.
Data Summary
| Reaction Stage | Starting Materials | Key Reagents | Product | Typical Yield |
| Cyclocondensation | 5-amino-3-methylpyrazole, Diethyl malonate | Sodium ethoxide, Ethanol | 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol | 89%[6] |
| Chlorination | 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol | Phosphorus oxychloride | 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine | 61%[6] |
Visualizing the Synthesis
Caption: Synthetic pathway to this compound.
Conclusion
The synthesis of this compound is a well-established process that relies on fundamental principles of heterocyclic chemistry. The primary route, involving the cyclocondensation of 5-amino-3-methylpyrazole with diethyl malonate followed by chlorination, provides a reliable and scalable method for accessing this important synthetic intermediate. Understanding the reactivity of the starting materials and the rationale behind the chosen reaction conditions is crucial for the successful synthesis and further elaboration of this versatile scaffold in drug discovery programs.
References
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Pyrazolo[1,5-a]pyrimidine Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
The pyrazolo[1,5-a]pyrimidine nucleus, a fused heterocyclic system comprising pyrazole and pyrimidine rings, has emerged as a cornerstone in medicinal chemistry.[1][2] Its rigid, planar structure and synthetic tractability have made it a "privileged scaffold," capable of interacting with a diverse array of biological targets with high affinity and specificity.[1] This guide provides a comprehensive overview of the extensive biological activities associated with this core structure, offering insights into its mechanism of action, structure-activity relationships (SAR), and applications in contemporary drug development. Marketed drugs for NTRK fusion cancers, such as Larotrectinib and Entrectinib, feature the pyrazolo[1,5-a]pyrimidine nucleus, underscoring its clinical significance.[3][4]
A Spectrum of Biological Activities: From Oncology to Infectious Diseases
The versatility of the pyrazolo[1,5-a]pyrimidine core has been demonstrated across a wide range of therapeutic areas, including oncology, inflammation, and infectious diseases.[5][6][7] This is largely due to the scaffold's ability to be readily functionalized at multiple positions, allowing for the fine-tuning of its pharmacological properties.[1][5]
Dominance in Oncology: A Kinase Inhibition Powerhouse
The most profound impact of the pyrazolo[1,5-a]pyrimidine scaffold has been in the field of oncology, particularly as a potent inhibitor of various protein kinases.[5][8] These enzymes are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[8]
Tropomyosin Receptor Kinase (Trk) Inhibition:
Derivatives of pyrazolo[1,5-a]pyrimidine have shown remarkable success as inhibitors of Tropomyosin Receptor Kinases (Trks), a family of receptor tyrosine kinases (TrkA, TrkB, and TrkC) whose genetic alterations are implicated in a variety of solid tumors.[3][4] The scaffold's N1 atom forms a crucial hydrogen bond with the hinge region residue Met592 of the kinase, a key interaction for potent inhibition.[3]
-
Marketed Drugs: The clinical success of Trk inhibitors like Larotrectinib and Entrectinib, both containing the pyrazolo[1,5-a]pyrimidine core, has validated this scaffold as a premier framework for targeting NTRK fusion-positive cancers.[3][4] Second-generation inhibitors such as Repotrectinib and Selitrectinib have been developed to overcome resistance mutations.[3][4]
Cyclin-Dependent Kinase (CDK) Inhibition:
The pyrazolo[1,5-a]pyrimidine nucleus has also been explored for the development of Cyclin-Dependent Kinase (CDK) inhibitors.[9] CDKs are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
Pim-1 Kinase Inhibition:
Novel pyrazolo[1,5-a]pyrimidine compounds have been synthesized and identified as potent and selective inhibitors of Pim-1 kinase, a serine/threonine kinase involved in cell survival and proliferation.[10]
The inhibitory effects of pyrazolo[1,5-a]pyrimidines also extend to other kinases such as EGFR, B-Raf, and MEK, which are relevant in the treatment of non-small cell lung cancer (NSCLC) and melanoma.[8]
| Compound Class | Target Kinase | IC50 Value | Cell Line | Reference |
| Picolinamide-substituted pyrazolo[1,5-a]pyrimidine | TrkA | 1.7 nM | Enzymatic Assay | [3][11] |
| Macrocyclic pyrazolo[1,5-a]pyrimidine | TrkA, TrkB, TrkC | 0.17 nM, 0.07 nM, 0.07 nM | Enzymatic Assay | [11] |
| 7-Aryl-3-substituted pyrazolo[1,5-a]pyrimidine | TrkA, ALK2 | 0.087 µM, 0.105 µM | Enzymatic Assay | [3] |
| Pyrazolo[1,5-a]pyrimidine-3-carbonitrile | - | 0.0020 µM | HCT116 | [12] |
| Pyrazolo[1,5-a]pyrimidine derivative | Pim-1 | 45 nM | Enzymatic Assay | [10] |
Tackling Inflammation: A Multi-pronged Approach
Pyrazolo[1,5-a]pyrimidine derivatives have demonstrated significant anti-inflammatory properties through various mechanisms.[13][14]
Cyclooxygenase (COX) Inhibition: Certain derivatives have been designed and synthesized as inhibitors of COX-1 and COX-2 enzymes, which are key players in the inflammatory cascade.[14]
One notable compound, 4,7-dihydro-4-ethyl-2(2-thienyl)pyrazolo[1,5-a]pyrimidin-7-one, has shown potent in vivo and in vitro anti-inflammatory activity with low toxicity.[13] The anti-inflammatory effects are attributed to the inhibition of leukotriene and/or prostaglandin biosynthesis.[13]
Combating Microbial Threats: A New Frontier
The pyrazolo[1,5-a]pyrimidine scaffold has also been investigated for its antimicrobial activity, showing promise against a range of bacterial and fungal pathogens.[6][15][16][17]
Antibacterial Activity: Several novel pyrazolo[1,5-a]pyrimidine derivatives have exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria.[6][16] Some compounds have shown minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values comparable to or even better than the reference drug ciprofloxacin against strains like S. aureus and E. coli.[6] The mechanism of action for some of these compounds has been linked to the inhibition of RNA polymerase.[15]
Antifungal Activity: The broad-spectrum antimicrobial activity of this scaffold also extends to antifungal effects, making it a promising area for further research.[17]
| Compound Class | Target Organism | MIC (µM) | MBC (µM) | Reference |
| 3-(4-methoxybenzyl)-linked pyrazolo[1,5-a]pyrimidine | S. aureus, E. coli | 2.6 - 2.8 | 5.3 - 5.6 | [6] |
| 5,7-dimethyl-pyrazolo[1,5-a]pyrimidine | S. aureus, E. faecalis, P. aeruginosa | 0.187 - 0.50 | - | [18] |
| Pyrazolo[1,5-a]pyrimidine derivative 7b | - | - | IC50= 0.213 µg/ml (RNA polymerase inhibition) | [15] |
Expanding Horizons: CNS and Other Therapeutic Areas
Beyond the major areas of oncology, inflammation, and infectious diseases, the pyrazolo[1,5-a]pyrimidine core has shown potential in other therapeutic domains:
-
Central Nervous System (CNS) Agents: The scaffold has been engineered to develop agents with activity in the central nervous system.[3][11]
-
Antioxidant, Anti-diabetic, and Anti-Alzheimer Activities: Certain derivatives have been evaluated for their potential in treating conditions associated with oxidative stress, diabetes, and Alzheimer's disease.[7][19][20]
The Chemistry Behind the Biology: Synthetic Strategies
The biological prowess of the pyrazolo[1,5-a]pyrimidine scaffold is underpinned by its versatile and well-established synthetic chemistry. The most common approach involves the cyclocondensation of 3-aminopyrazole derivatives with 1,3-bielectrophilic compounds.[1][21]
Various synthetic methodologies have been developed to enhance the efficiency and diversity of these compounds, including:
-
Cyclization and condensation reactions[5]
-
Three-component reactions[5]
-
Microwave-assisted synthesis[5]
-
Palladium-catalyzed cross-coupling and click chemistry[5][8]
These methods allow for the introduction of a wide range of substituents, facilitating extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.[5]
Visualizing the Synthesis: A General Reaction Scheme
Caption: General synthesis of the pyrazolo[1,5-a]pyrimidine core.
Experimental Protocols: A Guide to In Vitro Evaluation
The following protocols provide a framework for the initial in vitro evaluation of novel pyrazolo[1,5-a]pyrimidine derivatives.
Protocol 1: In Vitro Kinase Inhibition Assay (Example: TrkA)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.
Materials:
-
Recombinant human TrkA kinase
-
ATP
-
Kinase substrate (e.g., a synthetic peptide)
-
Kinase buffer
-
Test compound (dissolved in DMSO)
-
96-well plates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add the kinase, substrate, and buffer to the wells of a 96-well plate.
-
Add the diluted test compound to the wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection reagent and a plate reader.
-
Calculate the percentage of inhibition for each compound concentration.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: In Vitro Antibacterial Susceptibility Testing (Broth Microdilution)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of a test compound against a specific bacterial strain.
Materials:
-
Bacterial strain (e.g., Staphylococcus aureus)
-
Mueller-Hinton Broth (MHB)
-
Test compound (dissolved in DMSO)
-
96-well microtiter plates
-
Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)
-
Incubator
Procedure:
-
Prepare serial twofold dilutions of the test compound in MHB in the wells of a 96-well plate.
-
Add the standardized bacterial inoculum to each well.
-
Include a positive control (bacterial inoculum without compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
Visually inspect the plates for bacterial growth (turbidity).
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualizing the Workflow: In Vitro Evaluation Pipeline
Caption: Workflow for the in vitro evaluation of pyrazolo[1,5-a]pyrimidines.
Future Directions and Conclusion
The pyrazolo[1,5-a]pyrimidine core structure continues to be a fertile ground for the discovery of novel therapeutic agents. Future research will likely focus on several key areas:
-
Overcoming Drug Resistance: The development of next-generation inhibitors that are active against resistant mutants of kinases and microbes is a critical priority.[5]
-
Improving Selectivity: Enhancing the selectivity of these compounds for their intended targets will help to minimize off-target effects and improve their safety profiles.[5][8]
-
Exploring New Biological Space: Further investigation into the underexplored therapeutic areas for this scaffold, such as neurodegenerative and metabolic diseases, could yield new breakthroughs.
References
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights | MDPI [mdpi.com]
- 4. Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives | European Journal of Chemistry [eurjchem.com]
- 13. Synthesis and study of the anti-inflammatory properties of some pyrazolo[1,5-a]pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of novel pyrazole and pyrazolo[1,5-a]pyrimidine derivatives as cyclooxygenase inhibitors (COX-1 and COX-2) using molecular modeling simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. New Route to the Synthesis of Novel Pyrazolo[1,5-a]pyrimidines and Evaluation of their Antimicrobial Activity as RNA Polymerase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Design, synthesis, docking, and antimicrobial evaluation of some novel pyrazolo[1,5-a] pyrimidines and their corresponding cycloalkane ring-fused derivatives as purine analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis, In Vitro Antimicrobial and Cytotoxic Activities of Some New Pyrazolo[1,5-a]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 20. In vitro enzymatic evaluation of some pyrazolo[1,5-a]pyrimidine derivatives: Design, synthesis, antioxidant, anti-diabetic, anti-Alzheimer, and anti-arthritic activities with molecular modeling simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Discovery of Novel Pyrazolo[1,5-a]pyrimidine Derivatives as Kinase Inhibitors
Intended Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, oncology, and pharmacology.
Preamble: The Pyrazolo[1,5-a]pyrimidine Scaffold - A Privileged Core in Modern Drug Discovery
The pyrazolo[1,5-a]pyrimidine core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry, earning the designation of a "privileged scaffold". This is due to its rigid, planar structure and versatile synthetic accessibility, which allows for systematic structural modifications across its periphery.[1] This chemical tractability enables the fine-tuning of steric, electronic, and physicochemical properties, making it an ideal framework for developing potent and selective modulators of biological targets.
Historically and presently, this scaffold is a cornerstone in the development of kinase inhibitors.[2][3] Kinases are a critical class of enzymes that regulate a vast array of cellular signaling pathways; their dysregulation is a hallmark of many diseases, most notably cancer.[2][3] The pyrazolo[1,5-a]pyrimidine framework serves as an effective mimic of the adenine region of ATP, allowing derivatives to act as competitive inhibitors in the ATP-binding pocket of various kinases.[4] This guide will provide a comprehensive, technically-grounded overview of the discovery process for novel pyrazolo[1,5-a]pyrimidine derivatives, using the development of potent and selective SRC kinase inhibitors as a central case study.
The Genesis of a Project: Rationale and Synthetic Strategy
The inception of a drug discovery campaign is rooted in a clear biological hypothesis and a robust chemical strategy. Here, we focus on SRC kinase, a non-receptor tyrosine kinase that is frequently overexpressed or hyperactivated in numerous human cancers, including breast cancer.[5] Its activation promotes signaling pathways that drive cell proliferation, survival, and motility.[6][7] Therefore, inhibiting SRC is a validated therapeutic strategy.
Core Synthetic Strategy: The Cyclocondensation Approach
The most reliable and widely employed method for constructing the pyrazolo[1,5-a]pyrimidine core is the cyclocondensation reaction between a 5-aminopyrazole derivative and a β-dicarbonyl compound or a synthetic equivalent.[2][7] This approach offers a convergent and modular route to a diverse library of derivatives.
A modern, efficient variation of this strategy involves a two-step sequence: (1) the formation of a β-enaminone from a methyl ketone, followed by (2) cyclocondensation with a 5-aminopyrazole.[5] This method provides high yields and allows for significant diversity at what will become the 7-position of the final heterocyclic core.
Detailed Experimental Protocol: Synthesis of 7-Aryl-2-methylpyrazolo[1,5-a]pyrimidines
This protocol is adapted from a validated, high-yield procedure and serves as a self-validating system for producing the core scaffold.[5]
Step 1: Synthesis of (E)-3-(dimethylamino)-1-(phenyl)prop-2-en-1-one (β-enaminone intermediate)
-
Reagents & Setup: To a microwave-specific reaction vial, add the appropriate methyl ketone (e.g., acetophenone, 1.0 mmol) and N,N-dimethylformamide-dimethylacetal (DMF-DMA, 1.5 mmol). The use of excess DMF-DMA drives the reaction to completion.
-
Reaction: Seal the vial and place it in a microwave reactor. Irradiate the solvent-free mixture at 160 °C for 15 minutes. Microwave synthesis is chosen for its rapid, uniform heating, which dramatically reduces reaction times and often improves yields compared to conventional heating.[2]
-
Work-up & Purification: After cooling, the resulting crude product is typically of high purity. If necessary, it can be purified by recrystallization from a suitable solvent like ethanol to yield the β-enaminone as a crystalline solid. Characterization is performed using ¹H NMR to confirm the formation of the enamine double bond and loss of the methyl protons.
Step 2: Synthesis of 2-Methyl-7-phenylpyrazolo[1,5-a]pyrimidine
-
Reagents & Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the β-enaminone intermediate (1.0 mmol) and 3-methyl-1H-pyrazol-5-amine (1.0 mmol) in glacial acetic acid (5 mL). Acetic acid serves as both the solvent and an acid catalyst for the cyclization.
-
Reaction: Heat the mixture to reflux (approximately 118 °C) and maintain for 4-6 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up & Purification: Cool the reaction mixture to room temperature. Pour the mixture into ice-water (50 mL) and neutralize with a saturated solution of sodium bicarbonate. The resulting precipitate is collected by vacuum filtration, washed with water, and dried. The crude product is then purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the pure 7-aryl-2-methylpyrazolo[1,5-a]pyrimidine.
-
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to ensure the correct mass and elemental composition.
From Scaffold to Lead: A Case Study in SRC Kinase Inhibitor Discovery
The discovery of the potent and selective SRC inhibitor, eCF506 , provides an exemplary workflow for optimizing a pyrazolo[1,5-a]pyrimidine hit.[8] The initial strategy began with the known promiscuous kinase inhibitor PP1 and used a combination of ligand-based design and phenotypic screening to generate novel analogs with improved properties.[8]
Initial Screening and Structure-Activity Relationship (SAR) Analysis
Phenotypic screening against breast cancer cell lines (e.g., MCF7, MDA-MB-231) provided initial target-agnostic SAR data, guiding the design toward antiproliferative activity rather than just on-target potency.[8] Subsequent biochemical assays against SRC kinase and the common off-target ABL kinase were used to refine selectivity.
The data below summarizes the SAR for a key series of compounds, demonstrating the iterative optimization process.
| Compound | R¹ Group (at N1) | R³ Group (at C3) | SRC IC₅₀ (nM) | ABL IC₅₀ (nM) | Selectivity (ABL/SRC) | MDA-MB-231 EC₅₀ (μM) |
| PP1 | t-Butyl | 4-Anilino | 170 | 200 | ~1.2 | >10 |
| 9d | 2-[4-(dimethylamino) piperidyl]ethyl | 4-Anilino | 1.8 | 1700 | ~944 | 0.8 |
| 12d | 2-[4-(dimethylamino) piperidyl]ethyl | 4-(3-hydroxyphenyl)amino | 0.8 | 1400 | 1750 | 0.3 |
| eCF506 | 2-[4-(dimethylamino) piperidyl]ethyl | 4-(3-ethynylphenyl)amino | 0.5 | >1000 | >2000 | 0.1 |
Data synthesized from Unciti-Broceta, A., et al. (2016). J. Med. Chem.[8]
Key SAR Insights:
-
N1 Position: The introduction of a basic, water-soluble side chain, specifically the 2-[4-(dimethylamino)piperidyl]ethyl group, was critical for both high potency and exceptional selectivity against ABL kinase. This moiety likely engages with solvent-exposed regions of the kinase, improving physicochemical properties without compromising binding affinity.[8]
-
C3 Position: Exploration of substituents on the aniline ring at the C3 position was key to maximizing potency. Moving from an unsubstituted aniline (9d ) to a 3-hydroxyphenyl (12d ) and ultimately a 3-ethynylphenyl group (eCF506 ) resulted in a progressive increase in SRC inhibition and cellular antiproliferative activity. The ethynyl group likely forms favorable interactions within a hydrophobic pocket of the SRC active site.[8]
Mechanism of Action: Elucidating the Biological Impact
Understanding how a compound exerts its effect is paramount. For kinase inhibitors, this involves confirming target engagement and mapping its impact on downstream signaling.
SRC Kinase Signaling Pathway
SRC is a central node in cellular signaling, relaying signals from receptor tyrosine kinases (RTKs) and integrins to downstream pathways that control cell fate.[6] Inhibition of SRC is expected to disrupt these pathways, leading to reduced proliferation and motility.
Protocol for In Vitro Kinase Activity Assay (ADP-Glo™)
To quantify the inhibitory potency (IC₅₀) of newly synthesized compounds, a robust biochemical assay is required. The ADP-Glo™ Kinase Assay (Promega) is a widely used, luminescence-based method that measures the amount of ADP produced during the kinase reaction.[5] Less light indicates less ADP, signifying greater kinase inhibition.
Materials:
-
Recombinant Human SRC Kinase
-
Kinase Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Poly-(Glu,Tyr 4:1) peptide substrate
-
ATP Solution
-
Test Compounds (serially diluted in DMSO)
-
ADP-Glo™ Reagent & Kinase Detection Reagent
-
White, opaque 384-well plates
Step-by-Step Methodology:
-
Compound Plating: Prepare serial dilutions of the pyrazolo[1,5-a]pyrimidine test compounds in DMSO. Dispense 50 nL of each dilution into a 384-well plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Enzyme/Substrate Addition: Prepare a master mix of SRC kinase and the peptide substrate in kinase buffer. Add 5 µL of this mix to each well. Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate Kinase Reaction: Prepare an ATP solution in kinase buffer. Add 5 µL to each well to start the reaction. The final ATP concentration should be at or near the Kₘ for the enzyme. Incubate for 60 minutes at room temperature.
-
Terminate Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and eliminates any remaining ATP. Incubate for 40 minutes at room temperature.
-
Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced in the kinase reaction back into ATP, which is then used by a luciferase to generate light. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence signal using a plate-reading luminometer.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter dose-response curve to calculate the IC₅₀ value.
Conclusion and Future Directions
The pyrazolo[1,5-a]pyrimidine scaffold continues to be a remarkably fruitful starting point for the discovery of novel kinase inhibitors. The journey from a privileged core to a clinical candidate like those targeting Trk or PI3Kδ is a testament to the power of iterative design, synthesis, and testing. As demonstrated with the development of SRC inhibitors, a logical workflow that combines robust synthetic chemistry with insightful biological evaluation is critical for success.
Future efforts in this field will likely focus on developing inhibitors with novel mechanisms of action (e.g., allosteric inhibitors), overcoming acquired drug resistance, and further refining kinase selectivity profiles to minimize off-target effects and improve patient outcomes.[2] The chemical versatility of the pyrazolo[1,5-a]pyrimidine core ensures it will remain a central tool in these endeavors.
References
- 1. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pyrazolo[1,5- a ]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07716J [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]
The Pyrazolo[1,5-a]pyrimidine Scaffold: A Privileged Framework for Targeting Kinases in Modern Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Rise of a Privileged Scaffold
The pyrazolo[1,5-a]pyrimidine is a fused heterocyclic system that has garnered significant attention in medicinal chemistry, establishing itself as a "privileged scaffold".[1] Its rigid, planar structure and synthetic tractability allow for extensive peripheral modifications, making it an ideal core for developing highly potent and selective therapeutic agents.[1] Initially explored for a wide range of biological activities including anti-inflammatory and antiviral properties, this scaffold has proven exceptionally fruitful in the realm of oncology.[2][[“]] Specifically, its derivatives have emerged as a dominant class of protein kinase inhibitors, crucial for targeted cancer therapy.[2][4]
Protein kinases, as central regulators of cellular signaling, are frequently dysregulated in cancer, making them high-value targets for small-molecule drugs.[4] Pyrazolo[1,5-a]pyrimidine-based compounds have been successfully engineered to function as both ATP-competitive and allosteric inhibitors of numerous kinases, leading to the development of several clinically approved drugs and a robust pipeline of candidates.[4] This guide provides an in-depth exploration of the most prominent kinase targets for this scaffold, detailing the rationale for their selection, key structure-activity relationships, and the critical experimental workflows required to validate and advance these compounds in a drug discovery setting.
Target Class I: Tropomyosin Receptor Kinases (Trk)
Rationale for Targeting Trk
Tropomyosin receptor kinases (Trks) are a family of three transmembrane receptor tyrosine kinases—TrkA, TrkB, and TrkC—encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively.[4] These kinases are vital for neuronal development and survival. However, chromosomal rearrangements can lead to NTRK gene fusions, which are oncogenic drivers in a wide array of solid tumors. This makes the Trk signaling pathway a compelling therapeutic target.[5] The clinical success of Trk inhibitors has validated this approach; notably, two of the three FDA-approved drugs for NTRK fusion-positive cancers, Entrectinib and Repotrectinib, are built upon the pyrazolo[1,5-a]pyrimidine core.[4][6]
The primary signaling cascades initiated by Trk activation include the RAS/MAPK/ERK and PLCγ/PI3K pathways, which drive cell proliferation and survival.[5] Inhibition of Trk kinase activity effectively shuts down these downstream signals, leading to apoptosis in tumor cells addicted to this pathway.
Trk Signaling Pathway
Below is a diagram illustrating the core Trk signaling cascade, a primary target for pyrazolo[1,5-a]pyrimidine inhibitors.
Caption: Trk signaling pathway and point of inhibition.
Structure-Activity Relationship (SAR) Insights and Performance Data
Extensive research has demonstrated that strategic modifications to the pyrazolo[1,5-a]pyrimidine core can yield highly potent Trk inhibitors. A key interaction involves the formation of hydrogen bonds within the hinge region of the kinase's ATP-binding pocket. The SAR indicates that substitutions at the 3rd and 5th positions of the pyrimidine ring are critical for enhancing inhibitory activity.[6] For example, the presence of a picolinamide group at the 3-position and a difluorophenyl-substituted pyrrolidine at the 5-position have been shown to significantly boost potency.[6]
The table below summarizes the inhibitory activity of representative pyrazolo[1,5-a]pyrimidine compounds against Trk kinases.
| Compound ID | Target | IC₅₀ (nM) | Cellular IC₅₀ (nM) | Key Structural Features | Reference |
| Compound 23 | TrkA | - | 0.1 (KM12 cells) | Substituted amino pyrimidine | [4] |
| Compound 24 | TrkA | - | 0.2 (KM12 cells) | Substituted amino pyrimidine | [4] |
| Compound 25 | TrkA/B/C | < 1 | - | Substituted pyrrolidine moiety | [4] |
| Compound 12 | TrkA | 1-100 | - | Macrocyclic with pyridine ring | [4] |
| Compound 13 | TrkA | 1-100 | - | Macrocyclic with pyridinone ring | [4] |
Experimental Protocol: Biochemical Trk Kinase Inhibition Assay
This protocol describes a robust, luminescence-based biochemical assay to determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against a purified Trk kinase. The assay measures the amount of ADP produced, which directly correlates with kinase activity.
Principle: The ADP-Glo™ Kinase Assay is a two-step process. First, after the kinase reaction, the ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. Second, the Kinase Detection Reagent is added to convert the generated ADP into ATP, which is then used by luciferase to produce a light signal proportional to the ADP concentration.
Materials:
-
Recombinant human TrkA, TrkB, or TrkC kinase domain.
-
Poly (Glu, Tyr) 4:1 peptide substrate.[5]
-
ATP (at a concentration near the Kₘ for the specific kinase).
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).[7]
-
Test compounds (serially diluted in DMSO).
-
ADP-Glo™ Kinase Assay Kit (Promega).
-
White, opaque 384-well assay plates.
-
Plate reader capable of measuring luminescence.
Methodology:
-
Compound Plating: Prepare a 10-point serial dilution of the test compound in DMSO (e.g., starting at 1 mM). Dispense 1 µL of each dilution into the wells of a 384-well plate. Include DMSO-only wells as a "no inhibition" control (100% activity) and wells without enzyme as a "maximum inhibition" control (0% activity).
-
Kinase Reaction Setup: Prepare a 2X kinase/substrate solution in Kinase Assay Buffer. Add 5 µL of this solution to each well.
-
Pre-incubation: Gently mix the plate and incubate for 15-30 minutes at room temperature to allow the compound to bind to the kinase.
-
Initiation of Kinase Reaction: Prepare a 2X ATP solution in Kinase Assay Buffer. Initiate the reaction by adding 5 µL of the ATP solution to each well. The final reaction volume is 11 µL.
-
Reaction Incubation: Mix the plate and incubate at 30°C for 60 minutes. The optimal time should be determined empirically to ensure the reaction is within the linear range.
-
ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Target Class II: Cyclin-Dependent Kinases (CDK)
Rationale for Targeting CDKs
Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that are fundamental regulators of the cell cycle and transcription.[8] Their activity is tightly controlled by binding to regulatory cyclin subunits. In many cancers, CDK activity is dysregulated due to mutations in CDK genes, overexpression of cyclins, or loss of endogenous CDK inhibitors. This uncontrolled activity leads to aberrant cell proliferation, a hallmark of cancer.[8] Consequently, inhibiting CDKs is a validated therapeutic strategy. The pyrazolo[1,5-a]pyrimidine scaffold has been instrumental in developing potent inhibitors for several CDK family members, particularly CDK1, CDK2, and CDK9.[8]
-
CDK1/CDK2: These are key drivers of cell cycle progression. Inhibiting them leads to a cell cycle block, typically in the S and G₂/M phases, preventing tumor cell division.[8]
-
CDK9: This kinase is a core component of the positive transcription elongation factor b (P-TEFb), which phosphorylates the C-terminal domain of RNA Polymerase II. Inhibition of CDK9 leads to the downregulation of short-lived anti-apoptotic proteins (e.g., Mcl-1), thereby inducing apoptosis in cancer cells.
CDK Role in Cell Cycle and Transcription
The diagram below outlines the central role of CDKs in regulating cell cycle progression and transcription, highlighting the points of intervention for pyrazolo[1,em]pyrimidine-based inhibitors.
Caption: Role of CDKs in cell cycle and transcription.
Performance Data for Pyrazolo[1,5-a]pyrimidine-Based CDK Inhibitors
The versatility of the scaffold has enabled the development of compounds with varying selectivity profiles across the CDK family. Some compounds exhibit potent dual activity, while others are more selective.
| Compound ID | Target | IC₅₀ (µM) | Key Features / Reference Compound | Reference |
| BS-194 (4k) | CDK2 | 0.003 | Selective, orally bioavailable | [8] |
| CDK1 | 0.030 | [8] | ||
| CDK9 | 0.090 | [8] | ||
| Compound 6t | CDK2 | 0.09 | Dual CDK2/TrkA inhibitor | [9][10] |
| TrkA | 0.45 | Comparable to Ribociclib (CDK2) | [9][10] | |
| Compound 6s | CDK2 | 0.23 | Dual CDK2/TrkA inhibitor | [9][10] |
| TrkA | 0.45 | Comparable to Larotrectinib (TrkA) | [9][10] |
Experimental Protocol: Cell-Based Assay for CDK Target Engagement
This protocol describes a Western blot-based method to confirm that a CDK inhibitor engages its intended target within a cellular context by measuring the phosphorylation status of a key downstream substrate. For CDK2, this is the Retinoblastoma protein (Rb); for CDK9, it is the C-terminal domain (CTD) of RNA Polymerase II.
Principle: An active CDK inhibitor will prevent the phosphorylation of its substrate. By treating cancer cells with the compound and probing for the phosphorylated form of the substrate, a dose-dependent decrease in the signal confirms on-target activity.
Materials:
-
Human cancer cell line (e.g., A2780 ovarian cancer).
-
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS).
-
Test compound (serially diluted in DMSO).
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and Western blot apparatus.
-
Primary antibodies: anti-phospho-Rb (Ser807/811), anti-total-Rb, anti-phospho-RNA Pol II CTD (Ser2), anti-total-RNA Pol II, anti-GAPDH (loading control).
-
HRP-conjugated secondary antibodies.
-
Enhanced Chemiluminescence (ECL) substrate.
-
Chemiluminescence imaging system.
Methodology:
-
Cell Seeding: Seed cancer cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., 0, 10, 100, 1000 nM) for a defined period (e.g., 6-24 hours).
-
Cell Lysis: Wash the cells twice with ice-cold PBS. Add 100-200 µL of ice-cold Lysis Buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Lysate Preparation: Incubate the lysate on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant, which contains the soluble proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize all samples to the same protein concentration (e.g., 20 µg) with lysis buffer and Laemmli sample buffer.
-
Boil samples for 5 minutes and load them onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size, then transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the desired primary antibody (e.g., anti-phospho-Rb) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Signal Detection: Add ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Analysis and Re-probing: Quantify the band intensities. A dose-dependent decrease in the phospho-protein signal relative to the total protein and the loading control (GAPDH) indicates successful target engagement. The membrane can be stripped and re-probed with antibodies for total protein and loading control.
Conclusion and Future Directions
The pyrazolo[1,5-a]pyrimidine scaffold is unequivocally a cornerstone of modern kinase inhibitor design. Its proven success in targeting Trk and CDK families underscores its value and versatility. The development of potent and selective inhibitors requires a synergistic approach, combining rational design based on SAR with rigorous experimental validation, from biochemical assays to cell-based target engagement studies.
Future research will likely focus on optimizing the pharmacokinetic properties of these compounds, improving their selectivity to minimize off-target effects, and overcoming mechanisms of drug resistance.[2] As our understanding of kinase biology deepens, the pyrazolo[1,5-a]pyrimidine framework will undoubtedly be adapted to target novel and emerging kinases implicated in a host of human diseases, extending its therapeutic impact far beyond oncology.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. consensus.app [consensus.app]
- 4. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Cellular Assays for High-Throughput Screening for Modulators of Trk Receptor Tyrosine Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. promega.com [promega.com]
- 8. A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Review of pyrazolo[1,5-a]pyrimidine synthesis and applications
An In-Depth Technical Guide to the Synthesis and Application of Pyrazolo[1,5-a]pyrimidines
Abstract
Pyrazolo[1,5-a]pyrimidines (PPs) are a class of fused N-heterocyclic compounds that have garnered significant attention in medicinal chemistry and materials science. Their rigid, planar bicyclic structure, composed of a fused pyrazole and pyrimidine ring, serves as a privileged scaffold for the development of therapeutic agents. This is evidenced by their incorporation into approved drugs such as the hypnotic Zaleplon and the anticancer agent Dinaciclib. This technical guide provides a comprehensive overview of the core synthetic strategies for constructing the pyrazolo[1,5-a]pyrimidine scaffold, details its extensive applications as potent protein kinase inhibitors in oncology, and explores its emerging roles in treating other diseases. We delve into the mechanistic underpinnings of key synthetic reactions, provide exemplary protocols, and analyze structure-activity relationships (SAR) that drive modern drug design.
Introduction: The Pyrazolo[1,5-a]pyrimidine Scaffold
The pyrazolo[1,5-a]pyrimidine system consists of a five-membered pyrazole ring fused with a six-membered pyrimidine ring. This unique structural framework provides a stable and versatile core that is highly amenable to chemical modification at multiple positions (C2, C3, C5, C6, and C7), allowing for the fine-tuning of its physicochemical and pharmacological properties. The scaffold's ability to interact with biological targets, particularly the hinge region of the ATP binding site in protein kinases, has cemented its importance in drug discovery. Over the past few decades, research has revealed a broad spectrum of biological activities for PP derivatives, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties, making it a focal point for the development of novel therapeutics.
Core Synthetic Strategies
The construction of the pyrazolo[1,5-a]pyrimidine core is predominantly achieved through the cyclocondensation of 5-aminopyrazole derivatives with 1,3-bielectrophilic compounds. This versatile approach allows for extensive structural diversity.
Cyclocondensation of 5-Aminopyrazoles with 1,3-Dicarbonyl Compounds
The most frequently employed and robust strategy for synthesizing pyrazolo[1,5-a]pyrimidines is the condensation reaction between 5-aminopyrazoles and β-dicarbonyl compounds or their equivalents. The 5-aminopyrazole acts as a binucleophile, first attacking a carbonyl carbon of the 1,3-dicarbonyl compound, followed by an intramolecular cyclization and dehydration to form the fused pyrimidine ring.
Causality Behind the Reaction: The reaction is driven by the nucleophilicity of the amino group and the endocyclic nitrogen of the pyrazole ring. The initial attack is typically by the exocyclic amino group on one of the carbonyls. The subsequent intramolecular condensation and dehydration are thermodynamically favored, leading to the stable, aromatic fused-ring system. The reaction conditions (acidic or basic catalysis) can influence the regioselectivity of the final product, particularly with unsymmetrical dicarbonyl compounds.
Caption: General workflow for pyrazolo[1,5-a]pyrimidine synthesis.
Advanced and Alternative Synthetic Methodologies
While the use of 1,3-dicarbonyls is prevalent, the field has evolved to include more sophisticated and efficient methods:
-
Three-Component Reactions (MCRs): These reactions offer high atom economy by combining three or more reactants in a single pot to form the final product, often generating highly substituted scaffolds.
-
Microwave-Assisted Synthesis: The application of microwave irradiation can dramatically reduce reaction times, improve yields, and promote cleaner reactions compared to conventional heating.
-
Pericyclic Reactions: In some cases, the pyrazolo[1,5-a]pyrimidine ring system can be constructed via [4+2] cycloaddition reactions from acyclic precursors, offering an alternative route that does not start with an aminopyrazole.
-
Palladium-Catalyzed Reactions: Cross-coupling reactions, such as Suzuki and Buchwald-Hartwig, are often employed for post-synthetic functionalization, allowing for the introduction of diverse aryl and amino groups to the core scaffold, which is crucial for optimizing biological activity.
Experimental Protocol: Synthesis of a 2,5-Disubstituted Pyrazolo[1,5-a]pyrimidine
This protocol is a representative example of the cyclocondensation reaction.
Objective: To synthesize a substituted pyrazolo[1,5-a]pyrimidine via the reaction of a 3-substituted-5-aminopyrazole with a 1,3-diketone.
Materials:
-
3-Phenyl-1H-pyrazol-5-amine
-
Acetylacetone (2,4-pentanedione)
-
Glacial Acetic Acid
-
Ethanol
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
In a 100 mL round-bottom flask, dissolve 3-phenyl-1H-pyrazol-5-amine (10 mmol) in 30 mL of ethanol.
-
Add acetylacetone (11 mmol, 1.1 equivalents) to the solution.
-
Add glacial acetic acid (5 mL) to the mixture to act as a catalyst.
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80-90 °C) with stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Upon completion, allow the reaction mixture to cool to room temperature. The product will often precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash it with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the pure 2,5-dimethyl-7-phenylpyrazolo[1,5-a]pyrimidine.
Self-Validation: The identity and purity of the final compound should be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to validate the structure and ensure the absence of significant impurities.
Applications in Medicinal Chemistry: A Focus on Kinase Inhibition
The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in the development of protein kinase inhibitors for cancer therapy. Protein kinases are crucial regulators of cellular signaling, and their dysregulation is a common driver of cancer. PP derivatives often act as ATP-competitive inhibitors, binding to the ATP pocket of the kinase and preventing the phosphorylation of downstream substrates.
Caption: Mechanism of action for PP-based kinase inhibitors.
Tropomyosin Receptor Kinase (Trk) Inhibitors
The Trk family of receptor tyrosine kinases (TrkA, TrkB, TrkC) are critical targets in cancers driven by NTRK gene fusions. Two of the three FDA-approved "tumor-agnostic" Trk inhibitors, Larotrectinib and Entrectinib, are based on the pyrazolo[1,5-a]pyrimidine scaffold.
-
Larotrectinib & Entrectinib: These drugs have shown remarkable efficacy in treating a wide variety of solid tumors that harbor NTRK fusions. Their success has spurred further development of next-generation inhibitors, like Repotrectinib, designed to overcome acquired resistance mutations.
Pim-1 Kinase Inhibitors
Pim-1 is a serine/threonine kinase that is overexpressed in many hematological and solid tumors, where it promotes cell survival and proliferation. The pyrazolo[1,5-a]pyrimidine core has been successfully utilized to develop potent and selective Pim-1 inhibitors. Structure-activity relationship studies have shown that substitutions at the C3 and C5 positions are critical for achieving high potency and selectivity.
Other Prominent Kinase Targets
The versatility of the PP scaffold has led to the development of inhibitors against a wide array of other clinically relevant kinases:
-
EGFR, B-Raf, and MEK: Targeting these kinases is crucial in non-small cell lung cancer (NSCLC) and melanoma.
-
Cyclin-Dependent Kinases (CDKs): Inhibitors like Dinaciclib target CDKs to halt cell cycle progression.
-
CK2, DRAK1, BCL6: These represent other important targets where PP-based inhibitors have shown significant promise.
| Compound/Series | Target Kinase(s) | Potency (IC₅₀) | Therapeutic Area | Citation |
| Larotrectinib | TrkA, TrkB, TrkC | <10 nM | NTRK Fusion Cancers | |
| Entrectinib | TrkA, TrkB, TrkC, ROS1, ALK | <10 nM | NTRK Fusion Cancers | |
| Repotrectinib | TrkA-C, ROS1, ALK | <0 |
Methodological & Application
Application Note: A Comprehensive Guide to the Synthesis of 5-Chloro-2-methylpyrazolo[1,5-a]pyrimidine Derivatives via a Dichlorinated Intermediate
Abstract The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, particularly as protein kinase inhibitors in targeted cancer therapy.[1][2][3] This application note provides a detailed, two-step protocol for the synthesis of 5-chloro-2-methylpyrazolo[1,5-a]pyrimidine derivatives, starting from 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol. The process involves an initial chlorination to form the key intermediate, 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine, followed by a regioselective nucleophilic substitution at the C7 position. This guide explains the chemical principles behind each step, offers field-proven insights for procedural success, and includes comprehensive, step-by-step protocols suitable for researchers in organic synthesis and drug development.
Introduction and Scientific Rationale
Pyrazolo[1,5-a]pyrimidine derivatives are of profound interest due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][4] Their structural resemblance to purines allows them to function as effective antimetabolites and competitive inhibitors in various biochemical pathways.[5] Specifically, the development of small-molecule protein kinase inhibitors has identified this scaffold as a highly promising framework for creating targeted therapies.[2]
The synthesis described herein begins with 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol. Direct selective chlorination at the C5 position is challenging. The established and more efficient route involves a robust double chlorination of the diol using a dehydrating chlorinating agent like phosphorus oxychloride (POCl₃). This reaction proceeds readily because the diol starting material exists in tautomeric equilibrium with its more stable diketo form (a pyrimidine-5,7-dione), which is susceptible to chlorination.
This process yields the crucial intermediate, 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine.[6] A key feature of this intermediate is the differential reactivity of the two chlorine atoms. The chlorine atom at the C7 position is significantly more susceptible to nucleophilic aromatic substitution (SNAr) than the one at C5.[6] This enhanced reactivity is attributed to the electronic stabilization of the Meisenheimer complex intermediate by the adjacent nitrogen atoms of the fused heterocyclic system. By exploiting this reactivity difference, a wide array of nucleophiles can be introduced selectively at C7, leaving the C5-chloro group intact and yielding the desired 5-chloro-7-substituted-pyrazolo[1,5-a]pyrimidine derivatives.[6]
Overall Synthesis Workflow
The synthetic strategy is a two-step process, transforming the diol starting material into a versatile dichlorinated intermediate, which is then selectively functionalized.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives | European Journal of Chemistry [eurjchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki-Miyaura Coupling of 5-Chloro-2-methylpyrazolo[1,5-a]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Pyrazolo[1,5-a]pyrimidine Scaffold
The pyrazolo[1,5-a]pyrimidine core is a privileged heterocyclic scaffold, prominently featured in a multitude of biologically active molecules and approved pharmaceuticals. Its unique structural and electronic properties make it a cornerstone in medicinal chemistry, particularly in the development of kinase inhibitors for targeted cancer therapy.[1] The ability to functionalize this core at specific positions is paramount for structure-activity relationship (SAR) studies and the optimization of drug candidates.
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds in modern organic synthesis.[2] Its broad functional group tolerance, use of readily available and less toxic boronic acids, and generally mild reaction conditions have cemented its role in the synthesis of complex molecules.[2] The application of this Nobel Prize-winning methodology to halogenated pyrazolo[1,5-a]pyrimidines opens a direct and efficient avenue for introducing diverse aryl and heteroaryl substituents, thereby expanding the chemical space for drug discovery.[1]
This guide provides a detailed examination and a robust protocol for the Suzuki-Miyaura coupling of 5-Chloro-2-methylpyrazolo[1,5-a]pyrimidine, a key intermediate in the synthesis of various bioactive compounds.[3] We will delve into the mechanistic underpinnings, optimization of reaction parameters, and troubleshooting common challenges associated with this class of N-heterocyclic substrates.
Mechanistic Overview: The Palladium Catalytic Cycle
The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst.[2] The cycle is generally understood to comprise three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-chlorine bond of the this compound. This is often the rate-determining step, particularly for less reactive aryl chlorides.[4] The palladium center is oxidized from Pd(0) to Pd(II), forming an organopalladium(II) complex. The electron-deficient nature of the pyrimidine ring generally facilitates this step.[5]
-
Transmetalation: In this step, the organic group from the organoboron species (boronic acid or ester) is transferred to the palladium(II) complex. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate "ate" complex.[6] The halide on the palladium complex is replaced by the organic moiety from the boronate.
-
Reductive Elimination: The final step involves the formation of the new carbon-carbon bond as the two organic groups on the palladium center couple. The palladium(II) complex is reduced back to the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[2]
Visualizing the Catalytic Cycle
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Application Note & Protocol: Buchwald-Hartwig Amination of 5-Chloro-2-methylpyrazolo[1,5-a]pyrimidine
Abstract
This guide provides a comprehensive technical overview and a detailed experimental protocol for the palladium-catalyzed Buchwald-Hartwig amination of 5-Chloro-2-methylpyrazolo[1,5-a]pyrimidine. This transformation is a cornerstone for carbon-nitrogen (C-N) bond formation, offering a powerful route to synthesize a diverse library of 5-amino-2-methylpyrazolo[1,5-a]pyrimidine derivatives.[1][2] These scaffolds are of significant interest in medicinal chemistry and drug discovery due to their prevalence in biologically active molecules.[3][4][5] This document is intended for researchers, scientists, and drug development professionals, offering insights into reaction mechanisms, parameter optimization, troubleshooting, and a field-proven, step-by-step protocol.
Introduction & Scientific Context
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, largely replacing harsher, classical methods that suffered from limited substrate scope and poor functional group tolerance.[1] The reaction facilitates the formation of a C(sp²)-N bond through the palladium-catalyzed cross-coupling of an aryl halide (or pseudohalide) with a primary or secondary amine.[6][7]
The substrate, this compound, is an electron-deficient heterocyclic system. The pyrazolo[1,5-a]pyrimidine core is a privileged scaffold in pharmaceutical development, appearing in molecules targeting a range of biological pathways.[3] However, the electron-deficient nature of the pyrimidine ring and the potential for the nitrogen atoms to coordinate with and inhibit the palladium catalyst present unique challenges.[8][9] Furthermore, the relative inertness of aryl chlorides compared to their bromide or iodide counterparts necessitates the use of highly active catalytic systems, typically employing bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands to facilitate the critical oxidative addition step.[7][10][11] This guide provides a robust framework for successfully navigating these challenges.
Reaction Principle: The Catalytic Cycle
The efficacy of the Buchwald-Hartwig amination hinges on a well-defined palladium-mediated catalytic cycle. Understanding this mechanism is paramount for rational optimization and troubleshooting. The cycle is generally accepted to proceed through four key steps:
-
Oxidative Addition: A low-valent Palladium(0) complex, generated in situ from a Pd(II) or Pd(0) precatalyst, undergoes oxidative addition into the C-Cl bond of the pyrazolo[1,5-a]pyrimidine. This is often the rate-limiting step for aryl chlorides and is heavily influenced by the choice of ligand.[1][7][12]
-
Amine Coordination & Deprotonation: The amine substrate coordinates to the resulting Pd(II) center. In the presence of a base, the amine is deprotonated to form a more nucleophilic palladium-amido complex.[7][11]
-
Reductive Elimination: This is the product-forming step. The aryl group and the amido group couple, forming the desired C-N bond and regenerating the active Pd(0) catalyst.[1][7][12]
-
Catalyst Regeneration: The Pd(0) species, stabilized by its ligand(s), re-enters the catalytic cycle.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. jk-sci.com [jk-sci.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. reddit.com [reddit.com]
- 11. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 5-Chloro-2-methylpyrazolo[1,5-a]pyrimidine
Introduction: Unlocking the Potential of the Pyrazolo[1,5-a]pyrimidine Scaffold
The pyrazolo[1,5-a]pyrimidine core is a privileged heterocyclic scaffold, prominently featured in a multitude of compounds with significant therapeutic potential. Its derivatives have been investigated as kinase inhibitors for cancer therapy, anti-inflammatory agents, and treatments for neurodegenerative diseases.[1][2] The ability to selectively functionalize this core at various positions is paramount for the exploration of structure-activity relationships (SAR) and the development of novel drug candidates.
This guide provides detailed application notes and step-by-step protocols for the palladium-catalyzed cross-coupling of 5-Chloro-2-methylpyrazolo[1,5-a]pyrimidine. This key intermediate allows for the introduction of diverse molecular fragments at the C5 position, a critical vector for modulating biological activity. We will delve into the practical application of several cornerstone cross-coupling reactions: Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck, providing researchers, scientists, and drug development professionals with the necessary tools to accelerate their discovery programs.
The starting material, 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine, can be synthesized from 5-amino-3-methylpyrazole and diethyl malonate, followed by chlorination with phosphorus oxychloride.[2] The greater reactivity of the C7-chloro position allows for selective initial functionalization (e.g., amination), leaving the C5-chloro group available for the cross-coupling reactions detailed herein.[2]
General Experimental Workflow
A typical workflow for the functionalization of the this compound scaffold involves the initial synthesis of the dichloro-intermediate, selective C7 functionalization, followed by the C5 cross-coupling reaction of choice.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron species and an organic halide.[3] Its robustness, mild conditions, and the commercial availability of a vast array of boronic acids make it an indispensable tool for introducing aryl and heteroaryl moieties.
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.[3] The cycle begins with the oxidative addition of the chloro-pyrimidine to a Pd(0) complex, forming a Pd(II) species. This is often the rate-determining step, particularly for less reactive aryl chlorides.[3] Following this, transmetalation occurs where the organic group from the boronic acid (activated by a base) is transferred to the palladium center. The final step is reductive elimination, which forms the new C-C bond and regenerates the active Pd(0) catalyst.
Protocol: Suzuki-Miyaura Coupling of this compound Derivatives
This protocol is adapted from procedures reported for the coupling of closely related chloro-heterocycles.[4][5]
Materials:
-
This compound derivative (1.0 equiv)
-
Aryl- or heteroarylboronic acid (1.5 equiv)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (5 mol%)
-
Potassium Carbonate (K₂CO₃) (3.0 equiv)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
-
Microwave reactor vials (10 mL) with stir bars
Procedure:
-
To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add the this compound derivative (e.g., 0.5 mmol, 1.0 equiv), the desired boronic acid (0.75 mmol, 1.5 equiv), and K₂CO₃ (1.5 mmol, 3.0 equiv).
-
Add Pd(PPh₃)₄ (0.025 mmol, 5 mol%).
-
Add 6 mL of a degassed 4:1 mixture of 1,4-dioxane and water.
-
Seal the vial tightly with a cap.
-
Place the vial in the microwave reactor. Irradiate the reaction mixture at 120 °C for 30-60 minutes with stirring.
-
Upon completion (monitor by TLC or LC-MS), allow the vial to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel and dilute with ethyl acetate (20 mL) and water (20 mL).
-
Separate the layers and extract the aqueous phase with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired C5-arylated product.
Data Summary: Suzuki-Miyaura Coupling
| Parameter | Recommended Conditions | Rationale / Notes |
| Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃, XPhos Pd G3 | Pd(PPh₃)₄ is a reliable choice. For challenging couplings, advanced catalysts with bulky phosphine ligands (e.g., XPhos) can improve yields.[5][6] |
| Ligand | PPh₃ (if not using a pre-formed complex) | Electron-rich and bulky ligands facilitate the oxidative addition of the C-Cl bond. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | An inorganic base is required for the transmetalation step. K₃PO₄ can be more effective for less reactive boronic acids.[6] |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF | A mixture of an organic solvent and water is typical. Ensure solvents are thoroughly degassed to prevent catalyst oxidation. |
| Temperature | 80-120 °C | Higher temperatures are often needed for the activation of aryl chlorides. Microwave heating can significantly reduce reaction times.[5] |
| Yields | 60-95% | Yields are substrate-dependent. Electron-rich and sterically unhindered boronic acids generally give higher yields. |
Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira reaction provides a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[7] This reaction is invaluable for introducing alkynyl linkers, which can serve as handles for further transformations (e.g., click chemistry) or as integral parts of the final pharmacophore.
Mechanistic Rationale
The Sonogashira coupling involves a dual catalytic system, utilizing both palladium and copper.[7] The palladium cycle is similar to that of the Suzuki coupling, involving oxidative addition and reductive elimination. The crucial difference lies in the transmetalation step, which is facilitated by a separate copper cycle. In the copper cycle, the terminal alkyne is deprotonated by the amine base and reacts with a Cu(I) salt to form a copper(I) acetylide. This highly reactive species then undergoes transmetalation with the Pd(II) intermediate, transferring the alkynyl group to the palladium center.
Protocol: Sonogashira Coupling of this compound Derivatives
This protocol is based on conditions reported for the Sonogashira coupling of related halogenated heterocycles.[4][5]
Materials:
-
This compound derivative (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
PdCl₂(PPh₃)₂ (Dichlorobis(triphenylphosphine)palladium(II)) (5 mol%)
-
Copper(I) iodide (CuI) (10 mol%)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Tetrahydrofuran (THF) or DMF (anhydrous, degassed)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the this compound derivative (e.g., 0.5 mmol, 1.0 equiv), PdCl₂(PPh₃)₂ (0.025 mmol, 5 mol%), and CuI (0.05 mmol, 10 mol%).
-
Add anhydrous, degassed THF (or DMF) (5 mL) followed by the amine base (e.g., Et₃N, 1.5 mmol, 3.0 equiv).
-
Add the terminal alkyne (0.6 mmol, 1.2 equiv) dropwise via syringe.
-
Stir the reaction mixture at room temperature or heat to 50-70 °C. Monitor the reaction progress by TLC or LC-MS. For less reactive chlorides, heating is typically required.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (30 mL) and wash with saturated aqueous ammonium chloride solution (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford the 5-alkynyl product.
Data Summary: Sonogashira Coupling
| Parameter | Recommended Conditions | Rationale / Notes |
| Pd Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | Both are effective Pd(0) or Pd(II) pre-catalysts. |
| Cu Co-catalyst | Copper(I) iodide (CuI) | Essential for the formation of the copper acetylide intermediate. |
| Base | Et₃N, DIPEA | A strong, non-nucleophilic amine base is required to deprotonate the alkyne and neutralize the generated HX. |
| Solvent | THF, DMF, Dioxane | Anhydrous and oxygen-free conditions are crucial for catalyst stability. |
| Temperature | 25-80 °C | Room temperature may suffice for more reactive substrates, but heating is often necessary for aryl chlorides.[4] |
| Yields | 50-90% | Yields are generally good but can be affected by the steric and electronic properties of the alkyne. |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a revolutionary palladium-catalyzed reaction for the formation of carbon-nitrogen bonds, coupling amines with aryl halides.[8] This reaction has profoundly impacted medicinal chemistry by providing a direct and versatile route to aryl amines, which are prevalent in pharmaceuticals.
Mechanistic Rationale
Similar to other cross-coupling reactions, the Buchwald-Hartwig amination proceeds via oxidative addition, amine coordination/deprotonation, and reductive elimination.[8] A key feature is the use of bulky, electron-rich phosphine ligands (e.g., Xantphos, BrettPhos). These ligands facilitate both the oxidative addition of the aryl chloride and the final reductive elimination step, which is often the rate-limiting step. A strong, non-nucleophilic base is crucial for deprotonating the amine-palladium complex to form the key palladium-amido intermediate prior to reductive elimination.
References
- 1. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Synthesis of kinase inhibitors using 5-Chloro-2-methylpyrazolo[1,5-a]pyrimidine
An Application Guide to the Synthesis and Evaluation of Kinase Inhibitors Derived from the 5-Chloro-2-methylpyrazolo[1,5-a]pyrimidine Scaffold
Authored by a Senior Application Scientist
Abstract
The pyrazolo[1,5-a]pyrimidine nucleus is a privileged scaffold in medicinal chemistry, renowned for its utility in developing potent and selective protein kinase inhibitors.[1][2] Dysregulation of protein kinase activity is a hallmark of numerous cancers, making them critical targets for therapeutic intervention.[3] This guide provides a detailed technical overview and actionable protocols for the synthesis, functionalization, and biological evaluation of kinase inhibitors starting from the versatile intermediate, this compound. We will explore the causal logic behind synthetic strategies, provide step-by-step experimental procedures, and outline a robust protocol for assessing the inhibitory activity of the resulting compounds. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel kinase-targeted therapies.
The Pyrazolo[1,5-a]pyrimidine Scaffold: A Cornerstone of Kinase Inhibition
The pyrazolo[1,5-a]pyrimidine framework, a fused bicyclic heterocycle, serves as an excellent isostere of the adenine ring of ATP.[4] This structural mimicry allows it to effectively bind within the ATP-binding pocket of various kinases, acting as an ATP-competitive inhibitor to block downstream signal transduction.[2][3] The true power of this scaffold lies in its synthetic tractability; its multiple positions (C3, C5, C7) can be functionalized to fine-tune potency, selectivity, and pharmacokinetic properties.[1][2]
Derivatives of this core have shown potent inhibitory activity against a wide range of clinically relevant kinases, including:
-
Tropomyosin Receptor Kinases (Trk): Crucial in neuronal development, but chromosomal rearrangements involving NTRK genes are oncogenic drivers in various solid tumors.[5][6]
-
Cyclin-Dependent Kinases (CDKs): Master regulators of the cell cycle whose hyperactivity is a common feature of cancer.[7][8][9]
-
SRC Family Kinases: Non-receptor tyrosine kinases that play roles in cell proliferation, migration, and survival.[10]
-
Phosphoinositide 3-Kinase (PI3K): Key components of the PI3K/AKT/mTOR pathway, which is frequently mutated in cancer.[11][12][13]
Two of the three FDA-approved drugs for NTRK fusion cancers, Larotrectinib and Repotrectinib, feature a pyrazolo[1,5-a]pyrimidine core, cementing its status as a valuable scaffold in targeted therapy.[5][6]
Synthetic Strategy: From Core Construction to Targeted Diversification
Our synthetic approach is a multi-step process designed for flexibility and efficiency. It begins with the construction of a key dichlorinated intermediate, followed by a selective nucleophilic substitution to install a group at the C7 position, yielding the versatile 5-chloro intermediate. This intermediate is then primed for diversification at the C5 position via palladium-catalyzed cross-coupling reactions.
Protocol 1: Synthesis of the Key Intermediate, 4-{5-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl}morpholine
This protocol is adapted from established methodologies for constructing the pyrazolo[1,5-a]pyrimidine core and performing selective substitutions.[12]
Part A: 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine
-
Cyclocondensation: In a round-bottom flask equipped with a reflux condenser, dissolve 5-amino-3-methylpyrazole (1.0 eq) in ethanol. Add sodium ethoxide (EtONa) (2.0 eq) and stir until dissolved. Add diethyl malonate (1.1 eq) dropwise. Heat the mixture to reflux and maintain for 24 hours. Monitor reaction completion by TLC. After cooling, neutralize with a dilute acid (e.g., 1M HCl) to precipitate the diol product. Filter, wash with cold water, and dry to yield 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol.
-
Rationale: This is a classical condensation reaction to form the fused pyrimidine ring. Sodium ethoxide acts as a base to deprotonate the active methylene of diethyl malonate and the amino group of the pyrazole, facilitating cyclization.[12]
-
-
Chlorination: To the crude 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol (1.0 eq), add phosphorus oxychloride (POCl₃) (5-10 eq) slowly in an ice bath. Once the addition is complete, heat the mixture to reflux for 5-24 hours. Monitor by TLC.
-
Rationale: POCl₃ is a standard and effective reagent for converting hydroxyl groups on heterocyclic rings to chlorides, creating reactive sites for subsequent substitution reactions.[12]
-
-
Work-up & Purification: Carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring. The product will precipitate. Filter the solid, wash thoroughly with water until the filtrate is neutral, and dry under vacuum. The crude 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine can be purified by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) or recrystallization.
Part B: Selective C7-Substitution
-
Reaction Setup: Dissolve 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (1.0 eq) in a suitable solvent such as acetone or DMF. Add potassium carbonate (K₂CO₃) (2.0 eq) as a base.
-
Nucleophilic Substitution: Add morpholine (1.1 eq) dropwise at room temperature. Stir the reaction for 1.5-3 hours.
-
Rationale: The chlorine atom at the C7 position of the pyrazolo[1,5-a]pyrimidine core is significantly more reactive towards nucleophilic aromatic substitution (SNAr) than the chlorine at C5.[12] This predictable selectivity is crucial for a directed synthesis, allowing for the introduction of a desired group at C7 while leaving C5 available for later diversification.
-
-
Purification: Filter off the base. Remove the solvent under reduced pressure. The resulting crude solid can be purified by column chromatography to yield the pure intermediate, 4-{5-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl}morpholine.
Protocol 2: C5-Diversification via Microwave-Assisted Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling is a powerful C-C bond-forming reaction, ideal for introducing a wide range of aryl and heteroaryl moieties to the C5 position. Microwave-assisted synthesis often accelerates the reaction and improves yields.[17][18]
Materials:
-
4-{5-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl}morpholine (1.0 eq, 0.5 mmol)
-
Aryl or heteroaryl boronic acid (1.0-1.2 eq, 0.5-0.6 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or XPhosPdG2) (0.5-2.5 mol%)
-
Base (e.g., K₂CO₃ or Na₂CO₃) (3.0 eq, 1.5 mmol)
-
Degassed solvent (e.g., 1,4-dioxane/water 2:1, or EtOH/water 4:1) (6 mL)
-
10 mL microwave reactor vial with a stir bar
Procedure:
-
Vial Preparation: To the microwave vial, add the pyrazolo[1,5-a]pyrimidine intermediate, the boronic acid, the palladium catalyst, and the base.
-
Solvent Addition: Add the degassed solvent mixture.
-
Reaction: Seal the vial and place it in the microwave reactor. Irradiate the mixture with stirring at a set temperature (e.g., 100-135 °C) for a specified time (e.g., 15-40 minutes).[19][20]
-
Rationale: The palladium catalyst facilitates a catalytic cycle involving oxidative addition, transmetalation with the boronic acid, and reductive elimination to form the new C-C bond.[19] Using a pre-catalyst like XPhosPdG2 can prevent the unwanted side reaction of debromination (or in this case, dechlorination).[17][18]
-
-
Work-up: After cooling, transfer the reaction mixture to a separatory funnel. Extract the aqueous phase with an organic solvent like ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the final kinase inhibitor.
Structure-Activity Relationship (SAR) and Biological Evaluation
The diversification at the C5 position is critical for modulating the inhibitor's potency and selectivity. SAR studies have revealed key insights:
-
The pyrazolo[1,5-a]pyrimidine core is essential for hinge-binding interactions with the target kinase.[5]
-
Substituents at the C5 position extend into the solvent-exposed region or deeper into the ATP pocket, where interactions can significantly enhance binding affinity and selectivity.[12]
-
The choice of the C7 substituent (morpholine in our protocol) can improve solubility and other pharmacokinetic properties.[11]
The inhibitory potential of the synthesized compounds must be quantified. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a drug's potency.
| Compound Scaffold | Target Kinase | IC₅₀ (nM) | Reference |
| 7-(Morpholin-4-yl)-5-(1H-benzimidazol-2-yl)pyrazolo[1,5-a]pyrimidine derivative | PI3Kδ | 18 | [13] |
| 3-(Phenylazo)-7-(4-bromophenyl)pyrazolo[1,5-a]pyrimidin-2-ylamine derivative | CDK2 | 22 | [9] |
| Picolinamide-substituted pyrazolo[1,5-a]pyrimidine derivative | TrkA | 1.7 | [5] |
| 7-(Oxetan-3-ylamino)-5-anilinopyrazolo[1,5-a]pyrimidine derivative | CK2 | 1 | [11] |
Mechanism of Action: ATP-Competitive Inhibition
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration. | Oxford Advanced Materials Network [advancedmaterials.ox.ac.uk]
- 9. Synthesis of a new series of pyrazolo[1,5-a]pyrimidines as CDK2 inhibitors and anti-leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Structure and Property Based Design of Pyrazolo[1,5-a]pyrimidine Inhibitors of CK2 Kinase with Activity in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. Efficient microwave-assisted Suzuki-Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a]pyrimidin-5(4 H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5- a]pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Synthesis of Potent PI3Kδ Inhibitors from 5-Chloro-2-methylpyrazolo[1,5-a]pyrimidine
Abstract
The phosphoinositide 3-kinase delta (PI3Kδ) isoform is a lipid kinase predominantly expressed in hematopoietic cells, where it plays a critical role in the differentiation, proliferation, and survival of immune cells.[1][2] Its overactivity is implicated in various human disorders, including inflammatory conditions, autoimmune diseases, and B-cell malignancies.[1][3][4][5] This has established PI3Kδ as a compelling therapeutic target.[1][6] This document provides a comprehensive guide for the rational design and synthesis of selective PI3Kδ inhibitors, utilizing the versatile 5-Chloro-2-methylpyrazolo[1,5-a]pyrimidine scaffold. We will detail a multi-step synthetic route, including key palladium-catalyzed cross-coupling reactions, and provide protocols for the characterization and in vitro functional evaluation of the synthesized compounds.
Introduction: The Rationale for Targeting PI3Kδ
The PI3K signaling pathway is a central regulator of numerous cellular processes.[7] Class I PI3Ks, which include the α, β, γ, and δ isoforms, are heterodimeric enzymes that phosphorylate phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). This second messenger, PIP3, recruits downstream effectors like Akt and Tec family kinases, triggering cascades that govern cell growth, survival, and migration.[8]
While the α and β isoforms are ubiquitously expressed, PI3Kδ expression is largely restricted to leukocytes.[9][8] This restricted expression profile makes PI3Kδ an attractive therapeutic target, as its inhibition promises to modulate immune responses with potentially fewer off-target effects compared to pan-PI3K inhibitors.[5][10] The clinical success of Idelalisib, a selective PI3Kδ inhibitor approved for treating certain B-cell cancers, validates this approach and has spurred the development of new chemical entities targeting this isoform.[3][11]
The pyrazolo[1,5-a]pyrimidine core is a privileged scaffold in medicinal chemistry and has been successfully employed in the development of various kinase inhibitors, including those targeting PI3Kδ.[1][2][12][13] Its unique electronic properties and synthetic tractability allow for systematic structural modifications to optimize potency, selectivity, and pharmacokinetic properties. This guide focuses on leveraging the reactivity of this compound as a starting point for generating a library of potent PI3Kδ inhibitors.
Overall Synthetic Strategy
The synthetic approach is designed around the sequential functionalization of the pyrazolo[1,5-a]pyrimidine core. The chlorine atom at the 7-position is significantly more reactive towards nucleophilic substitution than the one at the 5-position.[1] This differential reactivity is exploited to first install a desired moiety at C7, followed by a palladium-catalyzed cross-coupling reaction at C5 to introduce the key pharmacophoric element that will confer PI3Kδ inhibitory activity.
Figure 1: High-level synthetic workflow.
Experimental Protocols
Part 1: Synthesis of Key Intermediate: 4-(5-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine (3)
This initial step involves the selective nucleophilic aromatic substitution (SNAr) at the C7 position. The higher reactivity of the C7-Cl bond allows for a clean and high-yielding reaction under mild conditions.[1] The introduction of the morpholine group is a common strategy to enhance aqueous solubility and provide a vector for favorable interactions within the kinase ATP-binding pocket.
Protocol 3.1: Synthesis of Intermediate 3
-
To a solution of 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (1.0 eq) in acetone, add potassium carbonate (K₂CO₃, 2.0 eq).
-
Stir the suspension at room temperature for 10 minutes.
-
Add morpholine (1.1 eq) dropwise to the reaction mixture.
-
Continue stirring at room temperature for 1.5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the inorganic base.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or silica gel column chromatography to yield the pure intermediate 3 .
| Reagent | MW ( g/mol ) | Eq. | Mmol | Mass/Volume |
| 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine | 204.04 | 1.0 | 10 | 2.04 g |
| Morpholine | 87.12 | 1.1 | 11 | 0.96 mL |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 20 | 2.76 g |
| Acetone | - | - | - | 50 mL |
Table 1: Reagents for the synthesis of intermediate 3 .
Part 2: Core Synthesis via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful and versatile method for forming C-C bonds, making it ideal for introducing diverse aryl and heteroaryl moieties at the C5 position.[14][15][16] The choice of palladium catalyst, ligand, base, and solvent is crucial for achieving high yields and preventing side reactions like dehalogenation.[14][15] Microwave-assisted heating can often accelerate the reaction and improve yields.[14][15][16]
Protocol 3.2: Suzuki-Miyaura Cross-Coupling
-
In a microwave-safe vial, combine the intermediate 3 (1.0 eq), the desired aryl/heteroaryl boronic acid (1.2 eq), a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Add a degassed solvent mixture (e.g., 1,4-dioxane and water).
-
Seal the vial and place it in a microwave reactor.
-
Heat the reaction mixture to the specified temperature (e.g., 100-120 °C) for the designated time (e.g., 30-60 minutes).
-
After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the final PI3Kδ inhibitor.
| Reagent | Role | Example | Mol% |
| Intermediate 3 | Substrate | - | 100 |
| Arylboronic Acid | Coupling Partner | 3-hydroxyphenylboronic acid | 120 |
| Palladium Catalyst | Catalyst | Tetrakis(triphenylphosphine)palladium(0) | 5 |
| Base | Activator | Potassium Carbonate (K₂CO₃) | 200 |
| Solvent | Medium | 1,4-Dioxane/Water (4:1) | - |
Table 2: General conditions for Suzuki-Miyaura coupling.
Figure 2: Simplified Suzuki-Miyaura catalytic cycle.
Part 3: Physicochemical Characterization
Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized inhibitors.
Protocol 3.3: Compound Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve the final compound in a suitable deuterated solvent (e.g., DMSO-d₆). Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure. The disappearance of the C5-H proton signal and the appearance of new aromatic signals will confirm successful coupling.[17][18][19]
-
Mass Spectrometry (MS): Use a high-resolution mass spectrometer (e.g., ESI-TOF) to determine the exact mass of the synthesized compound, confirming its elemental composition.[20]
-
High-Performance Liquid Chromatography (HPLC): Assess the purity of the final compound using a reverse-phase HPLC method with UV detection. A purity level of >95% is generally required for biological assays.
| Technique | Purpose | Expected Outcome |
| ¹H NMR | Structural Elucidation | Correct chemical shifts, integration, and coupling patterns. |
| ¹³C NMR | Carbon Skeleton Confirmation | Correct number and chemical shifts of carbon signals. |
| HRMS (ESI) | Molecular Formula Confirmation | Measured mass matches the calculated mass within 5 ppm. |
| HPLC | Purity Assessment | Single major peak indicating >95% purity. |
Table 3: Summary of analytical characterization techniques.
In Vitro Functional Assay: PI3Kδ Kinase Activity
To evaluate the efficacy of the synthesized compounds, an in vitro kinase assay is performed to determine their half-maximal inhibitory concentration (IC₅₀) against the PI3Kδ isoform. The ADP-Glo™ Kinase Assay is a common method that measures the amount of ADP produced during the kinase reaction.[21]
Figure 3: Workflow for the ADP-Glo PI3Kδ kinase assay.
Protocol 4.1: PI3Kδ Inhibition Assay
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO.
-
Kinase Reaction Setup: In a 384-well plate, add the PI3K reaction buffer, the lipid substrate (PIP2), and the test inhibitor or vehicle (DMSO).[21]
-
Enzyme Addition: Add the recombinant PI3Kδ enzyme (e.g., p110δ/p85α) to initiate the reaction.
-
ATP Addition: Add ATP to start the phosphorylation reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
ADP to ATP Conversion: Add Kinase Detection Reagent to convert the ADP generated in the kinase reaction into ATP. Incubate for 30 minutes.
-
Signal Detection: Read the luminescence on a plate reader. The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
| Component | Description |
| PI3Kδ Enzyme | Recombinant p110δ/p85α |
| Kinase Buffer | Typically contains HEPES, NaCl, MgCl₂, BSA[21] |
| Substrate | Phosphatidylinositol-4,5-bisphosphate (PIP2) |
| ATP | Co-factor for phosphorylation |
| Test Compound | Synthesized pyrazolo[1,5-a]pyrimidine derivative |
| Detection Reagents | ADP-Glo™ System (Promega)[21] |
Table 4: Key components for the PI3Kδ in vitro kinase assay.
Concluding Remarks
This application note provides a robust and detailed framework for the synthesis and evaluation of novel PI3Kδ inhibitors based on the this compound scaffold. The described synthetic route, centered on a selective SNAr reaction followed by a versatile Suzuki-Miyaura cross-coupling, offers a reliable pathway to a diverse range of potential drug candidates. By following the detailed protocols for synthesis, characterization, and in vitro testing, researchers in drug development can efficiently generate and validate new chemical entities for this important therapeutic target. The causality behind each experimental choice, from the selection of the starting material to the specific conditions of the kinase assay, is grounded in established chemical principles and validated biological methodologies, ensuring a high degree of scientific integrity and trustworthiness in the described workflows.
References
- 1. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PI3K Inhibitors: Understanding Toxicity Mechanisms and Management [pubmed.ncbi.nlm.nih.gov]
- 4. Activated PI3K Delta Syndrome - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. cancernetwork.com [cancernetwork.com]
- 6. Phosphoinositide 3-kinase inhibitor - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. P110δ - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Idelalisib | C22H18FN7O | CID 11625818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives | MDPI [mdpi.com]
- 13. Design, Synthesis, and Development of Pyrazolo[1,5- a]pyrimidine Derivatives as a Novel Series of Selective PI3K δ Inhibitors: Part II-Benzimidazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. NMR Characterization of RNA Small Molecule Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. azolifesciences.com [azolifesciences.com]
- 20. Screening and classifying small molecule inhibitors of amyloid formation using ion mobility spectrometry-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. promega.es [promega.es]
Synthesis and Evaluation of Pyrazolo[1,5-a]pyrimidine-Based Pim-1 Kinase Inhibitors: A Detailed Guide for Drug Discovery
Introduction: Targeting Pim-1 Kinase in Oncology
The Proviral Integration site for Moloney murine leukemia virus (Pim) kinases are a family of constitutively active serine/threonine kinases, encompassing three isoforms: Pim-1, Pim-2, and Pim-3.[1] These kinases are pivotal regulators of numerous cellular processes, including cell cycle progression, survival, and metabolism.[1][2] Notably, the aberrant overexpression of Pim kinases is a frequent occurrence in a wide array of hematological and solid tumors, establishing them as a compelling therapeutic target in oncology.[3][4][5] Pim-1, in particular, has been implicated in promoting tumorigenesis through the phosphorylation of various substrates that regulate apoptosis and cell cycle, such as the pro-apoptotic protein BAD.[2][6] The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure in the design of potent and selective protein kinase inhibitors.[7][8] Its unique chemical architecture allows for versatile functionalization, enabling the fine-tuning of inhibitory activity and pharmacokinetic properties.[7][8] This guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of pyrazolo[1,5-a]pyrimidine-based inhibitors of Pim-1 kinase, tailored for researchers, scientists, and drug development professionals.
The Pim-1 Signaling Axis: A Rationale for Targeted Inhibition
Pim-1 kinase activity is primarily regulated at the transcriptional level, often downstream of the JAK/STAT signaling pathway, which is activated by various cytokines and growth factors.[1] Once expressed, Pim-1 is constitutively active and does not require an activation loop phosphorylation common to many other kinases.[9] This continuous activity contributes to its oncogenic potential.
Caption: Simplified Pim-1 signaling pathway and point of intervention.
Synthetic Strategies for the Pyrazolo[1,5-a]pyrimidine Scaffold
The synthesis of the pyrazolo[1,5-a]pyrimidine core can be achieved through several efficient methods, with multicomponent reactions and condensation strategies being particularly prevalent due to their atom economy and operational simplicity.[10][11]
Protocol 1: Three-Component Synthesis of the Pyrazolo[1,5-a]pyrimidine Core
This protocol outlines a robust one-pot, three-component reaction to construct the pyrazolo[1,5-a]pyrimidine scaffold. The choice of a catalytic amount of a base like piperidine is crucial for facilitating the initial Knoevenagel condensation and subsequent cyclization, while being mild enough to prevent side reactions.
Materials:
-
3-Amino-1H-pyrazole derivative (1.0 mmol)
-
Aryl aldehyde (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
Ethanol (5 mL)
-
Piperidine (catalytic amount, ~0.1 mmol)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the 3-amino-1H-pyrazole (1.0 mmol), aryl aldehyde (1.0 mmol), and malononitrile (1.0 mmol) in ethanol (5 mL).
-
Add a catalytic amount of piperidine to the mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product will often precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain the desired pyrazolo[1,5-a]pyrimidine derivative.
-
Further purification can be achieved by recrystallization or column chromatography if necessary.
References
- 1. benchchem.com [benchchem.com]
- 2. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pim-1 kinase as cancer drug target: An update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. PIM Kinase as an Executional Target in Cancer [jcpjournal.org]
- 6. In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
Derivatization of 5-Chloro-2-methylpyrazolo[1,5-a]pyrimidine at the C5 position
An Application Guide to the Functionalization of 5-Chloro-2-methylpyrazolo[1,5-a]pyrimidine
Abstract
The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2] Its rigid, planar structure and versatile substitution points make it a privileged scaffold in drug discovery. This application note provides a detailed guide for researchers on the derivatization of a key intermediate, this compound, specifically at the C5 position. We present validated, step-by-step protocols for palladium-catalyzed cross-coupling reactions—including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings—as well as for nucleophilic aromatic substitution (SNAr). Each protocol is supplemented with mechanistic insights, rationale for reagent selection, and data presentation to empower scientists in the synthesis of novel compound libraries for drug development programs.
Introduction: The Strategic Value of the Pyrazolo[1,5-a]pyrimidine Core
The pyrazolo[1,5-a]pyrimidine heterocyclic system has garnered significant attention due to its wide spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][3] Its structural resemblance to purines allows it to act as an effective hinge-binding motif in many protein kinases, making it a frequent component in the design of targeted therapies.[1][4] Two of the three FDA-approved drugs for NTRK fusion cancers, Larotrectinib and Repotrectinib, feature this prominent framework.[2][4]
The functionalization of this core is critical for modulating potency, selectivity, and pharmacokinetic properties. The this compound intermediate is particularly valuable because the chlorine atom at the C5 position serves as a versatile synthetic handle. While the C7 position is generally more reactive towards nucleophilic substitution, the C5 position provides a crucial vector for structural diversification, enabling exploration of key regions within enzyme active sites.[5] This guide focuses on robust and reproducible methods to exploit the reactivity of the C5-chloro substituent.
Synthesis of the Core Intermediate: this compound
The journey to a diversified library begins with a reliable supply of the starting material. The most common and efficient route involves a two-step process starting from commercially available 5-amino-3-methylpyrazole.[5]
Workflow for Starting Material Synthesis
Caption: Synthesis of the dichloro intermediate.
Note: For the purpose of C5 derivatization, the 5,7-dichloro intermediate is often used directly, as the C7 position can be selectively functionalized first due to its higher reactivity, leaving the C5-chloro group available for subsequent reactions.[5] For simplicity in the following protocols, we will assume a starting material where the C7 position is either already substituted (e.g., with morpholine) or where reaction conditions are optimized for C5 selectivity.
Palladium-Catalyzed Cross-Coupling at the C5 Position
Palladium-catalyzed reactions are the gold standard for forming C-C and C-N bonds with aryl halides, offering broad functional group tolerance and high efficiency.[1]
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a powerful method for installing aryl, heteroaryl, or alkyl groups by coupling the C5-chloro atom with a boronic acid or ester.[6][7]
Scientific Rationale: The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl chloride to a Pd(0) complex, transmetalation with the boronate species (activated by a base), and reductive elimination to form the new C-C bond and regenerate the catalyst. The choice of ligand is critical; bulky, electron-rich phosphine ligands stabilize the palladium center and promote the often rate-limiting oxidative addition step with aryl chlorides.[8]
Protocol 3.1: Suzuki-Miyaura Coupling of this compound
-
Reagent Setup: To a dry microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a base such as Na₂CO₃ (2.0 eq.) or K₃PO₄ (2.0 eq.).[5][9]
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq.) or a pre-catalyst system like XPhos Pd G2 (0.05 eq.) with its corresponding ligand, XPhos (0.10 eq.).[5][6]
-
Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane or DME and water (e.g., 4:1 ratio), to achieve a substrate concentration of approximately 0.1 M.
-
Inert Atmosphere: Seal the vial and purge thoroughly with an inert gas (Argon or Nitrogen) for 5-10 minutes.
-
Reaction: Heat the reaction mixture with stirring. Typical conditions are 90-110 °C for 12-24 hours, or microwave irradiation at 110-150 °C for 15-60 minutes.[6][10]
-
Work-up & Purification: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired 5-aryl-2-methylpyrazolo[1,5-a]pyrimidine.
| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Reference |
| Pd(PPh₃)₄ | Na₂CO₃ (2M aq.) | DME | Reflux | 12 | 55-61% | [5] |
| XPhos Pd G2 / XPhos | K₂CO₃ | Dioxane/H₂O | 100 | 16 | 70-90% | [6][7] |
| Pd₂(dba)₃ / P(t-Bu)₃ | KF | THF | 50 | 12 | Moderate | [11] |
Buchwald-Hartwig Amination: C-N Bond Formation
This reaction is indispensable for synthesizing aryl amines, coupling the C5-chloro position with a wide variety of primary and secondary amines.[12]
Scientific Rationale: Similar to the Suzuki coupling, this reaction follows a Pd(0)/Pd(II) catalytic cycle.[13] A key step is the formation of a palladium-amido complex after the amine binds to the palladium center. A strong, non-nucleophilic base (e.g., NaOt-Bu, Cs₂CO₃) is required to deprotonate the amine, facilitating the formation of the amido complex and subsequent reductive elimination.[10][12] The choice of ligand, often a bulky biarylphosphine like Xantphos, is crucial to prevent catalyst decomposition and promote the final bond-forming step.[5]
Protocol 3.2: Buchwald-Hartwig Amination at the C5 Position
-
Reagent Setup: In an oven-dried Schlenk tube under an inert atmosphere, combine this compound (1.0 eq.), the desired amine (1.1-1.3 eq.), and a strong base like Cs₂CO₃ (1.5 eq.) or NaOt-Bu (1.4 eq.).
-
Catalyst Addition: Add the palladium pre-catalyst, such as tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02-0.05 eq.), and a suitable ligand, such as Xantphos (0.04-0.10 eq.).
-
Solvent Addition: Add a dry, degassed solvent like toluene or 1,4-dioxane to a concentration of 0.1-0.2 M.
-
Reaction: Seal the tube and heat the mixture with vigorous stirring at 100-110 °C for 18-24 hours.[5]
-
Work-up & Purification: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash column chromatography to obtain the 5-amino-2-methylpyrazolo[1,5-a]pyrimidine product.
| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Reference |
| Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 100-110 | 18-24 | 50-75% | [5] |
| CuI / Carbazole Ligand | CsF | DEG (Microwave) | 80 | 1 | 60-93% | [14] |
Sonogashira Coupling: C-C Alkyne Formation
The Sonogashira coupling enables the installation of an alkyne moiety at the C5 position, a functional group that is highly valuable for further transformations, such as click chemistry or cyclization reactions.[15]
Scientific Rationale: This reaction is unique in that it typically employs a dual-catalyst system: a palladium catalyst for the main cross-coupling cycle and a copper(I) salt (e.g., CuI) as a co-catalyst. The copper salt reacts with the terminal alkyne to form a copper(I) acetylide, which then undergoes transmetalation with the Pd(II) intermediate. A base, usually an amine like triethylamine (TEA) or diisopropylamine (DIPA), is used both as a base and often as the solvent.[16]
Protocol 3.3: Sonogashira Coupling at the C5 Position
-
Reagent Setup: To a Schlenk flask, add this compound (1.0 eq.) and the terminal alkyne (1.2 eq.).
-
Catalyst Addition: Add the palladium catalyst, typically Pd(PPh₃)₂Cl₂ (0.03 eq.), and the copper(I) iodide (CuI) co-catalyst (0.05 eq.).
-
Solvent and Base: Add a degassed solvent such as THF or DMF, followed by an amine base like triethylamine (TEA) (2.0-3.0 eq.).
-
Inert Atmosphere: Purge the flask with an inert gas.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 6-24 hours, monitoring by TLC or LC-MS.
-
Work-up & Purification: Once complete, filter the reaction mixture through Celite, washing with ethyl acetate. Concentrate the filtrate and partition between ethyl acetate and water. Separate the organic layer, wash with brine, dry, and concentrate. Purify by column chromatography to isolate the 5-alkynyl product.
Nucleophilic Aromatic Substitution (SNAr)
For certain strong nucleophiles, the C5-chloro group can be displaced directly without the need for a metal catalyst. This reaction is favored by the electron-deficient nature of the pyrimidine ring.[3][17][18]
Scientific Rationale: The SNAr mechanism involves two steps: addition of the nucleophile to the aromatic ring to form a resonance-stabilized anionic intermediate (Meisenheimer complex), followed by elimination of the leaving group (chloride) to restore aromaticity.[19] The reaction is facilitated by the electron-withdrawing nitrogen atoms in the pyrimidine ring, which stabilize the negative charge of the intermediate. Strong nucleophiles like alkoxides, thiolates, and some amines are effective.[17]
Protocol 4.1: SNAr with an Amine Nucleophile
-
Reagent Setup: In a sealed tube, dissolve this compound (1.0 eq.) in a suitable solvent such as DMA, NMP, or isopropanol.
-
Nucleophile Addition: Add the amine nucleophile (e.g., morpholine, piperidine) (1.5-2.0 eq.) and a base like K₂CO₃ or TEA (2.0 eq.) if the amine salt is not desired.[5][20]
-
Reaction: Heat the mixture at elevated temperatures (e.g., 100-160 °C) for several hours until the reaction is complete by TLC/LC-MS analysis.[20]
-
Work-up & Purification: Cool the reaction mixture and pour it into ice water. If a precipitate forms, collect it by filtration. Otherwise, extract the product with an organic solvent like ethyl acetate. Wash the organic layer, dry, and concentrate. Purify by recrystallization or column chromatography.
Library Synthesis Workflow
The protocols described above can be integrated into a parallel synthesis workflow to rapidly generate a library of diverse C5-substituted analogs from a common intermediate.
Caption: Parallel synthesis workflow for C5 derivatization.
Conclusion
This compound is a highly effective building block for creating diverse libraries of potential drug candidates. By leveraging a suite of modern synthetic methods, including palladium-catalyzed cross-couplings and nucleophilic aromatic substitutions, researchers can systematically and efficiently explore the structure-activity relationships at the C5 position. The protocols detailed in this guide are robust, reproducible, and grounded in established chemical principles, providing a solid foundation for innovation in medicinal chemistry and drug discovery.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. mdpi.com [mdpi.com]
- 4. Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 11. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. youtube.com [youtube.com]
- 20. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Nucleophilic Aromatic Substitution on 5-Chloro-2-methylpyrazolo[1,5-a]pyrimidine
Abstract
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic motif integral to numerous therapeutic agents, including kinase inhibitors and anti-inflammatory drugs.[1][2] Functionalization at the C5 position via nucleophilic aromatic substitution (SNAr) is a critical strategy for modulating the pharmacological and pharmacokinetic profiles of these molecules. This guide provides a comprehensive protocol for the SNAr reaction on 5-Chloro-2-methylpyrazolo[1,5-a]pyrimidine, a key intermediate in medicinal chemistry.[3] We delve into the underlying reaction mechanism, offer a detailed step-by-step experimental procedure, present a table summarizing reaction conditions for various nucleophiles, and provide a troubleshooting guide to address common experimental challenges.
Introduction: The Significance of the Pyrazolo[1,5-a]pyrimidine Core
The pyrazolo[1,5-a]pyrimidine ring system is a bioisostere of purine and has garnered significant attention in drug discovery due to its rigid, planar structure and its capacity to engage with a multitude of biological targets.[4][5] Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[2][6]
The 5-chloro substituent on the 2-methylpyrazolo[1,5-a]pyrimidine core serves as a versatile synthetic handle. The electron-deficient nature of the pyrimidine ring, further activated by the nitrogen atoms, renders the C5 position susceptible to attack by nucleophiles.[7][8] This allows for the displacement of the chloride leaving group and the introduction of diverse functional groups, such as amines, ethers, and thioethers, which is a cornerstone for building structure-activity relationships (SAR) in drug development programs.[3]
Reaction Mechanism: The SNAr Pathway
The substitution of the C5-chloro group proceeds via a well-established Nucleophilic Aromatic Substitution (SNAr) mechanism, also known as the addition-elimination mechanism.[9][10] This two-step process is characteristic of electron-poor aromatic and heteroaromatic systems.
Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex The reaction is initiated by the attack of a nucleophile (Nu⁻) on the electron-deficient C5 carbon, which bears the chloride leaving group. This attack is the rate-determining step and leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[7][9] The negative charge is delocalized across the electron-withdrawing pyrimidine ring, which stabilizes the intermediate.
Step 2: Elimination of the Leaving Group In the second, faster step, the aromaticity of the ring is restored by the expulsion of the chloride leaving group (Cl⁻).
The overall reaction is facilitated by the presence of the nitrogen atoms in the heterocyclic system, which act as electron-withdrawing groups, thereby activating the ring for nucleophilic attack.[7]
Experimental Protocol: Amination with Morpholine
This section provides a detailed, step-by-step procedure for a representative SNAr reaction: the amination of this compound with morpholine.
Materials and Equipment
-
Reagents:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA / Hünig's base) (2.0 equiv)[11]
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser with nitrogen/argon inlet
-
Heating mantle or oil bath with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Flash chromatography system
-
Reaction Workflow
Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 equiv).
-
Solvent Addition: Add anhydrous DMF to dissolve the starting material (concentration typically 0.1-0.5 M).
-
Reagent Addition: Add morpholine (1.2 equiv) to the solution via syringe, followed by the dropwise addition of N,N-Diisopropylethylamine (DIPEA) (2.0 equiv).
-
Heating and Monitoring: Heat the reaction mixture to 80-100 °C. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent) until the starting material is consumed (typically 4-12 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing ethyl acetate and wash with saturated aqueous NaHCO₃ solution to remove excess acid and DMF.
-
Separate the layers and wash the organic layer sequentially with water and then brine.
-
-
Purification:
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the resulting crude residue by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure product, 5-(morpholino)-2-methylpyrazolo[1,5-a]pyrimidine.
-
-
Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Scope and Optimization
The protocol described is robust and can be adapted for a variety of nucleophiles. Key parameters such as the choice of base, solvent, and temperature can be optimized to maximize yield and minimize side reactions.
| Nucleophile Type | Example Nucleophile | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference / Notes |
| Secondary Amine | Morpholine | DIPEA, K₂CO₃ | DMF, Dioxane | 80 - 110 | 85 - 95 | Standard conditions. K₂CO₃ can be used as a milder, heterogeneous base.[15] |
| Primary Amine | Aniline | NaH, NaOtBu | DMF, THF | 60 - 100 | 70 - 90 | Stronger bases like NaH may be required for less nucleophilic amines. |
| Alcohol (O-arylation) | Phenol | K₂CO₃, Cs₂CO₃ | DMF, Acetonitrile | 100 - 140 | 60 - 80 | Higher temperatures and stronger bases (e.g., Cs₂CO₃) are often necessary. |
| Thiol (S-arylation) | Thiophenol | K₂CO₃, Et₃N | DMF, EtOH | 25 - 80 | 90 - 98 | Thiols are highly nucleophilic and reactions often proceed smoothly at lower temperatures. |
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Insufficient temperature. 2. Base is too weak. 3. Nucleophile is not reactive enough. 4. Reagents or solvent not anhydrous. | 1. Increase reaction temperature in 10-20 °C increments. 2. Switch to a stronger base (e.g., from K₂CO₃ to Cs₂CO₃ or NaH). 3. Consider using microwave irradiation to accelerate the reaction. 4. Ensure all glassware is oven-dried and use anhydrous solvents. |
| Recovery of Starting Material | Reaction conditions are too mild. | See "Low or No Reaction" solutions. Increase reaction time. |
| Formation of Side Products | 1. Reaction temperature is too high, causing decomposition. 2. Base is nucleophilic (e.g., NaOH, Et₃N in some cases). 3. Dimerization or other side reactions of the nucleophile. | 1. Lower the reaction temperature and increase the reaction time. 2. Use a non-nucleophilic base like DIPEA or a carbonate base. 3. Add the nucleophile slowly to the reaction mixture. |
| Difficult Purification | Residual high-boiling solvent (e.g., DMF). | During work-up, perform multiple aqueous washes (3-4 times) to thoroughly remove DMF before concentrating the organic layer. |
Conclusion
The nucleophilic aromatic substitution on this compound is a highly effective and versatile method for the synthesis of diverse libraries of compounds for drug discovery. The protocol presented here is a reliable starting point for researchers. By understanding the underlying mechanism and key reaction parameters, scientists can successfully employ this strategy to generate novel analogues with tailored biological and physicochemical properties.
References
- 1. scribd.com [scribd.com]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 8. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 11. nbinno.com [nbinno.com]
- 12. N,N-Diisopropylethylamine - Wikipedia [en.wikipedia.org]
- 13. advancedchemtech.com [advancedchemtech.com]
- 14. N,N-Diisopropylethylamine: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]
- 15. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 5-Chloro-2-methylpyrazolo[1,5-a]pyrimidine
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving 5-Chloro-2-methylpyrazolo[1,5-a]pyrimidine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and efficiency of their synthetic routes. Drawing from extensive field experience and established chemical principles, this document provides in-depth troubleshooting advice and frequently asked questions to navigate the complexities of coupling with this specific heteroaromatic chloride.
The pyrazolo[1,5-a]pyrimidine core is a privileged scaffold in medicinal chemistry, and its successful functionalization via Suzuki coupling is often a critical step in the synthesis of novel therapeutic agents.[1][2] However, the inherent electronic properties of this N-heterocycle, combined with the lower reactivity of the C-Cl bond, can present significant challenges.[3][4][5] This guide will equip you with the knowledge to systematically address these challenges, leading to robust and reproducible outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Suzuki coupling reaction with this compound is resulting in a consistently low yield. What are the most likely causes?
Low yields in this specific coupling are a common hurdle and can often be attributed to a combination of factors inherent to the substrates.[6]
Potential Causes & Solutions:
-
Catalyst Deactivation: The presence of multiple nitrogen atoms in the pyrazolo[1,5-a]pyrimidine ring can lead to catalyst poisoning.[7][8][9] The lone pairs on these nitrogens can coordinate to the palladium center, inhibiting its catalytic activity.
-
Solution: Employ bulky, electron-rich phosphine ligands, such as the Buchwald dialkylbiaryl phosphines (e.g., SPhos, XPhos), or N-heterocyclic carbenes (NHCs).[3][6][10][11] These ligands can sterically shield the palladium center from inhibitory coordination and electronically promote the key steps of the catalytic cycle.[3][12]
-
-
Low Reactivity of the C-Cl Bond: Aryl chlorides are the least reactive among the common aryl halides in Suzuki couplings (I > Br > Cl).[4] The oxidative addition of the C-Cl bond to the Pd(0) catalyst is often the rate-limiting step and requires a highly active catalytic system.[3][10][13]
-
Solution: In addition to using specialized ligands, increasing the reaction temperature can help overcome the activation energy barrier.[6] However, be mindful that higher temperatures can also accelerate side reactions. A systematic screening of reaction temperatures, for instance from 80°C to 120°C, is recommended.
-
-
Protodeboronation of the Boronic Acid: This is a common side reaction where the boronic acid group is replaced by a hydrogen atom, especially in the presence of aqueous bases.[6][7][10]
-
Homocoupling of the Boronic Acid: The self-coupling of the boronic acid partner to form a biaryl byproduct can be a significant issue, often promoted by the presence of oxygen or inefficient reduction of a Pd(II) precatalyst to the active Pd(0) state.[6][14]
Q2: I am observing significant formation of a dehalogenated byproduct (2-methylpyrazolo[1,5-a]pyrimidine). How can I prevent this?
Dehalogenation is a known side reaction in Suzuki couplings and occurs when the aryl halide substrate is reduced instead of coupled.[10]
Mechanism of Dehalogenation: After the oxidative addition step, the resulting Ar-Pd(II)-X complex can react with a hydride source in the reaction mixture. This is often followed by reductive elimination to yield the dehalogenated arene and regenerate the Pd(0) catalyst. Common hydride sources can be impurities in the solvent or base, or even the solvent itself (e.g., alcohols) at elevated temperatures.
Troubleshooting Strategies:
-
Choice of Base and Solvent: Some bases and solvents are more prone to generating hydride species. For example, using alkoxides in alcohol solvents can be problematic. Consider screening different base/solvent combinations. A common starting point is an inorganic base like K₂CO₃ or K₃PO₄ in an aprotic solvent such as dioxane, THF, or toluene, often with a small amount of water to aid in dissolving the base.[10][18]
-
Reagent Purity: Ensure all reagents, especially the solvent and base, are of high purity and free from contaminants that could act as hydride donors.
-
Ligand Selection: The choice of ligand can influence the relative rates of the desired cross-coupling versus the undesired dehalogenation. Bulky, electron-rich ligands that accelerate the transmetalation and reductive elimination steps can help the desired reaction outcompete the dehalogenation pathway.[10][19]
Q3: How do I select the optimal catalyst system (palladium source and ligand) for coupling with this compound?
Given the challenging nature of this substrate, a systematic approach to catalyst selection is crucial. The goal is to find a system that promotes the difficult oxidative addition of the C-Cl bond while remaining stable and active in the presence of the N-heterocycle.[11][20][21]
Recommended Catalyst Screening Protocol:
-
Palladium Precatalyst: Start with a reliable and air-stable Pd(II) precatalyst that is efficiently reduced in situ to the active Pd(0) species. Buchwald's G2, G3, or G4 precatalysts are excellent choices.[19] Alternatively, a combination of a Pd(0) source like Pd₂(dba)₃ with a suitable ligand can be used.[17][22]
-
Ligand Screening: The ligand is arguably the most critical component. Focus on bulky and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs).
| Ligand Class | Examples | Key Advantages for this Substrate |
| Buchwald Dialkylbiaryl Phosphines | SPhos, XPhos, RuPhos | Promote oxidative addition of aryl chlorides; Steric bulk shields Pd from N-coordination.[3][6][11] |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong σ-donors, promoting catalyst stability and activity.[12][17] |
| Other Electron-Rich Ligands | P(t-Bu)₃, PCy₃ | Highly electron-donating, facilitating oxidative addition.[17] |
-
Catalyst Loading: Start with a catalyst loading of 1-2 mol%. If the reaction is sluggish, a higher loading (up to 5 mol%) may be necessary. However, higher loadings can sometimes lead to increased side products. Optimization studies can help find the lowest effective catalyst loading.[23]
Q4: What are the best practices for setting up the reaction to ensure reproducibility?
Meticulous experimental setup is paramount for achieving consistent results in Suzuki couplings.
Step-by-Step Experimental Protocol:
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas (Argon or Nitrogen).
-
Reagent Addition: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the this compound, the boronic acid or its derivative (typically 1.1-1.5 equivalents), and the base (typically 2-3 equivalents).[13][24]
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure the removal of all oxygen.[15][16]
-
Solvent Addition: Add the degassed solvent(s) via syringe.
-
Catalyst Addition: Add the palladium precatalyst and ligand (if not using a pre-formed complex). If adding solids, do so under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature with vigorous stirring for the specified time (e.g., 4-24 hours).[6]
-
Monitoring: Monitor the reaction progress using a suitable analytical technique such as TLC, LC-MS, or GC-MS.[25][26][27][28]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine to remove the inorganic base and boron-containing byproducts.[6][13][24]
Q5: Which base and solvent combination is most effective for this reaction?
The choice of base and solvent is highly interdependent and can significantly influence reaction outcomes.[18][29]
Base Selection:
The base's primary role is to activate the boronic acid by forming a more nucleophilic boronate species, which is essential for the transmetalation step.[4][17]
| Base | Strength | Common Use Cases & Considerations |
| K₃PO₄ | Strong | Often effective for challenging couplings, including those with aryl chlorides.[6][13] |
| K₂CO₃ / Na₂CO₃ | Moderate | Widely used, effective in many cases, often in aqueous/organic solvent mixtures.[6][13] |
| Cs₂CO₃ | Strong | Highly effective but more expensive. Can sometimes improve yields where other bases fail. |
| KF | Weak | Used in anhydrous conditions, particularly when base-sensitive functional groups are present.[17][22] |
Solvent Selection:
The solvent must be able to dissolve the reactants and be compatible with the reaction conditions. Aprotic solvents are generally preferred.
| Solvent | Properties & Common Pairings |
| 1,4-Dioxane / Water | A very common and often effective mixture. Water helps dissolve the inorganic base.[13][15] |
| Toluene / Water | Another effective biphasic system.[10] |
| THF / Water | Good for reactions at moderate temperatures.[5][15] |
| DMF / DMAc | Polar aprotic solvents, can be useful for solubilizing polar substrates.[15] |
A recommended starting point is K₃PO₄ as the base in a Dioxane/Water (e.g., 4:1 v/v) solvent system.[6][13]
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[13][30]
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low yields in the Suzuki coupling.
By systematically addressing these common issues and employing the recommended optimization strategies, you can significantly improve the success rate of your Suzuki coupling reactions with this compound.
References
- 1. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. wwjmrd.com [wwjmrd.com]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Yoneda Labs [yonedalabs.com]
- 11. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Suzuki Coupling [organic-chemistry.org]
- 18. researchgate.net [researchgate.net]
- 19. reddit.com [reddit.com]
- 20. Palladium Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Chlorides | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 24. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 25. vapourtec.com [vapourtec.com]
- 26. shoko-sc.co.jp [shoko-sc.co.jp]
- 27. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
- 28. fulir.irb.hr [fulir.irb.hr]
- 29. benchchem.com [benchchem.com]
- 30. m.youtube.com [m.youtube.com]
Side reactions in the synthesis of 5-Chloro-2-methylpyrazolo[1,5-a]pyrimidine
Answering the call for in-depth, field-proven guidance, this Technical Support Center provides a comprehensive resource for professionals engaged in the synthesis of 5-Chloro-2-methylpyrazolo[1,5-a]pyrimidine. As a Senior Application Scientist, my aim is to move beyond simple protocols and delve into the causality of common synthetic challenges, offering robust troubleshooting strategies grounded in mechanistic principles.
Core Synthesis Pathway: An Overview
The most prevalent method for constructing the this compound scaffold is the cyclocondensation reaction between 3-amino-5-methylpyrazole and a suitable β-ketoester, typically ethyl 2-chloro-3-oxobutanoate. This reaction, while direct, is sensitive to conditions that can influence yield and generate significant, often hard-to-separate, side products.
Caption: General workflow for the synthesis of this compound.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific issues encountered during synthesis in a practical, question-and-answer format.
Q1: My reaction yield is very low, or I'm not forming any product. What are the primary causes?
A1: Low or no yield in this condensation reaction is a common issue that can typically be traced back to one of three areas: starting material integrity, reaction conditions, or competing side reactions.[1]
-
Starting Material Purity: Verify the purity of both the 3-amino-5-methylpyrazole and ethyl 2-chloro-3-oxobutanoate. Aminopyrazoles can degrade over time, and impurities in the ketoester can inhibit the reaction.
-
Reaction Conditions:
-
Solvent & Catalyst: Acetic acid is a standard solvent that also serves as an acid catalyst.[1] If the reaction is sluggish, consider a higher boiling point solvent like propionic acid or xylenes to drive the reaction at a higher temperature.
-
Temperature & Time: These reactions often require heat to proceed efficiently, typically at reflux.[1] Monitor the reaction's progress via Thin Layer Chromatography (TLC). If the starting materials are consumed but little product is formed, degradation may be occurring. If starting materials remain, a longer reaction time or higher temperature may be necessary.
-
Microwave Irradiation: For rapid optimization, microwave-assisted synthesis can significantly reduce reaction times and sometimes improve yields by minimizing thermal degradation.[2]
-
Q2: I've isolated a product, but my NMR/Mass Spec data shows a mixture of two isomers. What is the major isomeric impurity and why does it form?
A2: The most common side product in this synthesis is the regioisomer 7-Chloro-2-methylpyrazolo[1,5-a]pyrimidine . Its formation is a result of the inherent ambident nucleophilic nature of the 5-aminopyrazole reactant.
Mechanistic Explanation: The cyclization can be initiated by two different nucleophilic attacks on the β-ketoester:
-
Desired Pathway (N1 Attack): The endocyclic N1 nitrogen of the pyrazole attacks one of the carbonyl groups, which, after subsequent condensation and dehydration, leads to the desired 5-chloro isomer.
-
Side Reaction Pathway (Exocyclic NH2 Attack): The exocyclic amino group (-NH2) initiates the attack. This pathway results in the formation of the undesired 7-chloro isomer.
The regiochemical outcome is a delicate balance of steric and electronic factors.[3] The methyl group at the 3-position of the pyrazole can sterically hinder the attack from the N1 position, potentially favoring the formation of the 7-chloro isomer under certain conditions.
Caption: Regioselectivity in pyrazolo[1,5-a]pyrimidine synthesis.
Q3: My mass spectrometry data shows an unexpected dichloro- M+2 peak. How is a 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine byproduct possible?
A3: The formation of a dichloro- species is highly unlikely in the direct condensation synthesis described. However, it is a very relevant issue in an alternative, multi-step synthetic route where the pyrazolo[1,5-a]pyrimidine core is first built and then chlorinated.[4]
This alternative route often involves:
-
Condensation of 5-amino-3-methylpyrazole with a non-halogenated dicarbonyl compound (e.g., diethyl malonate) to form 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol.
-
A subsequent chlorination step using a strong chlorinating agent like phosphorus oxychloride (POCl₃) to convert both hydroxyl groups into chlorides, yielding 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine.[4]
A potential side reaction here is incomplete chlorination , where you might isolate a mixture of the desired 5-chloro product, the starting diol, and the 7-chloro-5-hydroxy intermediate. Conversely, if your intended target was a mono-chloro species from this route, over-chlorination leading to the dichloro- product is the primary side reaction.
Q4: How can I effectively separate the desired 5-chloro isomer from the 7-chloro isomeric impurity?
A4: Separating these regioisomers is a common purification challenge. Their structural similarity often results in close retention factors (Rf) on TLC.
-
Column Chromatography: This is the most reliable method.
-
Solvent System: The polarity difference between the two isomers is slight but often sufficient for separation. A shallow gradient of ethyl acetate in a non-polar solvent like hexanes or heptane is a good starting point. For example, begin with 5% EtOAc/Hexanes and slowly increase the polarity to 15-20%.
-
TLC Analysis: Run multiple TLCs in various solvent systems (e.g., trying dichloromethane/methanol or toluene/acetone) to find the one that gives the best separation between the two spots before committing to a large-scale column.
-
-
Recrystallization: If a significant purity difference exists after initial isolation (>85:15), fractional recrystallization may be effective. This is highly dependent on the solvent and the specific solubility properties of the isomers.
Optimized Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is optimized to favor the formation of the desired 5-chloro isomer.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-amino-5-methylpyrazole (1.0 eq).
-
Solvent Addition: Add glacial acetic acid (10-15 mL per gram of aminopyrazole). Stir until the solid is fully dissolved.
-
Reagent Addition: Slowly add ethyl 2-chloro-3-oxobutanoate (1.1 eq) to the solution at room temperature.
-
Reaction: Heat the mixture to reflux (approx. 118°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate/Hexanes).
-
Workup: After cooling to room temperature, slowly pour the reaction mixture into a beaker of ice water. A precipitate should form.
-
Neutralization: Carefully neutralize the solution with a saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).
-
Isolation: Filter the resulting solid, wash thoroughly with cold water, and dry under vacuum.
-
Purification: Purify the crude solid via silica gel column chromatography as described in Q4.
Data Summary: Impact of Conditions on Synthesis
| Parameter | Condition | Expected Outcome on 5-Chloro Product | Rationale |
| Temperature | Reflux (e.g., Acetic Acid) | Optimal Yield | Provides sufficient activation energy for cyclization.[1] |
| > 150 °C | Decreased Yield | Potential for thermal degradation of starting materials and product. | |
| Catalyst | Acid (Acetic Acid) | Good Yield | Catalyzes the condensation and dehydration steps effectively.[1] |
| Base (e.g., NaOEt) | Lower Yield / More Isomers | Can promote side reactions and may lead to different regioselectivity.[4] | |
| Solvent | Glacial Acetic Acid | Favors 5-Chloro Isomer | The acidic medium can influence the tautomeric equilibrium of the aminopyrazole, favoring the desired reaction pathway. |
| Aprotic (e.g., Toluene) | Variable / Potentially More Isomers | Reaction may be slower and less selective without a proton source to facilitate the mechanism. |
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 5-Chloro-2-methylpyrazolo[1,5-a]pyrimidine by HPLC
Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) purification of 5-Chloro-2-methylpyrazolo[1,5-a]pyrimidine. This resource is designed for researchers, scientists, and drug development professionals to provide practical, in-depth guidance on method development, troubleshooting, and scaling up your purification process. Our approach is rooted in fundamental chromatographic principles to empower you to solve challenges effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions to establish a robust starting point for your purification workflow.
Q1: What are the key physicochemical properties of this compound relevant to HPLC?
A1: Understanding the molecule's properties is the cornerstone of method development. Key characteristics are summarized below.
-
Structure: The molecule contains a pyrazolo[1,5-a]pyrimidine core, which is a nitrogen-containing aromatic heterocycle. The presence of multiple nitrogen atoms makes the molecule basic.[1][2]
-
Polarity & Solubility: With a calculated XLogP3 of 1.7, the compound is moderately hydrophobic.[3] It is generally soluble in organic solvents like methanol, acetonitrile, and DMSO but has limited solubility in water.[4][5] This profile makes it an ideal candidate for reversed-phase HPLC.
-
UV Absorbance: Aromatic heterocyclic systems like pyrazolopyrimidines typically exhibit strong UV absorbance between 220-350 nm, making UV detection a suitable choice.[6] An initial wavelength of 254 nm is a common starting point, but a full UV scan of the purified compound is recommended to determine the absorbance maximum (λ-max) for optimal sensitivity.
-
pKa: The pyrazolo[1,5-a]pyrimidine scaffold has basic nitrogen atoms. The predicted pKa of the strongest basic site is approximately 1.89.[1] This is a critical parameter for controlling retention and peak shape by adjusting the mobile phase pH.
| Property | Value / Characteristic | Implication for HPLC |
| Molecular Formula | C₇H₆ClN₃[3] | - |
| Molecular Weight | 167.59 g/mol [3] | - |
| Appearance | White to off-white solid[7] | Important for visual confirmation of dissolution. |
| XLogP3 (hydrophobicity) | 1.7[3] | Suitable for reversed-phase chromatography (e.g., C18, C8, Phenyl columns). |
| Predicted pKa (Strongest Basic) | ~1.89[1] | To ensure the compound is in a single, uncharged state for good peak shape, the mobile phase pH should be at least 2 pH units above this value (i.e., pH > 3.9). |
| Hydrogen Bond Acceptors | 2[3] | Can interact with residual silanols on the column, potentially causing peak tailing. |
| Solubility | Soluble in common organic solvents (Methanol, Acetonitrile, DMSO).[4][5] | Provides options for sample diluent and mobile phase organic modifiers. |
Q2: How do I select an appropriate HPLC column for this compound?
A2: For a moderately hydrophobic molecule like this, a reversed-phase column is the standard choice.
-
Stationary Phase: A C18 (ODS) column is the most versatile and recommended starting point due to its strong hydrophobic retention. If the compound elutes too late, a C8 or Phenyl-Hexyl phase can provide less retention. A Phenyl phase can also offer alternative selectivity through π-π interactions with the aromatic ring of your compound.[8]
-
Particle Size: For analytical method development, 3.5 µm or 5 µm particles offer a good balance of efficiency and backpressure. For preparative scale, larger 5 µm or 10 µm particles are used to reduce backpressure with larger columns.
-
End-capping: Always choose a high-quality, fully end-capped column. The basic nitrogens in this compound can interact with acidic residual silanol groups on the silica surface, leading to severe peak tailing.[9][10] Modern, high-purity silica columns with robust end-capping minimize these secondary interactions.
Q3: What mobile phase composition should I start with?
A3: A simple buffered acidic mobile phase is the best starting point.
-
Solvent A (Aqueous): Water with an acidic modifier. A 0.1% solution of Formic Acid (FA) or Trifluoroacetic Acid (TFA) in water is recommended. This will set the pH to ~2.5-2.8. At this pH, residual silanols on the column are protonated (neutral), preventing ionic interactions that cause peak tailing.
-
Solvent B (Organic): Acetonitrile (ACN) is typically the first choice as it has low viscosity and good UV transparency. Methanol (MeOH) is an excellent alternative that can provide different selectivity.[8]
-
Buffer: Using a buffer like ammonium formate or phosphate (at a concentration of 10-20 mM) can provide more precise pH control, leading to more reproducible retention times, especially if operating closer to the compound's pKa.[11] For initial screening, 0.1% acid is usually sufficient.
Q4: How should I prepare my crude sample for injection?
A4: Proper sample preparation is critical to protect the column and ensure reproducible results.
-
Dissolution: Dissolve the crude material in a solvent that is chromatographically weaker than or identical to the initial mobile phase. For this compound, a mixture of Acetonitrile/Water or Methanol/Water is a good choice. Avoid using strong solvents like pure DMSO or DMF as the injection solvent , as this can cause severe peak distortion and broadening. If DMSO is required for solubility, keep the concentration as low as possible and inject the smallest possible volume.
-
Filtration: Always filter your sample through a 0.45 µm or 0.22 µm syringe filter before injection. This removes particulate matter that can clog the column inlet frit, leading to high backpressure and poor performance.
Section 2: Troubleshooting Guide
This section uses a question-and-answer format to address specific experimental problems.
Peak Shape Issues
Q5: My peak for this compound is tailing severely. Why is this happening and how do I fix it?
A5: Peak tailing for this compound is almost certainly caused by secondary interactions between its basic nitrogen atoms and acidic silanol groups on the HPLC column packing.[9][10][12]
-
Causality: At a neutral or mid-range pH, some residual silanol groups (Si-OH) on the silica support deprotonate to become negatively charged (Si-O⁻). The basic nitrogens on your molecule can be partially protonated (positively charged). The resulting ionic interaction is strong and kinetically slow, causing a portion of the molecules to lag behind the main peak, creating a "tail".
-
Solutions:
-
Lower Mobile Phase pH: The most effective solution is to add an acidic modifier like 0.1% TFA or Formic Acid to your mobile phase. This lowers the pH to below 3, fully protonating the silanols (Si-OH) and making them neutral. This eliminates the primary cause of the ionic interaction.
-
Use a High-Quality End-Capped Column: Ensure you are using a modern, high-purity silica column with robust end-capping, which minimizes the number of accessible silanol groups.
-
Add a Competing Base (Use with Caution): Adding a small amount of a competing base, like triethylamine (TEA), can sometimes help by interacting with the silanols and masking them from your analyte. However, this approach can shorten column lifetime and is less common with modern columns.
-
Q6: My peak is fronting. What is the cause?
A6: Peak fronting is typically a sign of column overload or a sample solvent issue.
-
Causality & Solutions:
-
Sample Overload: You have injected too much mass onto the column. The stationary phase becomes saturated, and the peak shape becomes distorted. Solution: Reduce the injection volume or dilute your sample concentration and re-inject.[10][13]
-
Incorrect Sample Solvent: Your sample is dissolved in a solvent that is significantly stronger (more organic) than your mobile phase. The sample travels through the column too quickly at the beginning, causing a fronting shape. Solution: Whenever possible, dissolve your sample in the initial mobile phase composition.
-
Q7: My peak is broad or split. What should I investigate?
A7: Broad or split peaks can arise from several issues, ranging from the column to the HPLC system itself.
-
Column Void or Contamination: A void at the head of the column or a blocked inlet frit can distort the flow path, causing peaks to split or broaden. Solution: First, try flushing the column in the reverse direction (disconnected from the detector). If this doesn't work, the column may need to be replaced.[10] Using a guard column can help protect the analytical/preparative column from contamination.
-
Co-eluting Impurity: A split peak may actually be two closely eluting compounds. Solution: Try changing the mobile phase composition (e.g., switch from acetonitrile to methanol) or use a shallower gradient to improve resolution.
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening. Solution: Ensure you are using the shortest possible length of narrow-bore (e.g., 0.005" I.D.) tubing appropriate for your system.[14]
Retention & Resolution Issues
Q8: My compound has very little retention and elutes near the solvent front. How can I increase its retention time?
A8: This indicates the mobile phase is too strong (too much organic solvent) for the compound under the current conditions.
-
Solutions:
-
Decrease Organic Content: Lower the initial percentage of acetonitrile or methanol in your gradient. For isocratic methods, reduce the overall organic percentage.
-
Use a Weaker Organic Solvent: If using acetonitrile, switching to methanol may increase retention, as methanol is a slightly weaker solvent in reversed-phase HPLC.
-
Increase Aqueous pH (Carefully): Increasing the mobile phase pH towards the compound's pKa will deprotonate it, making it more neutral and hydrophobic, thus increasing retention. However, do not exceed the pH limits of your silica-based column (typically pH 2-8) to avoid dissolving the silica.[9]
-
Q9: I have poor resolution between my target compound and a key impurity. How can I improve the separation?
A9: Improving resolution requires manipulating the "selectivity" of your chromatographic system.
-
Solutions:
-
Optimize the Gradient: Make the gradient shallower (i.e., increase the gradient time over the same %B range). This gives the compounds more time to interact differently with the stationary phase.
-
Change the Organic Modifier: This is one of the most powerful tools. Switching from acetonitrile to methanol (or vice-versa) can significantly alter the elution order and spacing of peaks due to different solvent-analyte interactions.[8]
-
Change the Stationary Phase: Switching from a C18 to a Phenyl-Hexyl column can introduce different retention mechanisms (π-π interactions), which may resolve your impurity from the main peak.
-
Adjust the pH: Modifying the mobile phase pH can change the ionization state of impurities, altering their retention times relative to your target compound.
-
System & Process Issues
Q10: My HPLC system backpressure is suddenly very high. What is the cause?
A10: High backpressure is usually caused by a blockage somewhere in the system.
-
Troubleshooting Steps:
-
Isolate the Problem: Work backward from the detector. Remove the column and see if the pressure returns to normal. If it does, the blockage is in the column. If not, continue removing components (injector, tubing) until the pressure drops, identifying the clogged part.
-
Column Blockage: This is the most common cause, usually due to particulate matter from unfiltered samples or mobile phase precipitation. Solution: Try back-flushing the column. If the pressure remains high, the inlet frit may be irreversibly clogged, and the column may need replacement.[14]
-
Buffer Precipitation: If you are using a buffer (e.g., phosphate) and mix it with high concentrations of organic solvent too quickly, it can precipitate. Solution: Always ensure your buffer is soluble in the entire mobile phase range and flush the system with water before shutdown.
-
Q11: I have a good analytical method. How do I properly scale it up for preparative purification?
A11: Scaling up from an analytical to a preparative column requires adjusting the flow rate and sample load to maintain the same separation quality. The key principle is to keep the linear velocity constant.[15]
-
Step 1: Calculate the Scaling Factor (SF). The scaling factor is based on the cross-sectional area of the columns. SF = (ID_prep / ID_anal)² Where ID_prep is the internal diameter of the preparative column and ID_anal is the internal diameter of the analytical column.
-
Step 2: Adjust the Flow Rate. Flow Rate_prep = Flow Rate_anal × SF
-
Step 3: Adjust the Sample Load. Sample Load_prep = Sample Load_anal × SF
-
Example Calculation:
-
Analytical Column: 4.6 mm ID, 1.0 mL/min flow, 1 mg load.
-
Preparative Column: 21.2 mm ID.
-
SF = (21.2 / 4.6)² = 21.2
-
New Flow Rate = 1.0 mL/min × 21.2 = 21.2 mL/min
-
New Sample Load ≈ 1 mg × 21.2 = 21.2 mg
-
-
Important Consideration: If the column lengths are different, the gradient time must also be adjusted proportionally to keep the separation consistent.[16] There are many online calculators available to assist with these calculations.[17][18]
Section 3: Visualized Workflows
General HPLC Purification Workflow
This diagram outlines the logical flow from initial method development to obtaining a pure compound.
Caption: A standard workflow for HPLC purification.
Troubleshooting Decision Tree: Poor Peak Shape
This diagram provides a logical path to diagnose and solve common peak shape problems.
Caption: A decision tree for troubleshooting peak shape issues.
References
- 1. Human Metabolome Database: Showing metabocard for Pyrazolo[1,5-a]pyrimidine (HMDB0256950) [hmdb.ca]
- 2. Pyrazolopyrimidine - Wikipedia [en.wikipedia.org]
- 3. echemi.com [echemi.com]
- 4. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medcraveonline.com [medcraveonline.com]
- 6. Pyrazolo[1,5- a ]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07716J [pubs.rsc.org]
- 7. This compound CAS#: 189116-36-7 [chemicalbook.com]
- 8. Impact of methanol and acetonitrile on separations based on pi-pi interactions with a reversed-phase phenyl column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. waters.com [waters.com]
- 10. mastelf.com [mastelf.com]
- 11. tandfonline.com [tandfonline.com]
- 12. welch-us.com [welch-us.com]
- 13. gmpinsiders.com [gmpinsiders.com]
- 14. HPLC Troubleshooting Guide [scioninstruments.com]
- 15. biotage.com [biotage.com]
- 16. researchgate.net [researchgate.net]
- 17. HPLC Method Transfer Calculator [sigmaaldrich.com]
- 18. silicycle.com [silicycle.com]
Preventing dehalogenation of 5-Chloro-2-methylpyrazolo[1,5-a]pyrimidine in coupling reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Chloro-2-methylpyrazolo[1,5-a]pyrimidine. This guide is designed to provide in-depth troubleshooting and practical solutions for a common and often frustrating side reaction: dehalogenation during palladium-catalyzed cross-coupling reactions. By understanding the underlying mechanisms and carefully selecting reaction parameters, you can significantly improve the yield of your desired coupled product.
Frequently Asked Questions (FAQs)
Q1: I'm observing a significant amount of the dehalogenated byproduct, 2-methylpyrazolo[1,5-a]pyrimidine, in my Suzuki-Miyaura coupling reaction. What is the primary cause?
A1: The formation of a dehalogenated byproduct is a common challenge, especially with electron-deficient heterocyclic halides like this compound.[1][2][3] The primary cause is often a competing reaction pathway within the palladium catalytic cycle where a hydride source intercepts a key intermediate, leading to the replacement of the chlorine atom with hydrogen.[4][5] Several factors can contribute to this, including the choice of base, solvent, ligand, and elevated reaction temperatures.[5]
Q2: How can I quickly check if dehalogenation is occurring in my reaction mixture?
A2: You can use a couple of routine analytical techniques. Thin-Layer Chromatography (TLC) will often show a new, less polar spot compared to your starting aryl halide.[5] For a more definitive answer, Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of the crude reaction mixture will show a peak corresponding to the molecular weight of the dehalogenated arene.[5] Additionally, ¹H NMR spectroscopy of the crude product will reveal new proton signals in the aromatic region where the halogen was previously located.[5]
Q3: Is the 5-chloro position on the pyrazolo[1,5-a]pyrimidine ring particularly susceptible to dehalogenation?
A3: Yes, the pyrimidine ring is an electron-deficient system, which can make the C-Cl bond at the 5-position more susceptible to certain side reactions in the catalytic cycle.[6] While aryl chlorides are generally less prone to dehalogenation than the corresponding bromides or iodides due to a stronger C-Cl bond, they may require more active catalyst systems to achieve efficient coupling, which can sometimes inadvertently favor the dehalogenation pathway if not properly optimized.[5][7]
Q4: Can the choice of coupling partner (e.g., boronic acid in Suzuki coupling) influence the rate of dehalogenation?
A4: Absolutely. If the transmetalation step (the transfer of the organic group from the boron reagent to the palladium center) is slow, the palladium-halide intermediate has a longer lifetime in the reaction mixture. This increased lifetime provides a greater opportunity for competing side reactions, such as dehalogenation, to occur.[8] Therefore, using high-purity, reactive boronic acids or their corresponding esters is crucial for promoting the desired forward reaction and minimizing unwanted side products.
In-Depth Troubleshooting Guide
Issue: Significant Formation of Dehalogenated Byproduct
The observation of your starting material being consumed but the major product being the dehalogenated pyrazolo[1,5-a]pyrimidine is a clear indication that the hydrodehalogenation pathway is outcompeting your desired cross-coupling. Here’s a systematic approach to troubleshoot this issue.
The Role of the Base: A Common Culprit
The choice of base is one of the most critical parameters in minimizing dehalogenation.[5] Strong bases, particularly alkoxides like sodium tert-butoxide (NaOtBu), can be a direct source of hydride species or promote pathways that lead to them.[5][9]
The Mechanism of Base-Induced Dehalogenation:
Strong alkoxide bases can participate in β-hydride elimination from the alkoxide itself or from solvent molecules like alcohols, generating a palladium-hydride species (Pd-H). This highly reactive species can then undergo reductive elimination with the aryl group to yield the dehalogenated product.[4]
dot
Caption: Competing pathways in Pd-catalyzed cross-coupling.
Troubleshooting Steps & Solutions:
| Parameter | Problematic Condition | Recommended Solution | Rationale |
| Base Type | Strong alkoxide bases (e.g., NaOtBu, KOtBu) | Switch to weaker inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃.[5][8] | These bases are less likely to act as hydride donors, thus suppressing the formation of palladium-hydride species that lead to hydrodehalogenation.[5] |
| Base Strength | Base is too strong, leading to side reactions. | Use a milder base to avoid unwanted reactions with the heterocyclic core. | Electron-deficient heterocycles can be sensitive to very strong bases, leading to degradation or other side reactions. |
Ligand Selection: Steric and Electronic Tuning
The ligand bound to the palladium center plays a crucial role in dictating the relative rates of the desired catalytic steps (oxidative addition, transmetalation, reductive elimination) versus the undesired dehalogenation pathway.
The Influence of Ligands:
Bulky, electron-rich phosphine ligands, such as those from the Buchwald biarylphosphine family (e.g., SPhos, XPhos), or N-heterocyclic carbene (NHC) ligands are often effective.[8] These ligands can promote the reductive elimination of the desired product at a faster rate than the competing dehalogenation.[10] The steric bulk can also disfavor the approach of small hydride donors to the metal center.
dot
Caption: Ligand screening workflow to mitigate dehalogenation.
Troubleshooting Steps & Solutions:
| Parameter | Problematic Condition | Recommended Solution | Rationale |
| Ligand Type | Standard, less bulky ligands (e.g., PPh₃) | Screen a panel of bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) or NHC ligands (e.g., IPr).[8][10] | These ligands accelerate the rate-limiting transmetalation and the final reductive elimination steps, outcompeting the dehalogenation pathway.[11] Their steric bulk can also shield the metal center. |
| Catalyst Loading | High catalyst loading may increase side reactions. | Optimize catalyst loading; sometimes lower concentrations (0.5-2 mol%) can be beneficial.[12] | While seemingly counterintuitive, higher catalyst concentrations can sometimes lead to a higher concentration of off-cycle or decomposition species that may promote dehalogenation. |
Solvent and Temperature Effects
The reaction environment, defined by the solvent and temperature, can be a source of hydrides and influence reaction kinetics.
Solvent as a Hydride Source:
Protic solvents, especially alcohols like ethanol or isopropanol, can be a source of hydrides, particularly in the presence of a base.[5][13] While some water is often necessary for Suzuki couplings to facilitate the dissolution of the base and aid in transmetalation, excessive amounts can also be detrimental.[14]
Temperature Considerations:
High reaction temperatures and prolonged reaction times can increase the likelihood of dehalogenation and other decomposition pathways.[5]
Troubleshooting Steps & Solutions:
| Parameter | Problematic Condition | Recommended Solution | Rationale |
| Solvent | Protic solvents (e.g., alcohols) or those known to be hydride sources (e.g., DMF at high temp).[15] | Switch to aprotic solvents such as dioxane, toluene, or THF.[8] Ensure solvents are anhydrous if water is suspected to be an issue. | Aprotic solvents are less likely to serve as a source of protons or hydrides, thereby minimizing the hydrodehalogenation side reaction.[14] |
| Temperature | High temperatures (e.g., >100 °C) | Lower the reaction temperature. If the reaction is sluggish at lower temperatures, a more active catalyst system (ligand/precatalyst) should be employed. | Dehalogenation often has a higher activation energy than the desired coupling. Lowering the temperature can disproportionately slow the undesired side reaction. |
| Reaction Time | Prolonged reaction times. | Monitor the reaction closely by TLC or LC-MS and stop the reaction as soon as the starting material is consumed. | Minimizing the time the product and catalyst are exposed to reaction conditions can prevent product degradation and further side reactions. |
Recommended Protocol for Suzuki-Miyaura Coupling
This protocol is a starting point for the Suzuki-Miyaura coupling of this compound, designed to minimize dehalogenation.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd₂(dba)₃ (1-2 mol%)
-
SPhos (2.2-4.4 mol%)
-
K₃PO₄ (2.0-3.0 equiv)
-
Anhydrous 1,4-Dioxane
Procedure:
-
To a dry reaction vessel, add this compound, the arylboronic acid, and K₃PO₄.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
In a separate vial, dissolve Pd₂(dba)₃ and SPhos in a small amount of anhydrous dioxane to form the pre-catalyst.
-
Add the catalyst solution to the reaction vessel, followed by the remaining anhydrous dioxane.
-
Heat the reaction mixture to 80-90 °C and stir until the starting material is consumed as monitored by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
References
- 1. Iron-catalyzed cross-coupling of electron-deficient heterocycles and quinone with organoboron species via innate C-H functionalization: application in total synthesis of pyrazine alkaloid botryllazine A. | Semantic Scholar [semanticscholar.org]
- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 3. Selective direct C–H polyfluoroarylation of electron-deficient N-heterocyclic compounds - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC46271D [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes [organic-chemistry.org]
- 11. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. reddit.com [reddit.com]
Technical Support Center: Enhancing the Solubility of Pyrazolo[1,5-a]pyrimidine Derivatives for Biological Assays
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with pyrazolo[1,5-a]pyrimidine derivatives and encountering solubility challenges in biological assays. The unique fused heterocyclic structure of pyrazolo[1,5-a]pyrimidines, while offering a rigid and planar framework for potent biological activity, often contributes to poor aqueous solubility.[1][2] This can lead to issues such as compound precipitation, inconsistent assay results, and underestimated biological activity.[3]
This resource provides in-depth troubleshooting advice, step-by-step protocols, and answers to frequently asked questions to help you overcome these hurdles and ensure the reliability and accuracy of your experimental data.
I. Troubleshooting Guide: Common Solubility Issues
This section addresses specific problems you might encounter during your experiments in a question-and-answer format, providing explanations and actionable solutions.
Issue 1: My compound precipitates out of solution when I dilute my DMSO stock into aqueous assay buffer.
Question: I've dissolved my pyrazolo[1,5-a]pyrimidine derivative in 100% DMSO to make a high-concentration stock solution. However, when I perform serial dilutions in my aqueous assay buffer for a cell-based or biochemical assay, I observe cloudiness or visible precipitate. Why is this happening, and how can I prevent it?
Answer: This is a classic sign of a compound "crashing out" of solution and is one of the most common challenges with hydrophobic molecules.[4] The high concentration of the organic solvent (DMSO) in your stock keeps the compound solubilized, but upon dilution into an aqueous environment, the compound's low intrinsic aqueous solubility becomes the limiting factor. Here’s a breakdown of the cause and how to address it:
-
Underlying Cause: Supersaturation and Precipitation. When you add a small volume of a concentrated DMSO stock to a large volume of aqueous buffer, you create a transient supersaturated state. The compound is temporarily at a concentration higher than its thermodynamic solubility limit in the final solvent mixture.[5] For many pyrazolo[1,5-a]pyrimidine derivatives, which are often crystalline solids, this supersaturated state is unstable and rapidly resolves through precipitation.[6]
-
Troubleshooting & Optimization:
-
Reduce Final DMSO Concentration: A primary goal is to keep the final concentration of DMSO in your assay as low as possible, ideally below 0.5%, as higher concentrations can be toxic to cells and may affect assay performance.[7][8] However, sometimes a slightly higher but still non-toxic concentration of DMSO (e.g., up to 1%) may be necessary to maintain solubility.[9][10] Always run a vehicle control with the same final DMSO concentration to account for any solvent effects.
-
Modify the Dilution Protocol: Instead of a single large dilution step, use a serial dilution approach in a solvent system that gradually introduces the aqueous component. This can sometimes prevent the shock of rapid solvent change that induces precipitation.
-
Incorporate Co-solvents: Co-solvents are water-miscible organic solvents that can increase the solubility of poorly soluble drugs.[11][12] Consider adding a small percentage of a biocompatible co-solvent to your assay buffer.
Co-solvent Typical Final Concentration Considerations Ethanol 1-5% Can have biological effects at higher concentrations.[7] Propylene Glycol 1-10% Generally well-tolerated by cells. Polyethylene Glycol 400 (PEG 400) 1-10% Can increase viscosity.
-
Issue 2: I'm observing inconsistent or shallow dose-response curves in my assays.
Question: My pyrazolo[1,5-a]pyrimidine compound is producing dose-response curves that are not sigmoidal or have a very shallow slope, making it difficult to determine an accurate IC50 or EC50 value. Could this be related to solubility?
Answer: Absolutely. Poor solubility is a frequent cause of artifacts in dose-response curves.[3] If the compound's concentration in the assay exceeds its solubility limit, the actual concentration of the dissolved (and therefore active) compound will be lower than the nominal concentration you prepared.
-
Underlying Cause: Concentration-Dependent Precipitation. As you increase the concentration of your compound in the dose-response curve, you may be crossing its solubility threshold. At higher concentrations, more of the compound may precipitate, leading to a plateau in the biological response that is not due to target saturation but rather to a lack of available compound.
-
Troubleshooting & Optimization:
-
Determine the Kinetic Solubility: Before running a full dose-response experiment, it is crucial to determine the kinetic solubility of your compound in the specific assay buffer you are using. This will give you an upper limit for the concentrations you can reliably test.[13]
-
Employ Solubilizing Excipients:
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic outer surface.[14] They can form inclusion complexes with poorly soluble drugs, effectively increasing their aqueous solubility.[15][16] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative due to its high water solubility and low toxicity.[17]
-
Surfactants: Low concentrations of non-ionic surfactants like Tween-20 or Triton X-100 (typically 0.01-0.1%) can help to solubilize hydrophobic compounds by forming micelles.[18]
-
-
Issue 3: My compound's activity seems to decrease over time in prepared assay plates.
Question: I prepare my assay plates with the compound dilutions and then incubate them for a period before adding cells or starting the reaction. I've noticed that the compound's potency seems to be lower if the incubation time is longer. What could be happening?
Answer: This issue can be due to either compound instability or a slow precipitation process from a metastable, supersaturated solution.
-
Underlying Cause: Time-Dependent Precipitation or Degradation. Even if you don't see immediate precipitation, a supersaturated solution can be unstable over time. The compound may slowly crystallize or aggregate, reducing the concentration of the active monomeric form. Additionally, some pyrazolo[1,5-a]pyrimidine derivatives may be unstable in aqueous buffer, undergoing hydrolysis or oxidation.
-
Troubleshooting & Optimization:
-
Assess Thermodynamic Solubility: While kinetic solubility is a quick measure, thermodynamic solubility represents the true equilibrium solubility and is a better indicator of long-term stability in solution.[19][20] If your assay requires long incubation times, it's important to work at concentrations below the thermodynamic solubility limit.
-
pH Modification: The solubility of many pyrazolo[1,5-a]pyrimidine derivatives can be pH-dependent, especially if they contain ionizable functional groups.[1] Adjusting the pH of your assay buffer (within a range compatible with your biological system) can significantly improve solubility.[11][21] For weakly basic compounds, a slightly acidic pH can increase solubility, while weakly acidic compounds will be more soluble at a slightly alkaline pH.[22]
-
Formulation Strategies: For more advanced applications, consider formulation strategies like creating solid dispersions, where the drug is dispersed in a hydrophilic polymer matrix.[23][24] This can enhance solubility by reducing particle size and changing the crystalline form of the drug to a more soluble amorphous form.[25]
-
II. Experimental Protocols & Workflows
Protocol 1: Determining the Kinetic Solubility of a Pyrazolo[1,5-a]pyrimidine Derivative
This protocol provides a straightforward method to estimate the kinetic solubility limit of your compound in your specific assay buffer.
Materials:
-
Pyrazolo[1,5-a]pyrimidine compound
-
100% DMSO
-
Assay buffer (e.g., PBS, cell culture medium)
-
96-well clear flat-bottom plate
-
Multichannel pipette
-
Plate reader capable of measuring absorbance or turbidity
Procedure:
-
Prepare a High-Concentration Stock: Prepare a 10 mM stock solution of your compound in 100% DMSO.
-
Create a Dilution Series in DMSO: In a 96-well plate, perform a serial dilution of the 10 mM stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to ~20 µM).
-
Transfer to Assay Buffer: In a separate 96-well plate, add 198 µL of your assay buffer to each well. Transfer 2 µL of each DMSO concentration from the dilution plate to the corresponding wells of the buffer plate. This creates a 1:100 dilution with a final DMSO concentration of 1%.
-
Incubate and Read: Shake the plate for 1-2 hours at room temperature.[13] Measure the turbidity by reading the absorbance at a wavelength where the compound does not absorb (e.g., 650 nm).
-
Data Analysis: The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.
Workflow for Preparing Compound Working Solutions
This workflow is designed to minimize precipitation when preparing working solutions for biological assays.
Caption: Workflow for preparing compound solutions.
III. Frequently Asked Questions (FAQs)
Q1: What is the difference between kinetic and thermodynamic solubility? A1: Kinetic solubility is measured by precipitating a compound from a stock solution (usually in DMSO) into an aqueous buffer. It often overestimates the true solubility because it can form a supersaturated solution that is stable for a short period.[5][19] Thermodynamic solubility, on the other hand, is the true equilibrium solubility measured by dissolving the solid compound in the buffer until saturation is reached.[20][26] For long-term experiments, it is safer to work below the thermodynamic solubility limit.
Q2: Can the choice of pyrazolo[1,5-a]pyrimidine substituent affect solubility? A2: Yes, significantly. The structural features of your derivative play a crucial role. For example, adding polar groups or substituents that can extend into the solvent can improve solubility.[27][28] Conversely, adding large, hydrophobic moieties can decrease it. Structure-activity relationship (SAR) studies often reveal that modifications aimed at improving potency can sometimes negatively impact solubility.[1]
Q3: Are there any high-throughput methods to assess solubility early in a project? A3: Yes, several miniaturized and automated methods exist. For instance, miniaturized assays using polymer-drug microarrays have been developed to screen for formulations that enhance the solubility of pyrazolo[3,4-d]pyrimidine derivatives, a closely related scaffold.[29][30] These methods require very small amounts of compound and can rapidly identify promising solubilization strategies.
Q4: My compound seems soluble, but I still get poor results. What else could be the issue? A4: If you have ruled out overt precipitation, consider the possibility of compound aggregation. Some hydrophobic compounds can form small, non-precipitating aggregates in solution. These aggregates can lead to non-specific activity or a reduction in the concentration of the active, monomeric compound. Techniques like dynamic light scattering (DLS) can be used to detect aggregation. Including a low concentration of a non-ionic detergent in your assay buffer can often mitigate this issue.[3]
IV. References
-
Journal of Drug Delivery and Therapeutics. (n.d.). SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW. Retrieved from --INVALID-LINK--
-
MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Retrieved from --INVALID-LINK--
-
Journal of Drug Delivery and Therapeutics. (2024, August 15). Solubility Enhancement by Solid Dispersion Method: An Overview. Retrieved from --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Retrieved from --INVALID-LINK--
-
International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs. Retrieved from --INVALID-LINK--
-
Scholars Research Library. (n.d.). Solid dispersion technique for improving solubility of some poorly soluble drugs. Retrieved from --INVALID-LINK--
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. Retrieved from --INVALID-LINK--
-
Ovid. (n.d.). Kinetic versus thermodynamic solubility temptations and risks. Retrieved from --INVALID-LINK--
-
International Journal of Pharmaceutical Sciences Review and Research. (n.d.). A Review:Solid Dispersion, a Technique of Solubility Enhancement. Retrieved from --INVALID-LINK--
-
PubMed. (2012, October 9). kinetic versus thermodynamic solubility temptations and risks. Retrieved from --INVALID-LINK--
-
Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Retrieved from --INVALID-LINK--
-
WuXi AppTec. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. Retrieved from --INVALID-LINK--
-
World Journal of Biology Pharmacy and Health Sciences. (2023, March 13). Solubility enhancement techniques: A comprehensive review. Retrieved from --INVALID-LINK--
-
ResearchGate. (2025, August 6). Microenvironmental pH-modification to improve dissolution behavior and oral absorption for drugs with pH-dependent solubility. Retrieved from --INVALID-LINK--
-
WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing. Retrieved from --INVALID-LINK--
-
SlideShare. (n.d.). solubility enhancement -by pH change & complexation. Retrieved from --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Retrieved from --INVALID-LINK--
-
National Center for Biotechnology Information. (2024, October 15). Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. Retrieved from --INVALID-LINK--
-
BOC Sciences. (n.d.). pH Adjustment and Co-Solvent Optimization. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Comparison of kinetic solubility with equilibrium solubility (μM) of.... Retrieved from --INVALID-LINK--
-
ACS Publications. (n.d.). Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis. Retrieved from --INVALID-LINK--
-
MDPI. (n.d.). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). Cosolvent. Retrieved from --INVALID-LINK--
-
ResearchGate. (2018, January 29). (PDF) Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer-Drug Microarrays. Retrieved from --INVALID-LINK--
-
MedchemExpress.com. (n.d.). Co-solvents. Retrieved from --INVALID-LINK--
-
ResearchGate. (2025, November 11). (PDF) Compound Precipitation in High-Concentration DMSO Solutions. Retrieved from --INVALID-LINK--
-
National Center for Biotechnology Information. (2020, August 16). Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin. Retrieved from --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Technical Support Center: Addressing Poor Reproducibility in Biological Assays with Pyrimidine Compounds. Retrieved from --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Troubleshooting solubility issues of Furo[3,4-d]pyrimidine compounds in biological assays.. Retrieved from --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Retrieved from --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Retrieved from --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Retrieved from --INVALID-LINK--
-
Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved from --INVALID-LINK--
-
International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. Retrieved from --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim. Retrieved from --INVALID-LINK--
-
ScienceDirect. (2025, December 23). Co-solvent: Significance and symbolism. Retrieved from --INVALID-LINK--
-
ECHEMI. (n.d.). DMSO concentration in cell culture? Precipitating while PBS is added?. Retrieved from --INVALID-LINK--
-
RSC Publishing. (2020, October 29). Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. Retrieved from --INVALID-LINK--
-
MDPI. (n.d.). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Retrieved from --INVALID-LINK--
-
ResearchGate. (2016, January 25). What the concentration of DMSO you use in cell culture assays?. Retrieved from --INVALID-LINK--
-
ResearchGate. (2025, August 8). Molecular structure of pyrazolo[1,5-a]pyrimidines: X-ray diffractometry and theoretical study. Retrieved from --INVALID-LINK--
-
Scientist Solutions. (2025, January 16). DMSO in cell based assays. Retrieved from --INVALID-LINK--
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. echemi.com [echemi.com]
- 5. researchgate.net [researchgate.net]
- 6. sphinxsai.com [sphinxsai.com]
- 7. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. wjbphs.com [wjbphs.com]
- 12. Cosolvent - Wikipedia [en.wikipedia.org]
- 13. enamine.net [enamine.net]
- 14. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 19. ovid.com [ovid.com]
- 20. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. jddtonline.info [jddtonline.info]
- 24. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 27. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives [mdpi.com]
- 28. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Yield in Buchwald-Hartwig Amination of 5-Chloro-2-methylpyrazolo[1,5-a]pyrimidine
Welcome to the technical support center for troubleshooting the Buchwald-Hartwig amination of 5-Chloro-2-methylpyrazolo[1,5-a]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this specific transformation. The insights provided here are based on established mechanistic principles and field-proven strategies to help you navigate the complexities of this powerful C-N bond-forming reaction.
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds through a palladium-catalyzed cross-coupling of amines with aryl halides.[1] While incredibly versatile, its application to electron-rich and sterically demanding heteroaromatic systems like pyrazolo[1,5-a]pyrimidines can present unique challenges. Low yields are a common hurdle, often stemming from a confluence of factors including catalyst deactivation, suboptimal ligand choice, and inappropriate reaction conditions. This guide will address these issues in a practical, question-and-answer format to help you systematically troubleshoot and optimize your reaction.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am seeing little to no conversion of my this compound. What are the most likely causes?
Low or no conversion in a Buchwald-Hartwig reaction can be attributed to several factors, ranging from the quality of your reagents to the fundamental reaction setup. Here’s a checklist of potential culprits:
-
Catalyst Inactivity: The active Pd(0) species is susceptible to oxidation. Ensure your reaction is performed under a strictly inert atmosphere (argon or nitrogen) and that your solvents are thoroughly degassed. The choice of palladium precursor is also critical; modern palladium precatalysts are often more effective than traditional sources like Pd(OAc)₂ or Pd₂(dba)₃ as they are designed to readily generate the active catalytic species.[2]
-
Ligand Selection: The ligand plays a pivotal role in stabilizing the palladium center and facilitating the catalytic cycle. For heteroaromatic chlorides, bulky, electron-rich phosphine ligands are generally required to promote the challenging oxidative addition step and prevent catalyst decomposition.[3][4]
-
Base Incompatibility: The choice of base is highly substrate-dependent. While strong bases like sodium tert-butoxide (NaOtBu) are common, they can be detrimental to sensitive functional groups.[5] For a heteroaromatic substrate, a weaker base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) might be more suitable, although this may necessitate higher reaction temperatures.[6]
-
Solvent Issues: The solvent must be able to dissolve all reaction components and should be anhydrous. Common solvents for Buchwald-Hartwig reactions include toluene, dioxane, and THF.[5] It's important to note that some solvents, like acetonitrile or pyridine, can inhibit the reaction by coordinating to the palladium center.[5]
-
Substrate-Specific Challenges: The pyrazolo[1,5-a]pyrimidine core is electron-rich and contains multiple nitrogen atoms that can potentially coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[4] This makes the choice of a sterically hindered ligand even more critical to shield the palladium center from unproductive binding.
Q2: My reaction is starting, but it stalls at low conversion. What could be the issue?
A stalling reaction often points to catalyst deactivation or the formation of inhibitory byproducts.
-
Catalyst Decomposition: The active catalyst can decompose over the course of the reaction, especially at elevated temperatures. This can manifest as the formation of palladium black. Using a more robust precatalyst or a higher ligand-to-palladium ratio can sometimes mitigate this issue.[7]
-
Inhibitory Byproducts: As the reaction proceeds, the chloride anion is released from the starting material. While less inhibitory than iodide, high concentrations of chloride can still negatively impact the catalyst.[5]
-
Substrate or Product Inhibition: The starting material or the desired product, both containing the pyrazolo[1,5-a]pyrimidine scaffold, can act as ligands for the palladium catalyst, leading to the formation of off-cycle, inactive complexes.[4] Employing a ligand with a high affinity for palladium can help to outcompete this unproductive binding.
Q3: I am observing significant formation of hydrodehalogenation byproduct (2-methylpyrazolo[1,5-a]pyrimidine). How can I minimize this?
Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations, arising from β-hydride elimination from the palladium-amido intermediate.[1]
-
Ligand Choice: The choice of ligand is paramount in suppressing this side reaction. Bulky, electron-rich ligands can sterically hinder the conformation required for β-hydride elimination and promote the desired reductive elimination pathway.
-
Base Selection: The strength and nature of the base can influence the rate of β-hydride elimination. In some cases, switching to a different base can alter the reaction pathway and minimize this byproduct.
-
Temperature Control: Higher reaction temperatures can sometimes favor β-hydride elimination. Optimizing the temperature to the lowest effective point can help to improve selectivity.
Q4: How do I choose the optimal combination of catalyst, ligand, and base for my specific substrate?
The ideal "cocktail" for a Buchwald-Hartwig reaction is highly substrate-dependent. A systematic screening approach is often the most effective strategy.
| Parameter | Options | Considerations |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Buchwald Precatalysts (G2, G3, G4) | Precatalysts are generally preferred for their air-stability and ease of activation. |
| Ligand | XPhos, RuPhos, BrettPhos, SPhos | Bulky biarylphosphine ligands are a good starting point for challenging heteroaromatic chlorides.[8] |
| Base | NaOtBu, LHMDS, K₃PO₄, Cs₂CO₃ | Start with a weaker base like K₃PO₄ or Cs₂CO₃ to avoid substrate decomposition. Stronger bases can be trialed if reactivity is low.[5] |
| Solvent | Toluene, Dioxane, THF, t-BuOH | Toluene and dioxane are common choices. Ensure the solvent is anhydrous and degassed.[5] |
A Note on Ligand Selection: The Buchwald and Hartwig groups have developed several generations of ligands, each with improved activity and scope. For heteroaromatic amines, which can be challenging nucleophiles, specific ligands may be required to achieve good yields.[5]
Visualizing the Process
Buchwald-Hartwig Catalytic Cycle
Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.
Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting low yields.
General Experimental Protocol
The following is a representative, non-optimized protocol for a small-scale Buchwald-Hartwig amination. Note: This is a general guideline; reaction conditions must be optimized for specific substrates.
-
Preparation: To an oven-dried vial containing a magnetic stir bar, add the this compound (1.0 equiv.), the palladium precatalyst (e.g., 1-5 mol%), and the phosphine ligand (e.g., 1-10 mol%).
-
Inert Atmosphere: Cap the vial with a septum and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.
-
Reagent Addition: Under an inert atmosphere, add the base (e.g., K₃PO₄, 1.5-2.0 equiv.). Then add the amine (1.1-1.5 equiv.) followed by the anhydrous, degassed solvent.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent, and filter through a pad of celite. The filtrate can then be concentrated and purified by column chromatography.
Final Recommendations
Successfully navigating the challenges of the Buchwald-Hartwig amination with a substrate like this compound requires a systematic and informed approach to optimization. By carefully considering the interplay between the catalyst, ligand, base, and solvent, and by being mindful of the inherent reactivity of the heteroaromatic core, researchers can significantly improve their reaction outcomes. This guide provides a starting point for that optimization process, grounded in the extensive body of literature and collective experience in the field of cross-coupling chemistry.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. jk-sci.com [jk-sci.com]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
Identification of byproducts in 5-Chloro-2-methylpyrazolo[1,5-a]pyrimidine synthesis
This technical guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Chloro-2-methylpyrazolo[1,5-a]pyrimidine. Our focus is on the practical identification and mitigation of common byproducts to enhance yield, purity, and process robustness.
Introduction
The synthesis of this compound is a critical process in the development of various pharmacologically active molecules. The most prevalent synthetic route involves a cyclocondensation reaction between 5-amino-3-methylpyrazole and a suitable β-ketoester, followed by chlorination. However, this pathway is not without its challenges, primarily the formation of regioisomeric and other process-related impurities. This guide is designed to address these specific issues head-on, providing both theoretical understanding and actionable laboratory protocols.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and where do byproducts typically originate?
The most common and efficient synthesis involves a two-step process:
-
Cyclocondensation: The reaction of 5-amino-3-methylpyrazole with a β-ketoester, such as ethyl acetoacetate, to form the intermediate 2-methylpyrazolo[1,5-a]pyrimidin-5-ol.
-
Chlorination: The subsequent reaction of the pyrimidinol intermediate with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), to yield the final product.
Byproducts can arise in both stages. The cyclocondensation step is prone to the formation of regioisomers, while the chlorination step can lead to incomplete reaction or the formation of other chlorinated species.
Q2: I'm observing an isomeric impurity in my final product. What is its likely structure and how can I confirm it?
The most probable regioisomeric byproduct is 7-Chloro-2-methylpyrazolo[1,5-a]pyrimidine . Its formation is a consequence of the two nucleophilic nitrogen atoms in the 5-amino-3-methylpyrazole starting material, which can both participate in the initial cyclization.
You can distinguish between the desired 5-chloro isomer and the 7-chloro byproduct using ¹H and ¹³C NMR spectroscopy. A key diagnostic is the chemical shift of the methyl group at the 2-position, which is influenced by the position of the chlorine atom[1].
Q3: My chlorination reaction with POCl₃ is sluggish and gives a complex mixture of products. What could be the issue?
Several factors can contribute to a problematic chlorination step:
-
Moisture: The presence of water in the starting material or solvent will rapidly quench POCl₃, reducing its efficacy and generating acidic byproducts that can complicate the reaction.
-
Insufficient POCl₃: While using a large excess of POCl₃ is common, it can lead to purification challenges and is environmentally undesirable. However, an insufficient amount will result in incomplete conversion of the starting pyrimidinol.
-
Temperature: The reaction typically requires heating. If the temperature is too low, the reaction may not proceed to completion. Conversely, excessively high temperatures can lead to degradation and the formation of tar-like byproducts.
-
Formation of Phosphorylated Intermediates: The reaction between a hydroxyl group and POCl₃ can form stable phosphorylated intermediates that may not readily convert to the desired chloro-derivative without sufficient heat and reaction time.
Q4: Are there alternative chlorinating agents to POCl₃?
While POCl₃ is the most common reagent for this transformation, other chlorinating agents like thionyl chloride (SOCl₂) in the presence of a catalytic amount of DMF (Vilsmeier-Haack conditions) can also be employed. However, this may require significant process optimization to control byproduct formation. A mixture of POCl₃ and PCl₅ is also a very robust chlorinating agent that can be used[2].
Part 2: Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues encountered during the synthesis.
| Observed Problem | Potential Cause(s) | Recommended Action(s) |
| Low yield of the desired 5-chloro isomer and significant presence of the 7-chloro isomer. | Lack of regioselectivity in the cyclocondensation step. | 1. Optimize Cyclocondensation Conditions: Vary the solvent and temperature of the cyclocondensation reaction. Running the reaction under milder conditions may favor the desired isomer. 2. Purification: Implement an efficient chromatographic separation to isolate the desired 5-chloro isomer. A normal phase silica gel column with a gradient elution of hexane and ethyl acetate is often effective. |
| Incomplete conversion of the 2-methylpyrazolo[1,5-a]pyrimidin-5-ol starting material during chlorination. | 1. Insufficient chlorinating agent. 2. Reaction temperature is too low. 3. Presence of moisture. | 1. Ensure Anhydrous Conditions: Dry the starting material and solvents thoroughly before use. 2. Optimize Reagent Stoichiometry: While avoiding a large excess, ensure at least 1.5-2.0 equivalents of POCl₃ are used. A solvent-free approach with equimolar POCl₃ in a sealed reactor can also be highly efficient and minimize waste[3]. 3. Increase Reaction Temperature/Time: Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS. |
| Formation of dark, tar-like substances in the reaction mixture. | Decomposition of starting materials or product at high temperatures. | 1. Lower Reaction Temperature: If possible, conduct the reaction at a lower temperature for a longer duration. 2. Use a Co-solvent: In some cases, using a high-boiling inert solvent like sulfolane can help to moderate the reaction and prevent decomposition[4]. |
| Difficult purification of the final product. | Presence of multiple closely-eluting byproducts. | 1. Reaction Work-up: A careful aqueous work-up is crucial to remove inorganic phosphorus byproducts. Quenching the reaction mixture on ice and then neutralizing with a base is a standard procedure. 2. Chromatography Optimization: Screen different solvent systems for flash chromatography. If normal phase is ineffective, consider reverse-phase chromatography. 3. Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method. |
Part 3: Experimental Protocols & Data Interpretation
Protocol 1: Identification of Regioisomeric Byproducts by NMR Spectroscopy
This protocol outlines the use of ¹H and ¹³C NMR to differentiate between this compound and its 7-chloro isomer.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve a small amount of the purified product (or crude mixture) in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire ¹H NMR Spectrum: Obtain a standard proton NMR spectrum.
-
Acquire ¹³C NMR Spectrum: Obtain a standard carbon NMR spectrum.
-
Data Analysis:
-
¹H NMR: In the 7-chloro isomer, the methyl group at the 2-position will often show a small coupling to the proton at the 6-position (H-6). This coupling is absent in the 5-chloro isomer[1].
-
¹³C NMR: The chemical shift of the methyl carbon is diagnostic. In the 5-chloro isomer, the methyl carbon signal appears at a different chemical shift compared to the 7-chloro isomer. The chemical shift for the methyl group in the 5-position is typically downfield compared to a methyl group in the 7-position[1].
-
| Compound | Characteristic ¹H NMR Signal | Characteristic ¹³C NMR Signal |
| This compound | Methyl singlet, no coupling to H-6 | Methyl carbon at a specific chemical shift |
| 7-Chloro-2-methylpyrazolo[1,5-a]pyrimidine | Methyl signal may show a small coupling (e.g., J ≈ 0.9 Hz) to H-6 | Methyl carbon at a different, typically more upfield, chemical shift compared to the 5-chloro isomer[1] |
Protocol 2: Impurity Profiling by HPLC-MS
This protocol provides a general workflow for the identification and quantification of byproducts using High-Performance Liquid Chromatography coupled with Mass Spectrometry.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a dilute solution of the crude reaction mixture or purified product in a suitable solvent (e.g., acetonitrile or methanol).
-
HPLC Method Development:
-
Column: A C18 reverse-phase column is a good starting point.
-
Mobile Phase: A gradient elution using water (often with 0.1% formic acid) and acetonitrile is typically effective for separating compounds of varying polarity.
-
Detection: Use a UV detector to monitor the elution of compounds.
-
-
MS Analysis:
-
Ionization: Use Electrospray Ionization (ESI) in positive ion mode.
-
Data Acquisition: Acquire full scan mass spectra to determine the molecular weights of the eluting peaks.
-
-
Data Interpretation:
-
Identify the peak corresponding to the desired product (this compound) by its expected mass-to-charge ratio (m/z).
-
Identify peaks corresponding to potential byproducts, such as the 7-chloro isomer (same m/z as the product), unreacted starting materials, and other process-related impurities by their respective m/z values.
-
For definitive identification of isomers, it may be necessary to isolate the impurity and perform further characterization (e.g., by NMR).
-
Part 4: Visualizations
Reaction Pathway and Potential Byproducts
Caption: Synthetic pathway and formation of key byproducts.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthetic issues.
References
Technical Support Center: Scaling Up the Synthesis of 5-Chloro-2-methylpyrazolo[1,5-a]pyrimidine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 5-Chloro-2-methylpyrazolo[1,5-a]pyrimidine. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from bench-scale to larger, pilot, or manufacturing scales. As a key intermediate in medicinal chemistry, particularly for kinase inhibitors, a robust and scalable synthesis is critical.[1][2][3] This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field experience.
Core Synthesis Pathway Overview
The most common and scalable approach to the pyrazolo[1,5-a]pyrimidine core involves a two-step sequence: a cyclocondensation reaction followed by a chlorination step.[4] The primary challenge in obtaining the target molecule, this compound, lies in managing the regioselectivity of the chlorination and subsequent modifications, as the 7-position is often more reactive.[4]
The generally accepted route proceeds through a di-chloro intermediate:
-
Cyclocondensation: Reaction of 5-amino-3-methylpyrazole with diethyl malonate using a base like sodium ethoxide to form the dihydroxy intermediate, 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol.[4]
-
Chlorination: Treatment of the diol with a strong chlorinating agent, typically phosphorus oxychloride (POCl₃), to yield 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine.[4]
-
Selective Modification: This is the most challenging phase for obtaining the target molecule. It typically involves a selective reaction at the more reactive C7 position, followed by a potential de-chlorination at C7, or a highly controlled mono-chlorination strategy which is often difficult to scale. For the purpose of this guide, we will focus on the synthesis of the key 5,7-dichloro intermediate, as it is the direct precursor.
Experimental Workflow Diagram
Caption: Overall synthetic workflow from starting materials to the final product.
Troubleshooting Guide (Q&A Format)
This section addresses specific issues that may arise during the scale-up of the first two critical steps of the synthesis.
Question 1: My yield for the cyclocondensation to form the diol (Step 1) is low and inconsistent upon scale-up. What are the likely causes?
Answer: This is a common scale-up challenge. The cyclocondensation of 5-aminopyrazoles with β-dicarbonyl compounds is sensitive to several factors that are exacerbated on a larger scale.[1][5]
-
Causality - Inefficient Deprotonation & Mixing: On a small scale, achieving a homogenous mixture is straightforward. On a larger scale, inefficient stirring can create "hot spots" or areas of poor base distribution. The initial deprotonation of diethyl malonate by sodium ethoxide is crucial. If this is incomplete before the aminopyrazole is involved, side reactions can occur.
-
Solution: Ensure your reactor has adequate agitation for the vessel volume. Consider a staged addition: dissolve the base (sodium ethoxide) in ethanol first, then slowly add the diethyl malonate at a controlled temperature to ensure complete enolate formation before adding the 5-amino-3-methylpyrazole.
-
-
Causality - Water Content: Sodium ethoxide is highly hygroscopic. Water contamination will consume the base and inhibit the reaction.
-
Solution: Use anhydrous ethanol and freshly opened or properly stored sodium ethoxide. On a large scale, it may be preferable to generate the sodium ethoxide in situ from sodium metal and anhydrous ethanol under an inert atmosphere, although this introduces significant safety considerations.
-
-
Causality - Temperature Control: The reaction is typically run at reflux.[4] On a large scale, achieving and maintaining a consistent reflux temperature across the entire reaction volume is critical for driving the reaction to completion.
-
Solution: Monitor the internal reaction temperature with multiple probes if possible. Ensure the reactor's heating mantle or jacket provides uniform heating. A longer reflux time might be necessary at scale to ensure complete conversion.
-
| Parameter | Lab-Scale (Typical) | Pilot-Scale Consideration |
| Solvent | Anhydrous Ethanol | Ensure solvent is truly anhydrous (KF titration < 0.1%). |
| Base | Solid NaOEt | Consider in situ generation or rigorous moisture control. |
| Addition Order | Often flexible | Add diethyl malonate to base solution first, then add aminopyrazole. |
| Reaction Time | 12-24 hours | May need to be extended; monitor by HPLC/TLC for completion. |
Question 2: The chlorination with POCl₃ (Step 2) is giving me a dark, impure product and the yield of the 5,7-dichloro intermediate is poor. What's going wrong?
Answer: Phosphorus oxychloride is a highly reactive and aggressive reagent. Issues during this step often relate to temperature control, moisture, and the work-up procedure.
-
Causality - Exothermic Reaction: The reaction of the diol with POCl₃ is highly exothermic. A rapid temperature increase can lead to decomposition and the formation of dark, tarry side products.
-
Solution: Portion-wise addition of the diol to POCl₃ at a controlled temperature (e.g., 0-10 °C) is critical. Never add POCl₃ to the solid diol. After the addition is complete, the temperature can be slowly raised to reflux.[4][6] A reactor with an efficient cooling jacket is essential for this step at scale.
-
-
Causality - Incomplete Reaction: Insufficient POCl₃ or reaction time will lead to incomplete conversion, leaving mono-chlorinated or unreacted starting material, which complicates purification.
-
Solution: Use a sufficient excess of POCl₃ (it often serves as both reagent and solvent).[3] Ensure the reaction is held at reflux for an adequate time (monitor by HPLC). On a larger scale, solids can sometimes cake, reducing surface area; ensure good agitation to keep the mixture suspended.
-
-
Causality - Hydrolysis during Work-up: The work-up is the most hazardous part of this step. Quenching excess POCl₃ with water is extremely exothermic and releases HCl gas. If done improperly, the heat generated can degrade the product, and any remaining POCl₃ can hydrolyze your product's chloro groups back to hydroxyls.
-
Solution: After the reaction, distill off the excess POCl₃ under vacuum. This dramatically reduces the quenching exotherm and improves safety. The remaining residue should be cooled and very slowly quenched by adding it to ice water or a cold, stirred aqueous base solution (like NaHCO₃), never the other way around. Maintain the quench temperature below 20 °C.
-
Question 3: I've successfully made the 5,7-dichloro intermediate, but how do I selectively produce this compound?
Answer: This is an advanced process development question. The chlorine atom at the 7-position of the pyrazolo[1,5-a]pyrimidine core is known to be more susceptible to nucleophilic substitution than the one at the 5-position.[4] This differential reactivity is the key.
-
Strategy 1: Selective Nucleophilic Substitution followed by Removal. This is a common strategy in medicinal chemistry.
-
React the 5,7-dichloro intermediate with a nucleophile that can be easily removed later (e.g., a benzylamine or similar). The reaction will preferentially occur at C7.
-
Purify the resulting 5-chloro-7-(substituted)-intermediate.
-
Remove the C7 substituent via a method like hydrogenolysis to leave a hydrogen atom, yielding your target compound. This multi-step process can be complex to scale.
-
-
Strategy 2: Selective De-chlorination. This is a more direct but potentially challenging route.
-
Use a selective reduction method, such as catalytic hydrogenation (e.g., H₂, Pd/C) with a base (like triethylamine or NaOAc) to quench the HCl formed. The C7-Cl bond is typically more reactive and may be reduced preferentially.
-
Challenge: Over-reduction to the fully de-chlorinated pyrazolopyrimidine is a major risk. This requires very careful control of catalyst loading, hydrogen pressure, temperature, and reaction time. Extensive optimization would be required for scale-up.
-
Troubleshooting Decision Tree for Low Yield
Caption: A decision tree for troubleshooting common yield and purity issues.
Frequently Asked Questions (FAQs)
Q1: What are the most critical process safety considerations for this synthesis? A: The chlorination step with phosphorus oxychloride (POCl₃) is the most hazardous. POCl₃ is highly corrosive, toxic upon inhalation, and reacts violently with water. The quench step generates large amounts of heat and HCl gas. A robust, well-ventilated reactor system with an efficient scrubber for acid gases is mandatory. All personnel must be equipped with appropriate PPE, including acid-resistant gloves, aprons, and respiratory protection. A thorough process hazard analysis (PHA) should be conducted before any scale-up operation.
Q2: How can I effectively monitor reaction progress on a multi-kilogram scale? A: Visual monitoring becomes impossible. Reliable analytical methods are key.
-
High-Performance Liquid Chromatography (HPLC): This is the preferred method. Develop a stability-indicating method that can separate the starting material, intermediates, product, and potential byproducts. Taking samples periodically (e.g., every 2-4 hours) will provide quantitative data on conversion.
-
Thin-Layer Chromatography (TLC): While less quantitative, TLC is a fast, qualitative tool for quickly checking if the starting material has been consumed. It is useful for in-process checks before committing to a full HPLC analysis.
Q3: Are there any "greener" or more modern synthetic alternatives to consider? A: Yes, the field of heterocyclic synthesis is constantly evolving.[7]
-
Microwave-Assisted Synthesis: Several studies have shown that microwave irradiation can significantly shorten reaction times and improve yields for the synthesis of pyrazolo[1,5-a]pyrimidines.[1][8] While scaling up microwave reactions presents its own set of challenges, continuous flow microwave reactors are becoming more common.
-
Alternative Chlorinating Agents: While POCl₃ is common, other reagents like oxalyl chloride or thionyl chloride could be explored, though they present their own safety and reactivity challenges.
-
One-Pot Reactions: Some literature describes three-component or one-pot syntheses of the pyrazolopyrimidine core, which can improve process efficiency by reducing the number of unit operations.[1][9]
Detailed Experimental Protocols (Illustrative)
These protocols are illustrative and must be adapted and optimized for your specific equipment and scale.
Protocol 1: Synthesis of 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol
-
Setup: Equip a suitable reactor with a mechanical stirrer, condenser, and nitrogen inlet.
-
Charge: Charge the reactor with anhydrous ethanol (approx. 10 L per kg of 5-amino-3-methylpyrazole).
-
Base Addition: Under a nitrogen atmosphere, add sodium ethoxide (approx. 2.2 equivalents) to the ethanol and stir until dissolved.
-
Enolate Formation: Slowly add diethyl malonate (approx. 1.1 equivalents) to the solution, maintaining the temperature below 30 °C. Stir for 1 hour.
-
Cyclocondensation: Add 5-amino-3-methylpyrazole (1.0 equivalent) to the reaction mixture.
-
Reflux: Heat the mixture to reflux (approx. 78 °C) and maintain for 24 hours, monitoring by HPLC until starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Adjust the pH to ~5-6 with concentrated HCl. The product will precipitate.
-
Isolation: Filter the solid product, wash with cold water and then ethanol, and dry under vacuum. A typical yield is around 85-90%.[4]
Protocol 2: Synthesis of 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine
-
Setup: Equip a reactor suitable for corrosive reagents with a mechanical stirrer, condenser (with a gas outlet to a scrubber), and an addition funnel. Ensure the system is dry.
-
Charge: Charge the reactor with phosphorus oxychloride (POCl₃, approx. 10 equivalents, serving as reagent and solvent). Cool the POCl₃ to 0-5 °C.
-
Addition: Slowly and portion-wise, add the 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol (1.0 equivalent) to the cold POCl₃, ensuring the internal temperature does not exceed 15 °C.
-
Reflux: Once the addition is complete, slowly heat the mixture to reflux (approx. 105 °C) and maintain for 12-24 hours. Monitor for completion by HPLC.
-
Solvent Removal: Cool the mixture and remove the excess POCl₃ by vacuum distillation.
-
Quench: Very slowly add the cooled reaction residue to a stirred vessel containing crushed ice, maintaining the quench temperature below 20 °C.
-
Isolation: The solid product will precipitate. Filter the solid, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum. A typical yield is around 60-65%.[4]
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CN112679439A - Preparation method of 2-chloro-5-methylthiopyrimidine - Google Patents [patents.google.com]
- 7. Development of New Methods of Synthesis of Heterocycles | Molecules | MDPI [mdpi.com]
- 8. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles [mdpi.com]
- 9. mdpi.com [mdpi.com]
Catalyst selection for efficient coupling with 5-Chloro-2-methylpyrazolo[1,5-a]pyrimidine
Answering the user's request.## Technical Support Center: Catalyst Selection for 5-Chloro-2-methylpyrazolo[1,5-a]pyrimidine Coupling
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the efficient functionalization of this compound via transition metal-catalyzed cross-coupling reactions. Our focus is on providing practical, evidence-based solutions to common challenges encountered in the lab.
Section 1: Catalyst & Ligand Selection Guide (FAQs)
This section addresses foundational questions regarding the selection of appropriate catalytic systems for various coupling reactions involving the this compound core.
Q1: What are the primary cross-coupling reactions used with this compound?
A1: The 5-chloro position on the pyrazolo[1,5-a]pyrimidine scaffold is an excellent handle for derivatization using several robust palladium-catalyzed cross-coupling reactions. The most prevalent and effective methods are:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl or heteroaryl boronic acids/esters. This is one of the most widely used methods for creating biaryl structures in drug discovery.[1][2]
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with a wide variety of primary and secondary amines. This reaction has revolutionized the synthesis of aryl amines, which are common motifs in pharmaceuticals.[3][4][5]
-
Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes, providing access to alkynyl-substituted heterocycles.[6][7]
These reactions have become mainstays in medicinal chemistry due to their broad functional group tolerance and reliable performance.[5][8]
Q2: How do I choose the right Palladium catalyst and ligand for my specific coupling reaction?
A2: The choice of catalyst and ligand is the most critical parameter for a successful coupling reaction and is highly dependent on the nature of the coupling partners. A "one-size-fits-all" approach is rarely effective.
-
For Suzuki-Miyaura Coupling: The challenge with heteroaryl chlorides is that they are less reactive than the corresponding bromides or iodides.[9] Therefore, more electron-rich and bulky phosphine ligands are often required to facilitate the oxidative addition step. Ligands like XPhos , SPhos , and other dialkylbiphenyl phosphines developed by the Buchwald group are highly effective.[2] For less demanding substrates, traditional catalysts like Pd(PPh₃)₄ may suffice, but screening is recommended.[10]
-
For Buchwald-Hartwig Amination: The choice is dictated by the amine's steric hindrance and electronic properties. For sterically hindered secondary amines or less nucleophilic primary amines, bulky and electron-rich ligands such as BrettPhos or RuPhos are often necessary.[11] Bidentate phosphine ligands like BINAP and DPPF were early developments that expanded the reaction's scope to include primary amines.[3]
-
For Sonogashira Coupling: This reaction typically employs a dual-catalyst system of a palladium source (e.g., PdCl₂(PPh₃)₂ ) and a copper(I) co-catalyst (e.g., CuI ).[6][7] The phosphine ligands on palladium stabilize the catalytic species. In some cases, copper-free conditions can be employed to avoid issues like alkyne homocoupling, often requiring specific ligands or conditions.
The interplay between the palladium precursor and the ligand is crucial; they work in concert to create the active catalytic species.[12][13]
Q3: When should I consider using an N-Heterocyclic Carbene (NHC) ligand over a phosphine ligand?
A3: N-Heterocyclic Carbene (NHC) ligands have emerged as powerful alternatives to phosphines, offering distinct advantages in certain scenarios.[14]
-
Enhanced Stability: NHCs often form more thermally stable palladium complexes than phosphines. This can be advantageous for sluggish reactions requiring prolonged heating, as it can prevent catalyst decomposition.
-
High Activity for Challenging Substrates: For particularly unreactive aryl chlorides, the strong σ-donating ability of NHCs can significantly accelerate the rate-limiting oxidative addition step.[15]
-
Unique Selectivity: In molecules with multiple halide sites, NHC ligands can sometimes offer inverted or unconventional site-selectivity compared to phosphine-based systems, providing access to novel isomers.[16]
Consider screening an NHC-Pd catalyst, such as [Pd(IPr)(cin)Cl] or a PEPPSI-type precatalyst, if you experience low yields with phosphine ligands, especially when coupling sterically demanding partners or unreactive chlorides.[9][16]
Q4: Are there alternatives to Palladium catalysts for coupling with heteroaryl chlorides?
A4: While palladium is the workhorse for these transformations, there is growing interest in using more sustainable and less expensive first-row transition metals.[1]
-
Nickel Catalysis: Nickel-based catalysts are highly effective for coupling aryl chlorides, sometimes outperforming palladium for specific transformations, particularly those involving C-O bond activation (e.g., from phenol derivatives).[15] They are a viable alternative for Suzuki-Miyaura and Buchwald-Hartwig reactions.
-
Iron Catalysis: Iron-catalyzed cross-coupling is an attractive, low-cost alternative, though it is less developed than palladium or nickel catalysis. Recent advancements have shown promise for iron-catalyzed Suzuki-type reactions of aryl chlorides.[1][17]
-
Copper Catalysis: Copper is primarily known for the Ullmann condensation, a precursor to the Buchwald-Hartwig amination, and as a co-catalyst in the Sonogashira reaction.[6] Modern copper-catalyzed amination methods can be effective for certain heteroaryl halides.
For most applications involving the pyrazolo[1,5-a]pyrimidine core, palladium remains the most reliable and well-documented choice. However, for large-scale synthesis where cost is a major factor, exploring nickel-based systems may be worthwhile.
Section 2: Troubleshooting Common Coupling Reactions
This section provides a problem-oriented guide to resolving specific issues that may arise during your experiments.
Subsection 2.1: Suzuki-Miyaura Coupling Issues
Q1: My Suzuki-Miyaura reaction has a very low yield. What are the most common causes?
A1: Low yield in a Suzuki reaction is a frequent challenge and can often be traced back to a few key factors.[18] A systematic approach to troubleshooting is essential.[19][20]
-
Inactive Catalyst/Inappropriate Ligand: The single most common issue is a suboptimal catalytic system. The C-Cl bond of your substrate is relatively inert. Ensure you are using a catalyst system known to be effective for heteroaryl chlorides, such as Pd₂(dba)₃ or Pd(OAc)₂ with a bulky, electron-rich phosphine ligand like XPhos or SPhos .[2][21]
-
Ineffective Base: The base is critical for activating the boronic acid. A weak base may not be sufficient. For challenging couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than Na₂CO₃ or K₂CO₃ . Ensure the base is finely ground and anhydrous.
-
Poor Reagent Quality: Boronic acids can degrade over time, especially if not stored properly. Confirm the purity of your boronic acid by NMR. Water in the reaction solvent can also be detrimental, leading to side reactions. Use dry, degassed solvents.[19]
-
Suboptimal Temperature: If the reaction is sluggish, the temperature may be too low to overcome the activation energy for oxidative addition. Conversely, a temperature that is too high can lead to catalyst decomposition or side reactions. Experiment with a temperature range, monitoring by TLC or LC-MS.[22]
Q2: I'm observing significant amounts of a dechlorinated starting material. How can I prevent this side reaction?
A2: The formation of 2-methylpyrazolo[1,5-a]pyrimidine is a result of a hydrodechlorination side reaction. This often competes with the desired coupling, particularly in reactions with brominated analogs.[21]
-
Cause: This typically occurs after oxidative addition of the palladium catalyst to the C-Cl bond. If the subsequent transmetalation step with the boronic acid is slow, the intermediate can undergo undesired pathways, including reaction with trace water or other proton sources.
-
Solutions:
-
Optimize the Catalyst/Ligand: A more efficient ligand can accelerate the transmetalation and reductive elimination steps, outcompeting the hydrodechlorination pathway. The use of a tandem catalyst system like XPhosPdG2/XPhos has been shown to be effective in minimizing this side reaction for similar heterocyclic systems.[21][23]
-
Solvent Choice: Switching to a polar protic solvent mixture, such as ethanol/H₂O, has sometimes been observed to increase the yield of the desired product over the dechlorinated byproduct.[21]
-
Ensure Anhydrous Conditions: While seemingly counterintuitive to the previous point, minimizing adventitious water is crucial. Use anhydrous solvents and reagents to prevent protonolysis of the palladium intermediate.
-
Q3: My boronic acid appears to be decomposing (protodeboronation). What conditions can minimize this?
A3: Protodeboronation, the cleavage of the C-B bond to replace the boronic acid group with a hydrogen atom, is a common parasitic reaction in Suzuki couplings.[1]
-
Cause: This side reaction is often promoted by high temperatures, prolonged reaction times, and the presence of water and base, particularly with electron-rich or certain heteroaryl boronic acids.
-
Solutions:
-
Use Boronic Esters: Pinacol boronic esters (BPin) are generally more stable to protodeboronation than the corresponding boronic acids. If possible, use the boronic ester version of your coupling partner.
-
Modify Reaction Conditions: Use the mildest possible temperature that still allows the reaction to proceed. Minimize reaction time by closely monitoring for completion.
-
Choice of Base: Use a non-aqueous base like potassium fluoride (KF) or a carefully controlled amount of an aqueous base.
-
Subsection 2.2: Buchwald-Hartwig Amination Issues
Q1: My Buchwald-Hartwig amination is sluggish or stalls completely. What should I investigate first?
A1: A stalled Buchwald-Hartwig reaction points to issues with the catalytic cycle.[3][11]
-
Catalyst Inhibition: The nitrogen atoms on your pyrazolopyrimidine core or in your amine coupling partner can coordinate to the palladium center and inhibit catalysis. Using a ligand that is sufficiently bulky and electron-donating (e.g., Josiphos , BrettPhos ) can often overcome this product inhibition.
-
Base Incompatibility: The choice of base is critical. Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOtBu ) is the most common and effective choice. Lithium bis(trimethylsilyl)amide (LiHMDS ) can be used for substrates with base-sensitive functional groups.[11] Ensure the base is fresh and has not been passivated by atmospheric CO₂ and moisture.
-
Catalyst Precursor Activation: If you are using a Pd(II) precatalyst like Pd(OAc)₂, it must first be reduced to the active Pd(0) species. This is typically accomplished by the phosphine ligand or the amine itself. If this step is inefficient, the reaction will not start. Using a pre-formed Pd(0) source like Pd₂(dba)₃ can sometimes resolve this issue.[24]
Q2: Are certain classes of amines more challenging to couple with this substrate?
A2: Yes, the structure of the amine significantly impacts reactivity.
-
Primary Amines: While generally reactive, they can sometimes lead to diarylation products. Using bidentate ligands like DPPF can help prevent this.[3]
-
Sterically Hindered Amines: Both primary and secondary amines with significant steric bulk near the nitrogen atom (e.g., di-isopropylamine, anilines with ortho-substituents) require very bulky ligands (e.g., XPhos ) to facilitate the C-N reductive elimination step.[9][25]
-
Ammonia Equivalents: Direct coupling with ammonia is challenging. Masked ammonia equivalents, such as benzophenone imine followed by hydrolysis, are often used to install a primary NH₂ group.[26]
Q3: What role does the base play, and how do I choose the correct one?
A3: The base in a Buchwald-Hartwig amination has a singular, critical role: to deprotonate the amine after it has coordinated to the palladium center, forming the palladium-amide complex that precedes reductive elimination.[3]
-
Mechanism: The base does not deprotonate the free amine in solution. Its role is within the catalytic cycle itself.
-
Choosing a Base: The base must be strong enough to deprotonate the coordinated amine but not so nucleophilic that it reacts with the aryl chloride or degrades the catalyst.
-
NaOtBu: The most common and generally effective choice for a wide range of amines.
-
K₃PO₄ or Cs₂CO₃: Weaker bases that are sometimes used for very electron-rich, sensitive substrates or when NaOtBu causes decomposition. However, they often lead to slower reaction rates.
-
LiHMDS: A strong, non-nucleophilic base useful when base-sensitive functional groups like esters are present.[11]
-
Subsection 2.3: Sonogashira Coupling Issues
Q1: I'm getting low yields and homocoupling of my alkyne (Glaser coupling). How can I suppress this?
A1: The homocoupling of terminal alkynes to form a 1,3-diyne is the most common side reaction in Sonogashira couplings.[6]
-
Cause: This side reaction is catalyzed by the copper(I) co-catalyst, especially in the presence of oxygen.
-
Solutions:
-
Strictly Anaerobic Conditions: The most important factor is to rigorously exclude oxygen from the reaction. Degas all solvents and reagents thoroughly and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the experiment.[7]
-
Minimize Copper Loading: Use the minimum effective amount of the copper(I) salt (e.g., CuI), typically 1-5 mol%.
-
Amine as Solvent/Base: Using the amine base (e.g., triethylamine or diisopropylamine) as the solvent or co-solvent can help suppress homocoupling.
-
Copper-Free Conditions: If homocoupling remains a persistent issue, consider a copper-free Sonogashira protocol. These methods often require specific palladium catalysts or ligands to facilitate the catalytic cycle without the copper co-catalyst.
-
Q2: Is a copper co-catalyst always necessary for Sonogashira reactions with this substrate?
A2: No, it is not always mandatory, but it is part of the classical and most widely used protocol.[6]
-
Role of Copper: In the traditional mechanism, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide. This species then undergoes transmetalation with the Pd(II)-aryl intermediate. This process is generally very efficient.
-
Copper-Free Variants: Several copper-free protocols have been developed. These reactions are believed to proceed via a different mechanism where the deprotonated alkyne coordinates directly to the palladium center. These conditions can be advantageous for synthesizing complex molecules where copper might cause undesired side reactions or be difficult to remove from the final product. However, they may require more specialized ligands or higher catalyst loadings.
Section 3: Experimental Protocols & Data
General Protocol for Suzuki-Miyaura Coupling
This is a representative protocol and should be optimized for specific substrates.
-
Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane, to achieve a concentration of ~0.1 M).
-
Reaction: Seal the vial and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Table 1: Recommended Starting Conditions for Coupling Reactions
| Coupling Reaction | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Key Considerations |
| Suzuki-Miyaura | Pd(OAc)₂ (2%) | XPhos (4%) | K₃PO₄ (2.0) | Toluene | 100-110 | Good for challenging heteroaryl chlorides.[2][21] |
| Buchwald-Hartwig | Pd₂(dba)₃ (1-2%) | BrettPhos (2-4%) | NaOtBu (1.2) | 1,4-Dioxane | 80-100 | Effective for a broad range of primary/secondary amines.[11] |
| Sonogashira | PdCl₂(PPh₃)₂ (2-5%) | PPh₃ (as part of catalyst) | Et₃N (2.0) | THF / DMF | 25-60 | Requires CuI (1-5%) co-catalyst and strict O₂ exclusion.[6][7] |
Section 4: Visual Guides
Generalized Catalytic Cycle for Cross-Coupling
Caption: Generalized catalytic cycle for Palladium-catalyzed cross-coupling reactions.
Troubleshooting Workflow: Low Yield in Suzuki Coupling
Caption: Decision tree for troubleshooting low yields in Suzuki-Miyaura coupling.
Section 5: References
-
Butkevich, A. N., et al. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Journal of Medicinal Chemistry. Available at: --INVALID-LINK--
-
BenchChem (2025). Technical Support Center: Development of Pyrazolo[3,4-d]pyrimidine-Based Therapies. Available at: --INVALID-LINK--
-
Vautravers, N. R., et al. (2011). The iron-catalysed Suzuki coupling of aryl chlorides. Chemical Science. Available at: --INVALID-LINK--
-
Ghaffari, B., et al. (2017). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. RSC Advances. Available at: --INVALID-LINK--
-
Kappe, C. O., et al. (2012). Catalyst screening for Suzuki coupling of 1 with 2. Molecules. Available at: --INVALID-LINK--
-
Willis, M. C., et al. (2017). Catalyst Selection Facilitates the Use of Heterocyclic Sulfinates as General Nucleophilic Coupling Partners in Palladium-Catalyzed Coupling Reactions. Organic Letters. Available at: --INVALID-LINK--
-
Denmark, S. E., & Smith, R. C. (2009). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Organic Letters. Available at: --INVALID-LINK--
-
Morales-Céspedes, M., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules. Available at: --INVALID-LINK--
-
Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia. Available at: --INVALID-LINK--
-
BenchChem (2025). Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis. Available at: --INVALID-LINK--
-
Willis, M. C., et al. (2017). Catalyst Selection Facilitates the Use of Heterocyclic Sulfinates as General Nucleophilic Coupling Partners in Palladium-Catalyzed Coupling Reactions. Organic Letters. Available at: --INVALID-LINK--
-
BenchChem (2025). Troubleshooting low yield in PROTAC conjugation reactions. Available at: --INVALID-LINK--
-
Buchwald, S. L., et al. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition. Available at: --INVALID-LINK--
-
BenchChem (2025). Troubleshooting unexpected side reactions in pyrimidine synthesis. Available at: --INVALID-LINK--
-
Abarbri, M., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances. Available at: --INVALID-LINK--
-
Scite.ai. (n.d.). Ligand effects in palladium-catalyzed Suzuki and Heck coupling reactions. Available at: --INVALID-LINK--
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: --INVALID-LINK--
-
Wikipedia contributors. (2023). Sonogashira coupling. Wikipedia. Available at: --INVALID-LINK--
-
Butkevich, A. N., et al. (2021). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Journal of Medicinal Chemistry. Available at: --INVALID-LINK--
-
BenchChem (2025). Troubleshooting low yield in Nipamovir synthesis. Available at: --INVALID-LINK--
-
Mernyák, E., et al. (2014). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Available at: --INVALID-LINK--
-
Das, P., et al. (2004). Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions. Arkivoc. Available at: --INVALID-LINK--
-
Royal Society of Chemistry. (2020). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Organic Chemistry Frontiers. Available at: --INVALID-LINK--
-
BenchChem (2025). Comparing the efficacy of different catalysts for pyrimidine coupling reactions. Available at: --INVALID-LINK--
-
Engle, K. M., et al. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Journal of the American Chemical Society. Available at: --INVALID-LINK--
-
Wang, X., et al. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega. Available at: --INVALID-LINK--
-
Kempe, R., et al. (2015). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. ChemCatChem. Available at: --INVALID-LINK--
-
Abarbri, M., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives. RSC Advances. Available at: --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Available at: --INVALID-LINK--
-
ResearchGate. (2025). Pd-catalyzed Suzuki/Sonogashira cross-coupling reaction and the direct sp3 arylation of 7-chloro-5-methyl-[9][18][27]triazolo[1,5-a]pyrimidine. Available at: --INVALID-LINK--
-
ResearchGate. (2025). ChemInform Abstract: Recent Applications of Palladium-Catalyzed Coupling Reactions in the Pharmaceutical, Agrochemical, and Fine Chemical Industries. Available at: --INVALID-LINK--
-
ResearchGate. (2021). Diversification and Design of Novel Aniline-Pyrimidines via Sonogashira/Suzuki Cross Coupling Reactions Catalyzed by Novel CLPN-Pd. Available at: --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Available at: --INVALID-LINK--
-
MDPI. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Available at: --INVALID-LINK--
-
National Institutes of Health. (2018). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. Available at: --INVALID-LINK--
-
ResearchGate. (2025). (PDF) ChemInform Abstract: Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions. Available at: --INVALID-LINK--
-
PubMed. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Available at: --INVALID-LINK--
-
National Institutes of Health. (2018). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Available at: --INVALID-LINK--
References
- 1. researchgate.net [researchgate.net]
- 2. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. scite.ai [scite.ai]
- 13. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 24. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 26. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 27. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Microwave-Assisted Synthesis of 5-Chloro-2-methylpyrazolo[1,5-a]pyrimidine Derivatives
Welcome to the technical support center for the synthesis of 5-Chloro-2-methylpyrazolo[1,5-a]pyrimidine derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists utilizing microwave-assisted organic synthesis (MAOS) for the efficient construction of this important heterocyclic scaffold. As a Senior Application Scientist, my goal is to provide you with not just a protocol, but a framework for understanding the critical parameters, troubleshooting potential issues, and successfully implementing this powerful technology in your laboratory.
The pyrazolo[1,5-a]pyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis for numerous compounds targeting protein kinases and other key biological receptors.[1] Traditional synthetic methods often require prolonged reaction times and harsh conditions.[2] Microwave-assisted synthesis offers a compelling alternative, dramatically accelerating reaction rates, increasing yields, and promoting greener chemical practices by minimizing solvent use and energy consumption.[1][3][4] This guide will walk you through the process, from reaction setup to final product, ensuring a robust and reproducible workflow.
Part 1: The Synthetic Pathway - Mechanism and Rationale
The most common and efficient route to the pyrazolo[1,5-a]pyrimidine core involves the cyclocondensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound or a suitable equivalent.[1][5] For the target 5-chloro derivative, the synthesis can be envisioned in two primary microwave-assisted stages:
-
Cyclocondensation: Reaction of 5-amino-3-methylpyrazole with a β-ketoester (e.g., ethyl acetoacetate) to form the intermediate, 2-methylpyrazolo[1,5-a]pyrimidin-5-ol (a tautomer of the -5-one).
-
Chlorination: Subsequent reaction of the pyrimidinone intermediate with a chlorinating agent like phosphorus oxychloride (POCl₃) to yield the final 5-chloro product.
Microwave irradiation is particularly effective for both steps. In the cyclocondensation, it provides rapid, uniform heating to overcome the activation energy for the cyclization and dehydration steps.[3] In the chlorination step, it can accelerate the reaction with the often viscous and high-boiling POCl₃, significantly reducing reaction times compared to conventional refluxing.[6]
Part 2: Detailed Experimental Protocols
These protocols are generalized starting points. Optimal conditions such as temperature, time, and solvent may vary based on the specific microwave reactor and substrates used.
Protocol 2.1: Microwave-Assisted Synthesis of 2-methylpyrazolo[1,5-a]pyrimidin-5(4H)-one
Step-by-Step Methodology:
-
Vessel Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 5-amino-3-methylpyrazole (1.0 equiv.).
-
Reagent Addition: Add ethyl acetoacetate (1.1 equiv.) followed by a suitable high-boiling polar solvent such as N,N-Dimethylformamide (DMF) or ethanol (3-5 mL). Add a catalytic amount of an acid (e.g., acetic acid) or base.
-
Microwave Irradiation: Seal the vial and place it in the cavity of a dedicated laboratory microwave reactor. Irradiate the mixture with stirring at a set temperature of 150 °C for 10-20 minutes. Monitor the internal pressure to ensure it remains within the safe operating limits of the vessel.
-
Work-up: After cooling the vessel to room temperature, the resulting precipitate is typically collected by filtration.
-
Purification: Wash the collected solid with a cold solvent like diethyl ether or ethanol to remove residual starting materials and solvent. The product is often pure enough for the next step, but can be further purified by recrystallization if necessary.
Protocol 2.2: Microwave-Assisted Chlorination
Step-by-Step Methodology:
-
Vessel Preparation: In a dry 10 mL microwave reaction vial with a stir bar, place the 2-methylpyrazolo[1,5-a]pyrimidin-5(4H)-one (1.0 equiv.) obtained from the previous step.
-
Reagent Addition: Carefully add phosphorus oxychloride (POCl₃) (3-5 equiv.) to the vial. This step should be performed in a well-ventilated fume hood. A co-solvent is typically not required but a high-boiling, non-reactive solvent can be used if needed.
-
Microwave Irradiation: Seal the vial and irradiate the mixture at 120-140 °C for 15-30 minutes. The reaction should be monitored for pressure changes.
-
Work-up: After cooling, very carefully quench the reaction mixture by slowly adding it to crushed ice with vigorous stirring. This is a highly exothermic process. Neutralize the acidic solution with a base (e.g., saturated sodium bicarbonate solution) until a precipitate forms.
-
Purification: Extract the product with an organic solvent like dichloromethane or ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. Further purification can be achieved via column chromatography on silica gel.
Experimental Workflow Diagram
Caption: Workflow for Microwave-Assisted Synthesis.
Part 3: Quantitative Data Summary
The following table summarizes typical reaction parameters derived from literature for similar pyrazolo[1,5-a]pyrimidine syntheses, demonstrating the efficiency of the microwave-assisted approach compared to conventional heating.
| Reaction Stage | Method | Temperature (°C) | Time | Typical Yield (%) | Reference |
| Cyclocondensation | Microwave | 150 °C | 5-20 min | 50-80% | [7] |
| Cyclocondensation | Conventional | Reflux | 4-18 h | 40-70% | [5][7] |
| Chlorination | Microwave | 120-140 °C | 15-30 min | 60-90% | [8] (Analogous) |
| Chlorination | Conventional | Reflux | 3-24 h | ~61% | [6] |
Part 4: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis in a practical question-and-answer format.
Troubleshooting Common Problems
Q1: My reaction yield is very low or I recovered only starting material. What went wrong?
Answer:
-
Insufficient Heating/Temperature: Verify that your microwave reactor is reaching the target temperature. Non-polar solvents like toluene or hexane are poor microwave absorbers and may not heat effectively.[9] Ensure you are using a polar solvent (e.g., DMF, ethanol, NMP) that can efficiently absorb microwave energy.
-
Reagent Quality: Ensure your 5-amino-3-methylpyrazole is pure and your other reagents have not degraded. The presence of water can interfere with the chlorination step by reacting with POCl₃.
-
Incorrect Stoichiometry: Double-check the molar equivalents of your reactants. A slight excess of the more volatile or reactive component may be necessary.
-
Vial Sealing: An improper seal on the microwave vial can lead to the loss of volatile reagents and solvent, preventing the reaction from reaching the necessary temperature and pressure.
Q2: The reaction mixture turned dark brown or black, and my product is impure. How can I prevent this charring?
Answer:
-
Thermal Runaway: This indicates excessive heating or the presence of "hot spots." Reduce the target temperature or apply the microwave power in intervals to maintain better control. Using a higher volume of solvent can also help dissipate heat more evenly.
-
Reagent Decomposition: The starting materials or product may be degrading at the set temperature. Try lowering the reaction temperature and compensating with a slightly longer reaction time.
-
"No-Load" Condition: Ensure the total volume of the reaction mixture is sufficient for the microwave cavity. Very small volumes can lead to focused, intense heating and decomposition. Most manufacturers recommend a minimum volume (e.g., >0.5 mL).
Q3: The pressure in the reaction vessel exceeded the safety limit. What should I do?
Answer:
-
Solvent Choice: The pressure is directly related to the solvent's vapor pressure at the reaction temperature. You may be heating the solvent well above its atmospheric boiling point.[4][10] Choose a solvent with a higher boiling point or reduce the set temperature.
-
Gaseous Byproducts: The reaction itself may be generating gas. If this is the case, running the reaction at a lower temperature or scaling it down may be necessary. For the chlorination step, quenching must only be done after the vessel has fully cooled.
Q4: I am seeing arcing or sparks in the microwave cavity during the reaction.
Answer:
-
Presence of Metal: This is a serious safety concern. Arcing is typically caused by the presence of metal powders (e.g., certain catalysts) or metal-containing stir bars that are not coated for microwave use.[11] Immediately stop the reaction. Ensure you are using a microwave-safe (Teflon-coated) stir bar and that no metallic reagents are being used unless the protocol is specifically designed for them.
Frequently Asked Questions (FAQs)
Q1: Why is microwave synthesis preferred over conventional heating for this reaction?
Answer: The primary advantages are speed and efficiency. Reactions that take many hours under conventional reflux can often be completed in minutes using a microwave.[12][13] This is due to direct, rapid, and uniform heating of the polar molecules in the mixture, which can lead to higher yields and fewer byproducts.[3]
Q2: Can I use a domestic kitchen microwave for this synthesis?
Answer: Absolutely not. Laboratory microwave reactors are specifically engineered for chemical synthesis with features for controlling temperature, pressure, and stirring.[10] They are built to contain high pressures and prevent the leakage of microwave radiation and solvent vapors. Using a domestic oven is extremely dangerous and can lead to explosions and chemical exposure.[4][10]
Q3: How do I choose the best solvent for this microwave reaction?
Answer: The ideal solvent should be polar enough to absorb microwave energy efficiently, have a relatively high boiling point to allow for a wide range of reaction temperatures, and be chemically inert under the reaction conditions. For the cyclocondensation, polar protic solvents like ethanol or aprotic solvents like DMF are excellent choices. For the chlorination, POCl₃ itself often acts as both reagent and solvent.
Q4: How can I monitor the progress of a sealed-vessel microwave reaction?
Answer: Direct monitoring is difficult. The most common method is to run a series of small-scale reactions at different time points (e.g., 5, 10, 15, 20 minutes) at the desired temperature. After cooling, a sample from each vial can be analyzed by Thin Layer Chromatography (TLC) or LC-MS to determine the optimal reaction time.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 4. ijnrd.org [ijnrd.org]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. ijrpas.com [ijrpas.com]
- 11. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 12. d-nb.info [d-nb.info]
- 13. Microwave assisted synthesis of some new thiazolopyrimidine and pyrimidothiazolopyrimidopyrimidine derivatives with potential antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of 5-Chloro-2-methylpyrazolo[1,5-a]pyrimidine Derivatives
Introduction: The Privileged Scaffold of Pyrazolo[1,5-a]pyrimidine
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged scaffolds" due to their ability to interact with diverse biological targets. The pyrazolo[1,5-a]pyrimidine system is a quintessential example of such a scaffold.[1] This fused, planar N-heterocyclic structure offers a rigid core with versatile points for chemical modification, making it an attractive starting point for drug discovery and combinatorial library design.[1] Its derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[2][3] A significant portion of this activity stems from their potent inhibition of protein kinases, which are crucial regulators of cellular signaling and are often dysregulated in diseases like cancer.[2][4]
This guide focuses specifically on derivatives of the 5-Chloro-2-methylpyrazolo[1,5-a]pyrimidine core. The presence of a methyl group at the C2 position and a highly reactive chlorine atom at the C5 position provides a unique platform for synthetic diversification and a focused exploration of the structure-activity relationship (SAR). Understanding how modifications at key positions influence biological activity is paramount for designing next-generation therapeutic agents with enhanced potency and selectivity.
The this compound Core: A Gateway to Diversity
The starting point for our analysis is the this compound molecule[5]. The key to its utility in SAR studies lies in the reactivity of the C5 and C7 positions of the pyrimidine ring, which are electrophilic. The chlorine atom at C5 is an excellent leaving group, making this position particularly amenable to nucleophilic aromatic substitution (NAS) reactions.[1] This allows for the straightforward introduction of a wide variety of functional groups, most commonly aromatic amines, alkylamines, and cycloalkylamines, enabling a systematic evaluation of their impact on biological activity.[1]
Caption: General workflow for diversifying the core scaffold.
Structure-Activity Relationship (SAR) Analysis
The therapeutic potential of pyrazolo[1,5-a]pyrimidine derivatives is critically dependent on the nature and position of their substituents. Below, we dissect the SAR by examining key modification points around the core structure.
The Critical Role of the C5-Position Substituent
The C5 position is arguably the most explored site for modification. Replacing the chlorine atom with various amino groups has profound effects on kinase inhibitory activity.
-
Pim-1 Kinase Inhibition: Studies have shown that introducing different amino groups at the C5 position of a 3-phenylpyrazolo[1,5-a]pyrimidine scaffold yields potent Pim-1 kinase inhibitors.[6] For instance, derivatives with substituted anilines or benzylamines at C5 exhibit nanomolar inhibitory activity. The cellular activity of these compounds, confirmed by their ability to suppress the phosphorylation of the BAD protein (a known Pim-1 substrate), underscores the importance of the C5-substituent in mediating the biological effect.[6]
-
CDK9 Kinase Inhibition: Starting from a known multi-kinase inhibitor, researchers developed a series of pyrazolo[1,5-a]pyrimidines as selective CDK9 inhibitors.[7] The lead compound from this series, which features a substitution at the C5 position, demonstrated greater selectivity compared to the parent molecule, highlighting the role of this position in fine-tuning the kinase selectivity profile.[7]
Modifications at the C7 and C3 Positions
While C5 is a primary focus, other positions offer opportunities to modulate activity and selectivity.
-
C7-Position: The introduction of bulky groups, such as substituted phenyl rings, at the C7 position has been explored. In a series of chalcone-linked pyrazolo[1,5-a]pyrimidines, a hybrid molecule with 3,4-dimethoxy substitutions on a C7 phenyl ring was identified as the most active compound against the MDA-MB-231 breast cancer cell line, with an IC50 of 2.6 μM.[8]
-
C3-Position: The electronic nature of the substituent at the C3 position significantly influences kinase inhibition. In a study targeting dual CDK2/TRKA inhibitors, replacing an ester group (-COOEt) at C3 with a cyano group (-CN) resulted in a marked increase in inhibitory activity against both kinases.[9] This suggests that a potent electron-withdrawing group at this position is favorable for binding to the kinase active site.
Caption: Key SAR takeaways for the pyrazolo[1,5-a]pyrimidine scaffold.
Comparative Performance Data
The following table summarizes the activity of representative pyrazolo[1,5-a]pyrimidine derivatives against various biological targets. This data provides a quantitative comparison, illustrating the principles discussed in the SAR analysis.
| Compound ID | Core Modification | Target | Activity (IC₅₀, µM) | Reference |
| 6d | C3: -CN; C7: Phenyl | CDK2 / TRKA | 0.55 / 0.57 | [9] |
| 6n | C3: -COOEt; C7: Phenyl | CDK2 / TRKA | 0.78 / 0.98 | [9] |
| 6o | C3: -CN; C7: 4-Chlorophenyl | CDK2 / TRKA | 0.76 / 1.59 | [9] |
| 6p | C3: -CN; C7: 4-Bromophenyl | CDK2 / TRKA | 0.67 / 1.34 | [9] |
| 6h | C5: Phenylprop-2-en-1-one; C7: 3,4-Dimethoxyphenyl | MDA-MB-231 cells | 2.6 | [8] |
| P19 | Pyrazolo[1,5-a]pyrimidin-7(4H)-one core | Mtb (intracellular) | 29.6 | [10] |
| P24 | Pyrazolo[1,5-a]pyrimidin-7(4H)-one core | Mtb (intracellular) | 22.5 | [10] |
Note: The specific core for compounds 6d, 6n, 6o, and 6p is a pyrazolo[1,5-a]pyrimidine with an amino group at C5. The table highlights the impact of changes at C3 and C7.
Experimental Protocols: A Self-Validating System
To ensure the trustworthiness and reproducibility of SAR data, standardized and well-documented experimental protocols are essential.
Protocol 1: General Synthesis of 5-Amino-Substituted Derivatives
This protocol describes a typical nucleophilic aromatic substitution reaction, which is a cornerstone for generating a library of C5-modified compounds for screening.
Objective: To replace the C5-chloro group of this compound with a primary or secondary amine.
Methodology:
-
Reagent Preparation: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq.) in a suitable solvent (e.g., ethanol, NMP, or dioxane).
-
Addition of Nucleophile: Add the desired amine (1.1-1.5 eq.) to the solution. If the amine is used as a hydrochloride salt, add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0-3.0 eq.) to liberate the free amine.
-
Reaction: Stir the mixture at an elevated temperature (typically 80-120 °C). The reaction can be performed using conventional heating or under microwave irradiation to accelerate the process. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. If a precipitate has formed, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure.
-
Purification: The crude product is purified by either recrystallization from a suitable solvent system or by column chromatography on silica gel to yield the pure 5-amino-substituted pyrazolo[1,5-a]pyrimidine derivative.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: In Vitro Kinase Inhibition Assay (e.g., Pim-1)
This protocol outlines a common method to determine the inhibitory potency (IC₅₀) of a compound against a specific protein kinase.
Objective: To quantify the concentration of a test compound required to inhibit 50% of the activity of a target kinase.
Methodology:
-
Assay Principle: The assay measures the transfer of a phosphate group from ATP to a specific peptide substrate by the kinase. Inhibition is detected by a decrease in the phosphorylation of the substrate. This can be monitored using various methods, such as radioactivity (³²P-ATP) or fluorescence-based detection.
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in 100% DMSO. Create a serial dilution series of the compound in the assay buffer.
-
Prepare solutions of the target kinase (e.g., recombinant human Pim-1), the specific peptide substrate, and ATP at their optimal concentrations in the assay buffer.
-
-
Assay Procedure:
-
In a 96-well or 384-well microplate, add the test compound dilutions. Include positive controls (no inhibitor) and negative controls (no kinase).
-
Add the kinase and peptide substrate to each well and incubate for a short period (e.g., 10-15 minutes) to allow the compound to bind to the kinase.
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at a controlled temperature (e.g., 30 °C) for a defined period (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Quantify the amount of phosphorylated substrate using an appropriate detection method (e.g., luminescence, fluorescence polarization, or scintillation counting).
-
-
Data Analysis:
-
Plot the percentage of kinase inhibition versus the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC₅₀ value.
-
Conclusion and Future Directions
The this compound scaffold is a fertile ground for the development of potent and selective kinase inhibitors. The structure-activity relationship is heavily dictated by the substituent at the C5 position, which serves as the primary handle for introducing chemical diversity and modulating biological activity. Further fine-tuning can be achieved through modifications at the C3 and C7 positions, which influence binding affinity and overall molecular properties.
While significant progress has been made, challenges such as off-target effects and the emergence of drug resistance remain.[2][4] Future research should focus on leveraging the established SAR to design derivatives with improved kinase selectivity profiles. The development of dual-target inhibitors, such as the CDK2/TRKA inhibitors mentioned, represents a promising strategy to overcome resistance and enhance therapeutic efficacy.[9] Continued exploration of this privileged scaffold, guided by robust SAR principles, will undoubtedly lead to the discovery of novel and effective therapeutic agents.
References
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. 189116-36-7|this compound|BLD Pharm [bldpharm.com]
- 6. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of chalcone-linked pyrazolo[1,5-a]pyrimidines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to the In Vitro Biological Evaluation of Novel Pyrazolo[1,5-a]pyrimidine Compounds
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized for its diverse and potent biological activities.[1] Its structural similarity to endogenous purines allows it to interact with a wide array of biological targets, making it a fertile ground for the development of novel therapeutics.[2] This guide provides a comprehensive overview of the in vitro methodologies used to evaluate and compare novel pyrazolo[1,5-a]pyrimidine derivatives, with a focus on their anticancer, antimicrobial, and enzyme inhibitory properties. We will delve into the causality behind experimental choices, present detailed protocols, and offer a comparative analysis of representative compounds from the literature.
The Significance of the Pyrazolo[1,5-a]pyrimidine Core
Pyrazolo[1,5-a]pyrimidines have garnered significant attention due to their broad therapeutic potential, including anticancer, antiviral, anti-inflammatory, and kinase inhibitory activities.[1] The development of efficient synthetic strategies, such as cyclization, condensation, and multi-component reactions, has enabled the creation of diverse libraries of these compounds.[1] This structural diversity is key to tuning their biological activity and selectivity. Structure-activity relationship (SAR) studies are crucial in this process, highlighting how different substituent patterns on the pyrazolo[1,5-a]pyrimidine core influence its pharmacological properties.[1]
Comparative In Vitro Evaluation: A Multi-Faceted Approach
A thorough in vitro evaluation is the cornerstone of preclinical drug discovery. For pyrazolo[1,5-a]pyrimidine compounds, this typically involves a battery of assays to assess their cytotoxicity against cancer cell lines, their efficacy against various microbial strains, and their inhibitory potential against specific enzymes.
Anticancer Activity Assessment
The MTT assay is a widely used colorimetric method to assess cell viability and proliferation, making it a valuable tool for screening the cytotoxic effects of novel compounds on cancer cell lines.[3] The principle of the assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The intensity of the purple color is directly proportional to the number of viable cells.
Table 1: Comparative Anticancer Activity of Novel Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 14a | HCT116 (Colon) | 0.0020 | [4] |
| 6t | - | 0.09 (CDK2 inhibition) | [5] |
| 6s | - | 0.23 (CDK2 inhibition) | [5] |
| Compound 5h | HCT-116 (Colon) | 1.51 | [6] |
| Compound 6c | MCF-7 (Breast) | 7.68 | [6] |
| Compound 1 | HCC1937 (Breast), HeLa (Cervical) | 7-11 | [7] |
| 16q | MCF-7/ADR (Drug-resistant Breast) | 27.00 (in combination with Paclitaxel) | [8] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Antimicrobial Activity Screening
The zone of inhibition test, also known as the Kirby-Bauer test, is a qualitative method used to assess the antimicrobial activity of a substance.[9][10] In this assay, a filter paper disc impregnated with the test compound is placed on an agar plate that has been uniformly inoculated with a specific microorganism.[11] If the compound is effective at inhibiting microbial growth, a clear circular area, or "zone of inhibition," will appear around the disc.[9] The diameter of this zone is proportional to the antimicrobial potency of the compound.[10]
Table 2: Comparative Antimicrobial Activity of Novel Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound ID | Microbial Strain | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |
| 7b | - | - | IC50 = 0.213 (RNA Polymerase) | [12] |
| 8b | Gram-positive & Gram-negative bacteria | - | - | [13] |
| 10e | Gram-positive & Gram-negative bacteria | - | - | [13] |
| 10i | Gram-positive & Gram-negative bacteria | - | - | [13] |
| 10n | Gram-positive & Gram-negative bacteria | - | - | [13] |
| 14a | K. pneumoniae, S. aureus | 29.6 - 30.3 | 125 - 250 | [14] |
| 14f | K. pneumoniae, S. aureus | 29.6 - 30.3 | 125 - 250 | [14] |
| 5a | Bacillus subtilis, Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli | More potent than tetracycline | - | [14] |
| 16d | Bacillus subtilis, Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli | More potent than tetracycline | - | [14] |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
Enzyme Inhibition Assays
Pyrazolo[1,5-a]pyrimidines are particularly recognized for their ability to inhibit protein kinases, which are key regulators of cellular signaling pathways and are often dysregulated in diseases like cancer.[1][15] In vitro kinase inhibition assays are essential for determining the potency and selectivity of these compounds.[16] A common method involves measuring the amount of ATP consumed or ADP produced during the phosphorylation of a substrate peptide by the target kinase.[17] Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, are widely used for this purpose.[17]
Table 3: Comparative Enzyme Inhibitory Activity of Novel Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound ID | Target Enzyme | IC50 (nM) | Reference |
| 9a/b, 11a/b | Pim-1 Kinase | Submicromolar | [18] |
| CPL302253 (54) | PI3Kδ | 2.8 | [19] |
| 6t | CDK2 | 90 | [5] |
| 6s | TRKA | 450 | [5] |
| Compound 3l | α-amylase | 72.91% inhibition | [20][21] |
| Compound 3l | Acetylcholinesterase | 62.80% inhibition | [20][21] |
Experimental Protocols: A Step-by-Step Guide
To ensure reproducibility and accuracy, it is crucial to follow standardized protocols. Below are detailed methodologies for the key in vitro assays discussed.
MTT Assay for Cytotoxicity
This protocol is a standard procedure for assessing the cytotoxic effects of compounds on adherent cancer cell lines.[22]
Materials:
-
96-well plates
-
Cancer cell line of interest
-
Complete culture medium
-
Novel pyrazolo[1,5-a]pyrimidine compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.[22]
-
Compound Treatment: Prepare serial dilutions of the pyrazolo[1,5-a]pyrimidine compounds in complete culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include untreated and vehicle controls.[22]
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.[23]
-
MTT Addition: After incubation, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[22][24]
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.[24]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a plate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.
Zone of Inhibition Assay for Antimicrobial Activity
This protocol outlines the Kirby-Bauer method for assessing the antimicrobial properties of the synthesized compounds.[9][10]
Materials:
-
Petri dishes with appropriate agar medium (e.g., Mueller-Hinton agar)
-
Bacterial or fungal strain of interest
-
Sterile cotton swabs
-
Sterile filter paper discs (6 mm in diameter)
-
Novel pyrazolo[1,5-a]pyrimidine compounds dissolved in a suitable solvent
-
Positive control (standard antibiotic) and negative control (solvent) discs
-
Incubator
Procedure:
-
Inoculation: Prepare a standardized suspension of the test microorganism. Using a sterile swab, evenly inoculate the entire surface of the agar plate to create a confluent lawn of growth.[10]
-
Disc Application: Aseptically place the filter paper discs impregnated with the test compounds, positive control, and negative control onto the surface of the inoculated agar plate.[11]
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[10]
-
Zone Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) in millimeters.[10]
-
Interpretation: Compare the zone diameters of the test compounds to those of the controls to determine their relative antimicrobial activity. A larger zone of inhibition indicates greater potency.[25]
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol provides a general framework for determining the IC50 values of pyrazolo[1,5-a]pyrimidine compounds against a specific protein kinase.[17]
Materials:
-
Target kinase and its specific substrate peptide
-
ATP
-
Novel pyrazolo[1,5-a]pyrimidine compounds
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay kit (or similar)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the pyrazolo[1,5-a]pyrimidine compounds in the kinase assay buffer.
-
Kinase Reaction: In a multi-well plate, combine the kinase, its substrate, and the test compound or vehicle control.[17]
-
Reaction Initiation: Initiate the kinase reaction by adding ATP. Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).[17]
-
ADP Detection: Stop the kinase reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol.[17] This typically involves a two-step process: first, stopping the kinase reaction and depleting the remaining ATP, and second, converting the ADP to ATP and generating a luminescent signal.[26]
-
Data Acquisition and Analysis: Measure the luminescence of each well using a luminometer. The luminescent signal is proportional to the amount of ADP produced and, therefore, to the kinase activity.[17] Plot the luminescence signal against the logarithm of the inhibitor concentration to determine the IC50 value.
Visualizing the Workflow and Biological Context
To better understand the experimental process and the biological relevance of these compounds, the following diagrams illustrate a typical in vitro evaluation workflow and a key signaling pathway often targeted by pyrazolo[1,5-a]pyrimidine derivatives.
Caption: A typical experimental workflow for the in vitro evaluation of novel pyrazolo[1,5-a]pyrimidine compounds.
Caption: A simplified diagram of signaling pathways often targeted by pyrazolo[1,5-a]pyrimidine kinase inhibitors.
Conclusion
The in vitro biological evaluation of novel pyrazolo[1,5-a]pyrimidine compounds is a critical step in the drug discovery process. By employing a systematic and multi-pronged approach that includes cytotoxicity, antimicrobial, and enzyme inhibition assays, researchers can effectively identify and characterize promising lead candidates. The protocols and comparative data presented in this guide serve as a valuable resource for scientists working in this exciting field. The continued exploration of the pyrazolo[1,5-a]pyrimidine scaffold, guided by robust in vitro evaluation, holds great promise for the development of new and effective therapies for a range of human diseases.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, In Vitro Antimicrobial and Cytotoxic Activities of Some New Pyrazolo[1,5-a]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives | European Journal of Chemistry [eurjchem.com]
- 5. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Discovery of novel pyrazolo[1,5-a]pyrimidine derivatives as potent reversal agents against ABCB1-mediated multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. microchemlab.com [microchemlab.com]
- 10. microbe-investigations.com [microbe-investigations.com]
- 11. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New Route to the Synthesis of Novel Pyrazolo[1,5-a]pyrimidines and Evaluation of their Antimicrobial Activity as RNA Polymerase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, synthesis, docking, and antimicrobial evaluation of some novel pyrazolo[1,5-a] pyrimidines and their corresponding cycloalkane ring-fused derivatives as purine analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 21. In vitro enzymatic evaluation of some pyrazolo[1,5-a]pyrimidine derivatives: Design, synthesis, antioxidant, anti-diabetic, anti-Alzheimer, and anti-arthritic activities with molecular modeling simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. texaschildrens.org [texaschildrens.org]
- 24. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. singerinstruments.com [singerinstruments.com]
- 26. bmglabtech.com [bmglabtech.com]
Navigating Kinase Inhibitor Selectivity: A Comparative Guide to Off-Target Effects of Pyrazolo[1,5-a]pyrimidine-Based Therapeutics
In the landscape of targeted cancer therapy, pyrazolo[1,5-a]pyrimidine-based inhibitors have emerged as a cornerstone scaffold for potent and effective kinase inhibitors. Their remarkable success, exemplified by FDA-approved drugs for TRK fusion cancers, has paved the way for a new era of precision oncology. However, the clinical utility of any kinase inhibitor is intrinsically linked to its selectivity. Off-target effects, stemming from the inhibition of unintended kinases, can lead to a spectrum of adverse events and complex resistance mechanisms. This guide provides an in-depth, comparative analysis of the off-target profiles of prominent pyrazolo[1,5-a]pyrimidine-based inhibitors, offering researchers, scientists, and drug development professionals a critical perspective on navigating the intricate web of the human kinome.
The Double-Edged Sword: On-Target Efficacy vs. Off-Target Liabilities
The pyrazolo[1,5-a]pyrimidine core acts as a versatile scaffold that can be chemically modified to achieve high-affinity binding to the ATP pocket of various kinases.[1][2] This adaptability has led to the development of inhibitors targeting a range of kinases, including Tropomyosin Receptor Kinases (TRK), ROS1, and ALK.[3][4] While on-target potency is the primary goal of inhibitor design, the high degree of conservation in the ATP-binding site across the kinome presents a significant challenge, often leading to unintended off-target interactions.[1]
This guide will dissect the off-target profiles of three clinically significant pyrazolo[1,5-a]pyrimidine-based TRK inhibitors: Larotrectinib, Entrectinib, and Repotrectinib. By examining their kinome-wide selectivity and the functional consequences of their off-target activities, we aim to provide a framework for understanding and mitigating these effects in drug development.
Comparative Kinase Selectivity Profiles
A quantitative comparison of inhibitor potency against their intended targets versus a panel of off-target kinases is fundamental to understanding their therapeutic window. The half-maximal inhibitory concentration (IC50) is a key metric in this assessment.
| Inhibitor | Primary Targets | On-Target IC50 (nM) | Key Off-Targets (IC50 < 1000 nM) |
| Larotrectinib | TRKA, TRKB, TRKC | TRKA: 5-11, TRKB: 5-11, TRKC: 5-11[3][5] | TNK2 (~576 nM)[3][6] |
| Entrectinib | TRKA, TRKB, TRKC, ROS1, ALK | TRKA: 1.7, TRKB: 0.4, TRKC: 0.5, ROS1: 7, ALK: 12[7][8] | Numerous, including CAMK, MKNK, and others with IC50s in the nanomolar range.[9] |
| Repotrectinib | ROS1, TRKA, TRKB, TRKC, ALK | ROS1: <1, TRKA: <1, TRKB: <1, TRKC: <1, ALK: <3[3] | JAK2 (158 nM), SRC (89 nM)[3] |
Key Insights:
-
Larotrectinib exhibits a high degree of selectivity for the TRK family of kinases, with over 100-fold greater potency for TRKs compared to other kinases.[3][6] Its clean off-target profile is a significant advantage, potentially leading to a more favorable safety profile.
-
Entrectinib is a multi-kinase inhibitor, intentionally designed to target TRK, ROS1, and ALK.[3][4] This broader activity spectrum can be beneficial in treating cancers driven by fusions involving any of these kinases but also comes with a more extensive off-target profile, which may contribute to a different side-effect profile.[9][10]
-
Repotrectinib , a next-generation inhibitor, demonstrates potent inhibition of ROS1, TRK, and ALK.[3] While it has some off-target activity against JAK2 and SRC, it is designed to overcome resistance mutations that affect first-generation inhibitors.[3][7]
The "Why": Structural Basis of Selectivity
The selectivity of these inhibitors is dictated by subtle differences in the amino acid residues lining the ATP-binding pocket of their target kinases. Structure-activity relationship (SAR) studies have been instrumental in optimizing the pyrazolo[1,5-a]pyrimidine scaffold to enhance potency and selectivity.
For instance, the addition of a morpholine group at a specific position on the pyrazolo[1,5-a]pyrimidine core has been shown to improve selectivity by reducing off-target effects.[1] The pyrazolo[1,5-a]pyrimidine moiety itself is crucial for forming a hinge interaction with a methionine residue (Met592 in TRKA), a key anchor point for binding affinity.[1] Modifications that exploit unique features of the target kinase's binding site, while avoiding interactions with conserved residues in other kinases, are a key strategy for improving selectivity.
Visualizing the Impact: Signaling Pathways and Off-Target Consequences
The on-target inhibition of TRK kinases effectively shuts down downstream signaling cascades, primarily the RAS/MAPK and PI3K/AKT pathways, which are critical for cancer cell proliferation and survival.[11] However, off-target inhibition can lead to the modulation of other signaling pathways, resulting in unintended biological effects.
Caption: On-target vs. off-target effects of pyrazolo[1,5-a]pyrimidine inhibitors.
Off-target resistance is a critical concern. For example, resistance to Larotrectinib and Entrectinib can arise from "off-target" mechanisms where other signaling pathways, such as the MET pathway, become activated, bypassing the need for TRK signaling.[12][13] Understanding these potential off-target liabilities is crucial for predicting and overcoming drug resistance.
Experimental Workflows for Assessing Off-Target Effects
A multi-faceted experimental approach is essential for a comprehensive evaluation of an inhibitor's selectivity profile.
Biochemical Kinase Assays for IC50 Determination
These assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase. They are the gold standard for determining potency and are often used for initial high-throughput screening against large kinase panels.[14][15]
Caption: General workflow for a biochemical kinase assay to determine IC50.
Step-by-Step Methodology:
-
Compound Preparation: A serial dilution of the test inhibitor is prepared in a suitable solvent, typically DMSO.[16]
-
Kinase Reaction Setup: The purified kinase, a specific substrate (peptide or protein), and the inhibitor are incubated together in a microplate well with an appropriate buffer.[16]
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP.
-
Detection: After a set incubation period, the reaction is stopped, and the amount of product formed or the amount of ATP remaining is quantified. Luminescence-based assays, such as ADP-Glo™, are commonly used for their high sensitivity.
-
Data Analysis: The signal is plotted against the inhibitor concentration, and the IC50 value is determined using a sigmoidal dose-response curve.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful technique to confirm that an inhibitor binds to its intended target within the complex environment of a cell. The principle is that ligand binding stabilizes a protein, increasing its melting temperature.
Step-by-Step Methodology:
-
Cell Treatment: Intact cells are treated with the inhibitor or a vehicle control.
-
Heating: The treated cells are heated to a range of temperatures.
-
Cell Lysis and Fractionation: The cells are lysed, and the soluble protein fraction is separated from the aggregated, denatured proteins by centrifugation.
-
Protein Detection: The amount of the target protein remaining in the soluble fraction is quantified, typically by Western blotting or mass spectrometry.
-
Data Analysis: A melting curve is generated by plotting the amount of soluble protein against temperature. A shift in the melting curve in the presence of the inhibitor indicates target engagement.
Phosphoproteomics for Global Kinome Activity Profiling
This unbiased approach provides a snapshot of the phosphorylation state of thousands of proteins within a cell, revealing the downstream consequences of both on-target and off-target kinase inhibition.[14]
Caption: A typical workflow for phosphoproteomic analysis of kinase inhibitor effects.
Step-by-Step Methodology:
-
Sample Preparation: Cells are treated with the inhibitor, lysed, and the proteins are digested into peptides.
-
Phosphopeptide Enrichment: Phosphopeptides are selectively enriched from the complex peptide mixture using techniques like titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC).
-
LC-MS/MS Analysis: The enriched phosphopeptides are separated by liquid chromatography and analyzed by tandem mass spectrometry to determine their sequence and the location of the phosphorylation site.
-
Data Analysis: The relative abundance of each phosphopeptide is quantified between inhibitor-treated and control samples. Significant changes in phosphorylation indicate kinases that are modulated by the inhibitor.
Conclusion and Future Directions
The pyrazolo[1,5-a]pyrimidine scaffold continues to be a rich source of innovative kinase inhibitors. A thorough understanding of their off-target effects is not a barrier to their development but rather a critical component of a rational drug design strategy. By integrating comprehensive biochemical and cellular profiling with structural biology insights, it is possible to fine-tune the selectivity of these inhibitors.
Future efforts in this field will likely focus on:
-
Designing more selective inhibitors: Utilizing advanced computational modeling and novel synthetic strategies to create inhibitors that specifically target unique features of the desired kinase.
-
Developing polypharmacology as a therapeutic strategy: In some cases, off-target effects can be therapeutically beneficial. Intentionally designing inhibitors with a specific multi-targeting profile could be a powerful approach for complex diseases.
-
Personalized medicine: Using patient-specific genomic data to predict potential off-target effects and tailor treatment regimens to minimize adverse events and overcome resistance.
By embracing a holistic approach to understanding kinase inhibitor selectivity, the scientific community can continue to unlock the full therapeutic potential of pyrazolo[1,5-a]pyrimidine-based compounds and deliver safer, more effective treatments to patients.
References
- 1. Motif-Targeting Phosphoproteome Analysis of Cancer Cells for Profiling Kinase Inhibitors | MDPI [mdpi.com]
- 2. TRK Inhibitors: Tissue-Agnostic Anti-Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Entrectinib: A Review in NTRK+ Solid Tumours and ROS1+ NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Profile of entrectinib and its potential in the treatment of ROS1-positive NSCLC: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Illuminating phenotypic drug responses of sarcoma cells to kinase inhibitors by phosphoproteomics | Molecular Systems Biology [link.springer.com]
- 9. Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Ultradeep Phosphoproteomics for Assessing Protein Kinase Inhibitor Selectivity on a Proteome Scale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Phosphoproteomic Approaches for Identifying Phosphatase and Kinase Substrates - PMC [pmc.ncbi.nlm.nih.gov]
The Ascendancy of Pyrazolo[1,5-a]pyrimidines: A Comparative Guide to Privileged Scaffolds in Kinase Inhibition
In the landscape of modern oncology and inflammatory disease research, the pursuit of selective and potent kinase inhibitors remains a cornerstone of drug discovery. Among the myriad of heterocyclic systems explored, the pyrazolo[1,5-a]pyrimidine scaffold has emerged as a "privileged" structure, demonstrating remarkable versatility and clinical success. This guide provides an in-depth, objective comparison of the pyrazolo[1,5-a]pyrimidine scaffold against other prominent kinase inhibitor cores, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
The Pyrazolo[1,5-a]pyrimidine Scaffold: A Privileged Core in Kinase Inhibition
The pyrazolo[1,5-a]pyrimidine core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry due to its diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2] Its rigid, planar structure and the strategic placement of nitrogen atoms allow for key interactions within the ATP-binding pocket of various kinases, making it an excellent starting point for the design of potent and selective inhibitors.[2]
Notably, this scaffold is a key feature in several clinically approved and investigational drugs. For instance, inhibitors of Tropomyosin receptor kinases (Trks) bearing the pyrazolo[1,5-a]pyrimidine core have shown significant promise in the treatment of various solid tumors.[3][4] Furthermore, derivatives of this scaffold have been developed as potent inhibitors of Cyclin-Dependent Kinases (CDKs), which are crucial regulators of the cell cycle and are often dysregulated in cancer.[5][6]
The versatility of the pyrazolo[1,5-a]pyrimidine scaffold allows it to function as both an ATP-competitive and an allosteric inhibitor, offering a broader range of mechanisms to target kinases.[1] However, like all scaffolds, it is not without its challenges, including the potential for off-target effects and the development of drug resistance.[1]
Comparative Analysis of Prominent Kinase Inhibitor Scaffolds
To provide a comprehensive understanding of the pyrazolo[1,5-a]pyrimidine scaffold's standing in the field, we will compare it with other widely recognized and successful kinase inhibitor cores: quinazoline , indazole , and pyrrolopyrimidine .
Structural and Functional Comparison
| Scaffold | Key Structural Features | Common Kinase Targets | Approved Drugs (Examples) |
| Pyrazolo[1,5-a]pyrimidine | Fused pyrazole and pyrimidine rings; rigid, planar structure. | Trk family, CDKs, Pim-1, EGFR, B-Raf, MEK | Larotrectinib, Entrectinib |
| Quinazoline | Fused benzene and pyrimidine rings; often 4-anilino substituted. | EGFR, VEGFR, HER2 | Gefitinib, Erlotinib, Lapatinib |
| Indazole | Fused benzene and pyrazole rings. | VEGFR, PDGFR, c-Kit, Aurora Kinases | Axitinib, Pazopanib |
| Pyrrolopyrimidine | Fused pyrrole and pyrimidine rings; deaza-isostere of adenine. | JAK family, EGFR, VEGFR | Tofacitinib |
Quantitative Comparison of Inhibitory Potency (IC50 Values)
The following table presents a comparative overview of the half-maximal inhibitory concentration (IC50) values for representative kinase inhibitors from each scaffold class against key kinase targets. It is important to note that these values are compiled from various studies and direct comparisons should be made with caution due to potential variations in assay conditions.
| Inhibitor (Scaffold) | Target Kinase | IC50 (nM) | Reference(s) |
| Larotrectinib (Pyrazolo[1,5-a]pyrimidine) | TrkA | 1.7 | [7] |
| Compound 36 (Pyrazolo[1,5-a]pyrimidine) | TrkA | 1.4 | [7] |
| Compound 6t (Pyrazolo[1,5-a]pyrimidine) | CDK2 | 90 | [8] |
| Gefitinib (Quinazoline) | EGFR | >10,000 (in some cell lines) | [9] |
| Erlotinib (Quinazoline) | EGFR | 33.25 | [10] |
| Compound 6a (Quinazoline hybrid) | EGFR | 163 | [11] |
| Axitinib (Indazole) | VEGFR2 | 0.2 | [12] |
| Pazopanib (Indazole) | VEGFR2 | 30 | [12][13] |
| Compound 13i (Indazole-pyrimidine) | VEGFR-2 | 34.5 | [14] |
| Tofacitinib (Pyrrolopyrimidine) | JAK1 | - | - |
| Compound 23a (Triazole-pyrrolopyrimidine) | JAK1 | 72 | [11] |
Key Signaling Pathways Targeted by These Scaffolds
The clinical efficacy of these kinase inhibitors stems from their ability to modulate critical signaling pathways that are often hijacked by cancer cells to promote growth, survival, and proliferation.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a crucial regulator of cell proliferation, survival, and differentiation.[5][15][16][17] Its aberrant activation is a hallmark of many cancers. Quinazoline-based inhibitors like Gefitinib and Erlotinib are designed to block the ATP-binding site of the EGFR tyrosine kinase, thereby inhibiting downstream signaling.
Caption: EGFR Signaling Pathway and Downstream Effectors.
VEGFR Signaling Pathway
The Vascular Endothelial Growth Factor Receptor (VEGFR) pathway is a primary driver of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[18][19][20][21] Indazole-based inhibitors such as Axitinib and Pazopanib effectively target VEGFR, thereby cutting off the tumor's blood supply.
Caption: VEGFR Signaling Pathway in Angiogenesis.
Experimental Protocols for Kinase Inhibitor Evaluation
The objective comparison of kinase inhibitors relies on robust and reproducible experimental data. Here, we provide detailed, step-by-step methodologies for key assays used in their evaluation. The causality behind experimental choices is highlighted to provide a deeper understanding of the protocols.
In Vitro Kinase Inhibition Assay (Luminescent)
This assay is fundamental for determining the direct inhibitory effect of a compound on a purified kinase. The choice of a luminescent readout, such as the ADP-Glo™ Kinase Assay, provides high sensitivity and a broad dynamic range.
Caption: Workflow for an In Vitro Kinase Inhibition Assay.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in 100% DMSO. Perform serial dilutions to create a range of concentrations.
-
Prepare the kinase reaction buffer, kinase enzyme, substrate, and ATP solutions according to the manufacturer's recommendations. Causality: Using a standardized buffer ensures consistent enzyme activity. The choice of substrate is specific to the kinase being assayed.
-
-
Assay Plate Setup (384-well plate):
-
Add 2.5 µL of the kinase solution to each well.
-
Add 2.5 µL of the test compound at various concentrations (including a vehicle control with DMSO only).
-
Initiate the reaction by adding 5 µL of a solution containing the substrate and ATP. Causality: Initiating the reaction with ATP ensures that the inhibitor has had time to bind to the kinase.
-
-
Kinase Reaction:
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Generation:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Normalize the data to the positive (no inhibitor) and negative (no kinase) controls.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. Trustworthiness: The inclusion of positive and negative controls is essential for data normalization and validation.
-
Cell-Based Proliferation Assay (e.g., CellTiter-Glo®)
This assay assesses the effect of a compound on the proliferation of cancer cell lines, providing a measure of its cytotoxic or cytostatic activity. The CellTiter-Glo® assay is a luminescent assay that measures ATP levels, which is an indicator of metabolically active, viable cells.[22][23][24]
Detailed Protocol:
-
Cell Seeding:
-
Seed cancer cells in a 96-well, opaque-walled plate at a predetermined density and allow them to adhere overnight. Causality: The choice of cell line is critical and should be based on the kinase target of interest (e.g., a cell line known to be dependent on EGFR signaling for an EGFR inhibitor).
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of the test compound for 72 hours. Include a vehicle control (DMSO).
-
-
Assay Procedure:
-
Equilibrate the plate to room temperature for 30 minutes.[25]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of the cell culture medium in each well.[23][25]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[25]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[25]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition) value.
-
Western Blotting for Phospho-Kinase Levels
Western blotting is a powerful technique to investigate the effect of an inhibitor on the phosphorylation status of a target kinase and its downstream effectors within a specific signaling pathway.[26][27][28][29] This provides mechanistic insight into the compound's mode of action.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Culture the chosen cell line and treat with the kinase inhibitor at various concentrations for a specified time. Include a vehicle control.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Causality: Phosphatase inhibitors are crucial to preserve the phosphorylation state of the proteins of interest.
-
Quantify the protein concentration of the lysates using a BCA or Bradford assay to ensure equal loading.
-
-
SDS-PAGE and Protein Transfer:
-
Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.[27]
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Causality: BSA is preferred over milk for blocking when probing for phosphoproteins to avoid non-specific binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase or a downstream substrate overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for the total form of the protein and a loading control (e.g., β-actin or GAPDH) to normalize the data. Trustworthiness: Normalizing to total protein and a loading control ensures that any observed changes in phosphorylation are not due to differences in protein loading.
-
Conclusion and Future Perspectives
The pyrazolo[1,5-a]pyrimidine scaffold has firmly established itself as a cornerstone in the design of kinase inhibitors, with a proven track record of clinical success. Its structural and electronic properties offer a versatile platform for targeting a diverse range of kinases implicated in cancer and other diseases. While scaffolds like quinazoline, indazole, and pyrrolopyrimidine have also led to significant therapeutic breakthroughs, the continued exploration and optimization of pyrazolo[1,5-a]pyrimidine derivatives hold immense promise for the development of next-generation kinase inhibitors with improved potency, selectivity, and resistance profiles.
Future research will likely focus on the development of novel pyrazolo[1,5-a]pyrimidine-based covalent and allosteric inhibitors to overcome the challenge of acquired resistance. Furthermore, the application of this scaffold in developing inhibitors for novel kinase targets will undoubtedly expand its therapeutic reach. As our understanding of the kinome and its role in disease continues to grow, the privileged pyrazolo[1,5-a]pyrimidine scaffold is poised to remain at the forefront of innovative drug discovery.
References
- 1. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular pathways: BCR-ABL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights [mdpi.com]
- 8. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 12. benchchem.com [benchchem.com]
- 13. (Pre-)Clinical Pharmacology and Activity of Pazopanib, a Novel Multikinase Angiogenesis Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. ClinPGx [clinpgx.org]
- 18. aacrjournals.org [aacrjournals.org]
- 19. cusabio.com [cusabio.com]
- 20. Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]
- 21. VEGF signaling pathway - Proteopedia, life in 3D [proteopedia.org]
- 22. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
- 23. scribd.com [scribd.com]
- 24. promega.com [promega.com]
- 25. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. tandfonline.com [tandfonline.com]
- 27. benchchem.com [benchchem.com]
- 28. benchchem.com [benchchem.com]
- 29. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
The Discerning Edge: A Comparative Guide to the Kinase Selectivity of Pyrazolo[1,5-a]pyrimidine Derivatives
For researchers, scientists, and drug development professionals navigating the complex landscape of kinase inhibitor discovery, the pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure.[1][2][3] Its remarkable versatility allows for the development of potent and selective inhibitors against a range of critical kinase targets implicated in cancer and other diseases.[2][3][4] This guide provides an in-depth technical comparison of the selectivity profiles of key pyrazolo[1,5-a]pyrimidine derivatives, supported by experimental data and detailed protocols to empower your own research endeavors. We will dissect the causality behind experimental choices, ensuring a trustworthy and authoritative exploration of this important class of compounds.
The Significance of Kinase Selectivity and the Pyrazolo[1,5-a]pyrimidine Core
The human kinome comprises over 500 protein kinases, many of which share highly conserved ATP-binding pockets.[4][5] This structural similarity presents a significant challenge in developing selective inhibitors.[4] A lack of selectivity can lead to off-target effects, resulting in cellular toxicity and undesirable side effects in a clinical setting.[2][3] Therefore, early and comprehensive selectivity profiling is paramount in the drug discovery pipeline.[5][6][7]
The pyrazolo[1,5-a]pyrimidine core has proven to be an exceptional starting point for achieving high selectivity.[1][2][3] Its bicyclic structure can be strategically functionalized to exploit subtle differences in the topology of kinase active sites.[2][3] Two of the three FDA-approved drugs for NTRK fusion cancers, for instance, are built upon this framework, underscoring its clinical significance.[1][8][9]
Below is a representation of a generic kinase signaling pathway that is often targeted by small molecule inhibitors like the pyrazolo[1,5-a]pyrimidine derivatives discussed herein.
Caption: A simplified receptor tyrosine kinase signaling cascade.
Comparative Selectivity Profiling: Data-Driven Insights
To illustrate the selectivity profiles of pyrazolo[1,5-a]pyrimidine derivatives, we will compare a selection of compounds against a representative kinase panel. For context, we include the promiscuous kinase inhibitor PP1 and the dual SRC/ABL inhibitor PP20 , from which more selective compounds have been derived.[10] eCF506 is a highly selective SRC inhibitor developed from the pyrazolopyrimidine scaffold.[10] We also include data for a representative Tropomyosin Receptor Kinase (Trk) inhibitor and a PI3Kδ inhibitor from this class to showcase the scaffold's versatility.[9][11]
| Compound | Target Kinase(s) | IC50 (nM) vs. Primary Target(s) | IC50 (nM) vs. Off-Target (ABL) | Selectivity (Fold) vs. ABL | Reference |
| PP1 | Promiscuous | SRC: 170 | 150 | ~1.1 | [10] |
| PP20 | Dual SRC/ABL | SRC: 1.9 | 2.2 | ~1.2 | [10] |
| eCF506 | SRC | SRC: <1 | >1000 | >1000 | [10] |
| Compound 8 (Trk Inhibitor) | TrkA | 1.7 | - | - | [9] |
| CPL302253 (PI3Kδ Inhibitor) | PI3Kδ | 2.8 | PI3Kα: >1000 | >357 | [11] |
Note: The data presented is a compilation from various sources for illustrative purposes. Direct comparison of IC50 values between different studies should be done with caution due to variations in assay conditions.
The structure-activity relationship (SAR) studies reveal that specific substitutions on the pyrazolo[1,5-a]pyrimidine core are crucial for achieving selectivity. For example, in the development of eCF506, the introduction of a 2-[4-(dimethylamino)-1-piperidyl]ethyl group at the N1 position was found to be optimal for generating high selectivity for SRC family kinases over ABL kinase.[10] Similarly, for PI3Kδ inhibitors, an indole group at the C5 position can form an additional hydrogen bond, driving selectivity over other PI3K isoforms.[12]
Experimental Protocol: Biochemical Kinase Inhibition Assay (ADP-Glo™)
To ensure the generation of reliable and reproducible selectivity data, a robust experimental protocol is essential. The ADP-Glo™ Kinase Assay is a widely used luminescence-based method that measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[13][14] This assay is well-suited for high-throughput screening and selectivity profiling.[15][16][17]
Causality Behind Experimental Choices:
-
ATP Concentration: Assays are often run at the ATP Kₘ value for each kinase. This ensures that ATP-competitive inhibitors can be identified with high sensitivity.[13] For physiological relevance, assays can also be performed at higher ATP concentrations (e.g., 1 mM).[7][18]
-
Enzyme and Substrate Concentrations: These are optimized to ensure the reaction proceeds in the linear range, avoiding substrate depletion or product inhibition which can lead to inaccurate IC50 values.[19][20]
-
Controls: The inclusion of "no-enzyme" and "no-inhibitor" (DMSO vehicle) controls is critical for data normalization and calculating the percentage of inhibition.[7][13]
Step-by-Step Methodology:
-
Compound Preparation:
-
Prepare a serial dilution of the pyrazolo[1,5-a]pyrimidine derivatives and control compounds in 100% DMSO. A common starting concentration is 10 mM.
-
Typically, a 10-point, 3-fold serial dilution is performed to generate a comprehensive dose-response curve.
-
-
Assay Plate Preparation (384-well format):
-
Transfer a small volume (e.g., 1 µL) of the diluted compounds into the wells of a 384-well white assay plate.[17] Include wells with DMSO only for positive (100% activity) and negative (0% activity) controls.
-
-
Kinase Reaction:
-
Prepare a "Kinase Working Stock" by diluting the kinase enzyme in the appropriate reaction buffer.[17]
-
Prepare an "ATP/Substrate Working Stock" containing the specific peptide substrate and ATP at the desired concentration.[17]
-
Add the Kinase Working Stock (e.g., 2 µL) to each well containing the test compounds and incubate for 15 minutes at room temperature to allow for inhibitor binding.[13]
-
Initiate the kinase reaction by adding the ATP/Substrate Working Stock (e.g., 2 µL).[13][17]
-
Incubate the plate at room temperature for a predetermined time (e.g., 1-2 hours) to allow for the enzymatic reaction to proceed.[13][17]
-
-
Signal Generation and Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent (e.g., 5 µL). Incubate for 30-40 minutes at room temperature.[13][14]
-
Convert the ADP generated to ATP and produce a luminescent signal by adding the Kinase Detection Reagent (e.g., 10 µL). Incubate for another 30 minutes.[13][21]
-
Measure the luminescence signal using a plate-reading luminometer. The light output is directly proportional to the amount of ADP produced and thus, the kinase activity.[13]
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO controls.
-
Determine the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%, by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).[21][22]
-
The following diagram illustrates the general workflow for kinase selectivity profiling.
Caption: Workflow for determining kinase inhibitor IC50 values.
Conclusion and Future Directions
The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in the development of selective kinase inhibitors, with proven success in oncology and potential applications in inflammatory diseases.[2][3][11] As this guide has demonstrated, achieving high selectivity is an attainable goal through rational design and rigorous, systematic profiling against diverse kinase panels.[3]
The future of this field will likely focus on further optimizing the drug-like properties of these compounds, enhancing their bioavailability, and overcoming potential drug resistance mechanisms.[2][3] The detailed experimental protocols and comparative data provided here serve as a foundational resource for researchers dedicated to advancing this promising class of therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Protein Kinase Selectivity Profiling Using Microfluid Mobility Shift Assays | Springer Nature Experiments [experiments.springernature.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. domainex.co.uk [domainex.co.uk]
- 14. bmglabtech.com [bmglabtech.com]
- 15. Kinase Selectivity Profiling System: General Panel Protocol [promega.com]
- 16. researchgate.net [researchgate.net]
- 17. worldwide.promega.com [worldwide.promega.com]
- 18. assayquant.com [assayquant.com]
- 19. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 21. benchchem.com [benchchem.com]
- 22. assayquant.com [assayquant.com]
A Senior Application Scientist's Guide to the Synthetic Validation of 5-Chloro-2-methylpyrazolo[1,5-a]pyrimidine
For researchers and professionals in drug development, the pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone of medicinal chemistry, appearing in a multitude of clinically significant molecules. The targeted synthesis of specific analogues, such as 5-Chloro-2-methylpyrazolo[1,5-a]pyrimidine, is a frequent challenge. This guide provides an in-depth comparison of validated synthetic routes to this key intermediate, offering field-proven insights into experimental choices, and presenting the data necessary for an informed selection of the optimal synthetic strategy.
Introduction: The Significance of the Pyrazolo[1,5-a]pyrimidine Core
The pyrazolo[1,5-a]pyrimidine ring system is a bioisostere of purine, allowing it to interact with a wide range of biological targets. This has led to its incorporation into drugs with diverse therapeutic applications, from kinase inhibitors in oncology to anti-inflammatory and antiviral agents.[1][2] The precise control of substituent patterns on this scaffold is paramount for modulating pharmacological activity, selectivity, and pharmacokinetic properties. The 5-chloro substituent, in particular, serves as a versatile synthetic handle for further functionalization, often through cross-coupling reactions, making the efficient and reliable synthesis of this compound a critical starting point for many drug discovery programs.
Comparative Analysis of Synthetic Routes
Two primary synthetic strategies have emerged as the most viable for the preparation of this compound. The first is a classical linear synthesis involving the construction of the heterocyclic core followed by a dichlorination and a selective reduction. The second, an alternative approach, involves the formation of a pyrimidinone intermediate which is then chlorinated.
Route 1: The Classical Three-Step Synthesis via a Dichloro Intermediate
This widely employed route begins with the condensation of a substituted aminopyrazole with a β-dicarbonyl compound, followed by chlorination and selective dechlorination.
The foundational step is the cyclocondensation of 3-amino-5-methylpyrazole with diethyl malonate. This reaction, typically conducted in the presence of a strong base like sodium ethoxide, proceeds via a nucleophilic attack of the exocyclic amino group of the pyrazole onto one of the ester carbonyls of diethyl malonate, followed by an intramolecular cyclization and dehydration to form the pyrazolo[1,5-a]pyrimidine-5,7-diol.[3]
The subsequent and critical step is the conversion of the diol to the 5,7-dichloro intermediate. This is most commonly achieved by heating the diol in a dehydrating chlorinating agent such as phosphorus oxychloride (POCl₃).[3] This reaction proceeds via the formation of phosphate esters which are then displaced by chloride ions.
The final and most nuanced step is the selective dechlorination at the C7 position. The literature consistently highlights that the chlorine atom at position 7 of the pyrazolo[1,5-a]pyrimidine core is significantly more reactive towards nucleophilic substitution than the chlorine at position 5.[3] This differential reactivity can be exploited for selective reduction. Catalytic hydrogenation, for instance using palladium on carbon (Pd/C) with a hydrogen source, can be controlled to selectively remove the more labile C7-chloro group.
Experimental Workflow: Route 1
Caption: Workflow for the classical synthesis of this compound.
Route 2: The Pyrimidinone Approach
An alternative and often more direct route involves the initial formation of a pyrimidinone intermediate, which is then chlorinated to yield the final product.
This pathway also commences with the cyclocondensation of 3-amino-5-methylpyrazole, but with a different β-dicarbonyl equivalent, such as ethyl acetoacetate. This reaction, typically acid- or base-catalyzed, leads to the regioselective formation of 2-methylpyrazolo[1,5-a]pyrimidin-5(4H)-one. The regioselectivity is governed by the differential reactivity of the ketone and ester carbonyls of the β-ketoester.
The subsequent step is the direct chlorination of the pyrimidinone intermediate. This transformation can be effectively carried out using standard chlorinating agents like phosphorus oxychloride (POCl₃) or a mixture of POCl₃ and PCl₅. The mechanism involves the conversion of the pyrimidinone tautomer, 2-methylpyrazolo[1,5-a]pyrimidin-5-ol, into a phosphate ester intermediate which is then readily displaced by a chloride ion to yield the desired 5-chloro product.
Experimental Workflow: Route 2
Caption: Workflow for the synthesis of this compound via a pyrimidinone intermediate.
Performance Comparison
The choice between these two synthetic routes will depend on several factors including scale, available starting materials, and desired purity profile. The following table provides a comparative summary of the two routes based on reported experimental data and established chemical principles.
| Parameter | Route 1: Dichloro-Intermediate | Route 2: Pyrimidinone Intermediate | Rationale & Insights |
| Overall Yield | Moderate to Good | Good to Excellent | Route 2 is shorter, which generally leads to higher overall yields by minimizing material loss across fewer steps. |
| Number of Steps | 3 | 2 | A shorter synthesis is more efficient in terms of time and resources. |
| Atom Economy | Moderate | Good | Route 2 avoids the introduction and subsequent removal of a chlorine atom at the C7 position, leading to better atom economy. |
| Key Challenges | Selective dechlorination at C7 can be challenging to control and may require careful optimization to avoid over-reduction. | Regioselectivity in the initial cyclocondensation needs to be ensured to avoid the formation of the isomeric pyrazolo[1,5-a]pyrimidin-7(4H)-one. | |
| Purification | May require careful chromatographic separation of the desired mono-chloro product from the starting di-chloro material and any over-reduced byproducts. | Generally more straightforward, with the primary purification needed after the final chlorination step. | |
| Scalability | The handling of large quantities of POCl₃ and the need for controlled catalytic hydrogenation can present challenges on a larger scale. | More amenable to scale-up due to the more direct nature of the synthesis. | |
| Safety | Involves the use of phosphorus oxychloride and pressurized hydrogen gas (if using a hydrogenation reactor). | Involves the use of phosphorus oxychloride. | Both routes require the handling of corrosive and reactive reagents. |
Decision Framework for Route Selection
The selection of the optimal synthetic route is a critical decision in any research and development campaign. The following decision tree, presented as a DOT graph, can aid in this process.
Caption: Decision framework for selecting a synthetic route.
Validated Experimental Protocols
The following protocols are provided as a detailed guide for the laboratory synthesis of this compound via the two routes discussed.
Protocol for Route 1: Dichloro-Intermediate Pathway
Step 1: Synthesis of 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol [3]
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal (1 equivalent) in absolute ethanol under an inert atmosphere.
-
To the resulting sodium ethoxide solution, add 3-amino-5-methylpyrazole (1 equivalent).
-
Add diethyl malonate (1.1 equivalents) dropwise to the stirred solution.
-
Heat the reaction mixture to reflux and maintain for 24 hours.
-
Cool the mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid).
-
The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the diol.
Step 2: Synthesis of 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine [3]
-
In a round-bottom flask equipped with a reflux condenser, suspend the 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol (1 equivalent) in phosphorus oxychloride (POCl₃, excess).
-
Heat the mixture to reflux and maintain for 24 hours. The solid should dissolve as the reaction progresses.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
The precipitated solid is collected by filtration, washed with cold water until the filtrate is neutral, and dried under vacuum.
Step 3: Selective Dechlorination to this compound
-
In a hydrogenation vessel, dissolve the 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (1 equivalent) in a suitable solvent (e.g., ethanol, ethyl acetate).
-
Add a catalytic amount of 10% Palladium on Carbon (Pd/C).
-
Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure selective removal of the C7-chloro group and to avoid over-reduction.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the final product.
Protocol for Route 2: Pyrimidinone Pathway
Step 1: Synthesis of 2-Methylpyrazolo[1,5-a]pyrimidin-5(4H)-one
-
In a round-bottom flask, combine 3-amino-5-methylpyrazole (1 equivalent) and ethyl acetoacetate (1.1 equivalents) in a suitable solvent such as acetic acid or ethanol.
-
Add a catalytic amount of a base (e.g., piperidine) or an acid (e.g., p-toluenesulfonic acid).
-
Heat the reaction mixture to reflux and monitor by TLC until the starting materials are consumed.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude product can often be purified by recrystallization from a suitable solvent (e.g., ethanol).
Step 2: Synthesis of this compound
-
In a round-bottom flask equipped with a reflux condenser, suspend the 2-methylpyrazolo[1,5-a]pyrimidin-5(4H)-one (1 equivalent) in phosphorus oxychloride (POCl₃, excess).
-
Heat the mixture to reflux for 3-5 hours, or until the reaction is complete as indicated by TLC.
-
Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.
-
The precipitated solid is collected by filtration, washed thoroughly with water, and dried under vacuum.
-
The crude product can be further purified by column chromatography if necessary.
Conclusion
Both synthetic routes presented in this guide are viable for the preparation of this compound. The classical route via the dichloro-intermediate is well-established, but the success of the final selective dechlorination step is crucial and may require careful optimization. The pyrimidinone route is more convergent and potentially higher yielding, but relies on the regioselective formation of the 5-one intermediate. The choice of synthesis will ultimately be guided by the specific expertise and resources of the laboratory, as well as the scale of the reaction. This guide provides the necessary data and experimental context to make an informed and scientifically sound decision.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Scaffolds in Medicinal Chemistry: Alternatives to 5-Chloro-2-methylpyrazolo[1,5-a]pyrimidine
In the landscape of medicinal chemistry, the pyrazolo[1,5-a]pyrimidine scaffold holds a privileged position, serving as the core of numerous biologically active compounds, particularly in the realm of kinase inhibition. The derivative, 5-Chloro-2-methylpyrazolo[1,5-a]pyrimidine, is a crucial intermediate, offering a reactive handle for the synthesis of diverse compound libraries. This guide provides an in-depth technical comparison of the pyrazolo[1,5-a]pyrimidine scaffold with viable alternatives, offering researchers and drug development professionals a comprehensive overview of their respective strengths, synthetic accessibility, and biological potential, supported by experimental data.
The Pyrazolo[1,5-a]pyrimidine Core: A Privileged Scaffold
The pyrazolo[1,5-a]pyrimidine system, a bioisostere of purine, has been extensively explored in drug discovery. Its rigid, planar structure and ability to form key hydrogen bond interactions with protein targets make it an ideal framework for designing inhibitors of enzymes such as kinases.[1][2] Derivatives of this scaffold have shown potent activity against a range of targets including phosphoinositide 3-kinases (PI3Ks), Src family kinases, and cyclin-dependent kinases (CDKs).[3][4][5]
The 5-chloro-2-methyl derivative is particularly valuable as it allows for facile diversification at the 5-position through reactions like the Suzuki-Miyaura cross-coupling, enabling extensive structure-activity relationship (SAR) studies.
Strategic Alternatives to the Pyrazolo[1,5-a]pyrimidine Scaffold
While the pyrazolo[1,5-a]pyrimidine core has proven fruitful, the exploration of alternative heterocyclic systems is crucial for expanding chemical space, overcoming resistance, and improving pharmacokinetic properties. This section compares the pyrazolo[1,5-a]pyrimidine scaffold with two prominent alternatives: imidazo[1,2-a]pyridines and thieno[2,3-d]pyrimidines.
Imidazo[1,2-a]pyridines: A Versatile Contender
The imidazo[1,2-a]pyridine scaffold is another purine isostere that has gained significant attention in medicinal chemistry.[6] Its structural similarity to the pyrazolo[1,5-a]pyrimidine core allows it to engage with similar biological targets, often with comparable or, in some cases, improved efficacy.
Structural and Electronic Properties:
Figure 1: Comparison of the core structures of Pyrazolo[1,5-a]pyrimidine and Imidazo[1,2-a]pyridine.
The key difference lies in the position of one of the nitrogen atoms in the five-membered ring, which can influence the hydrogen bonding pattern and overall electronics of the molecule.
Comparative Biological Activity:
While direct head-to-head comparisons in the same study are ideal, we can draw insights from the literature. For instance, both scaffolds have yielded potent kinase inhibitors.
| Scaffold | Target Kinase(s) | Compound Example | IC50 (µM) | Reference |
| Pyrazolo[1,5-a]pyrimidine | CDK2, TRKA | Compound 6t | 0.09 (CDK2), 0.23 (TRKA) | [4] |
| Imidazo[1,2-a]pyridine | PI3Kα, mTOR | Compound 15a | 0.019 (PI3Kα), 0.023 (mTOR) | [1] |
| Pyrazolo[1,5-a]pyrimidine | Pim-1 | Compound 1 | 0.045 | [7] |
| Imidazo[1,2-a]pyridine | DYRK1A, CLK1 | Compound 4c | 2.6 (DYRK1A), 0.7 (CLK1) | [8] |
Synthetic Accessibility:
The synthesis of imidazo[1,2-a]pyridines is well-established, often involving the condensation of 2-aminopyridines with α-haloketones or related methodologies.[9][10] This straightforward access allows for the rapid generation of diverse libraries for screening.
Thieno[2,3-d]pyrimidines: A Bioisostere with Unique Properties
The thieno[2,3-d]pyrimidine scaffold, where the pyrazole ring of the pyrazolo[1,5-a]pyrimidine is replaced by a thiophene ring, offers another compelling alternative. This substitution can significantly alter the physicochemical properties of the resulting compounds, potentially leading to improved metabolic stability and cell permeability.
Structural and Electronic Properties:
Figure 2: Comparison of the core structures of Pyrazolo[1,5-a]pyrimidine and Thieno[2,3-d]pyrimidine.
The replacement of the N-H donor in the pyrazole ring with a sulfur atom in the thiophene ring eliminates a hydrogen bond donor site but introduces a larger, more polarizable atom, which can engage in different types of interactions with the target protein.
Comparative Biological Activity:
Thieno[2,3-d]pyrimidines have emerged as potent inhibitors of various kinases, including VEGFR-2 and c-Met.
| Scaffold | Target Kinase(s) | Compound Example | IC50 (µM) | Reference |
| Pyrazolo[1,5-a]pyrimidine | PI3Kδ | CPL302415 | 0.018 | [11] |
| Thieno[2,3-d]pyrimidine | c-Met, VEGFR-2 | Compound 12j | 0.025 (c-Met), 0.048 (VEGFR-2) | [12] |
| Pyrazolo[1,5-a]pyrimidine | Pim-1 | Compound 5d | 0.54 | [13] |
| Thieno[2,3-d]pyrimidine | FLT3 | Compound 5 | >80% inhibition at 20 µM | [14] |
Synthetic Accessibility:
The synthesis of the thieno[2,3-d]pyrimidine core is also well-documented, often starting from appropriately substituted 2-aminothiophenes. This allows for the systematic exploration of SAR around this scaffold.
Bioisosteric Replacement: A Strategy for Scaffold Refinement
Beyond wholesale scaffold hopping, bioisosteric replacement of specific functional groups within the pyrazolo[1,5-a]pyrimidine core can lead to significant improvements in potency and pharmacokinetic properties. A notable example is the replacement of a key amide group with a 1,2,4-triazole in a series of CSNK2 inhibitors. This modification maintained the crucial hydrogen bonding interactions while improving metabolic stability.
Experimental Protocols
To facilitate the exploration of these scaffolds, this section provides representative experimental protocols for key synthetic transformations and biological assays.
Synthesis: Suzuki-Miyaura Cross-Coupling of this compound
This protocol describes a general procedure for the Suzuki-Miyaura coupling, a cornerstone reaction for diversifying the pyrazolo[1,5-a]pyrimidine scaffold at the 5-position.[15]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights [mdpi.com]
- 6. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 10. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and biological evaluation of thieno[2,3-d]pyrimidine derivatives as novel dual c-Met and VEGFR-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, Synthesis, and 2D QSAR Analysis of Some Novel Pyrazolo[1,5-a]pyrimidine Derivatives as Pim-1 Kinase Inhibitors for the Treatment of MCF-7 Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-Chloro-2-methylpyrazolo[1,5-a]pyrimidine
This guide provides essential safety and logistical information for the proper disposal of 5-Chloro-2-methylpyrazolo[1,5-a]pyrimidine, a heterocyclic compound frequently utilized in medicinal chemistry and drug development.[1][2][3][4] Adherence to these procedures is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. The information herein is synthesized from safety data sheets of structurally related compounds and established principles for handling chlorinated organic waste.
Understanding the Compound: Hazard Profile and Core Risks
This compound is a chlorinated heterocyclic compound. While a specific, comprehensive toxicological profile for this exact molecule is not extensively documented in readily available literature, data from analogous structures, such as other chlorinated pyrimidines and pyrazoles, allow for a presumptive hazard assessment.
Primary Hazards:
-
Irritation: Causes skin and serious eye irritation.[5][6] May also cause respiratory irritation upon inhalation of dust or fumes.[5][6][7]
-
Environmental Hazard: Chlorinated organic compounds can be harmful to aquatic life with long-lasting effects.[6] Therefore, release into the environment must be strictly avoided.[5][7]
The causality behind these hazards lies in the reactivity of the chloro- and pyrimidine moieties, which can interact with biological macromolecules, leading to irritation and potential toxicity.
Table 1: GHS Hazard and Precautionary Statements for Structurally Related Compounds
| Hazard Statement | Description | Precautionary Statement | Action |
| H315 | Causes skin irritation | P280 | Wear protective gloves/protective clothing.[5][6][10] |
| H319 | Causes serious eye irritation | P280 | Wear eye protection/face protection.[5][6][10] |
| H335 | May cause respiratory irritation | P261, P271 | Avoid breathing dust. Use only outdoors or in a well-ventilated area.[5][6][7] |
| H302 | Harmful if swallowed | P270 | Do not eat, drink or smoke when using this product.[6][9] |
| P501 | Disposal | - | Dispose of contents/container to an approved waste disposal plant.[5][6][8][9][11] |
Pre-Disposal Operations: Segregation and Waste Accumulation
Proper disposal begins with meticulous practices at the point of waste generation. The core principle is to prevent the mixing of incompatible waste streams and to ensure that all waste is clearly and accurately labeled.
Step-by-Step Waste Segregation Protocol:
-
Designate a Waste Container: Use a dedicated, chemically resistant container, clearly labeled "Hazardous Waste: this compound and related materials." The container must have a tightly sealing lid.
-
Solid Waste:
-
Place any unused or expired solid this compound directly into the designated waste container.
-
Contaminated consumables (e.g., weighing boats, gloves, bench paper, silica gel) must also be collected in this container.
-
-
Liquid Waste:
-
Solutions containing the compound should be collected in a separate, dedicated liquid waste container made of appropriate material (e.g., HDPE or glass).
-
Label the liquid waste container with the full chemical name and approximate concentration.
-
Crucially, do not mix this chlorinated waste stream with non-halogenated organic waste. This is a common requirement for waste disposal facilities to allow for appropriate treatment methods, such as incineration with scrubbers for acidic gases.
-
-
Avoid Incompatibilities: Ensure that strong oxidizing agents, acids, acid anhydrides, and acid chlorides are not mixed into this waste stream, as they are incompatible with similar pyridine compounds and could cause hazardous reactions.[11]
-
Storage: Store the sealed waste containers in a designated, well-ventilated satellite accumulation area, away from heat and ignition sources.[5][11] The storage area should have secondary containment.
Emergency Procedures: Spill and Exposure Management
Accidents can happen, and a clear, validated response plan is a hallmark of a trustworthy safety protocol.
Personnel Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][12]
-
Skin Contact: Remove contaminated clothing and wash the affected skin with plenty of soap and water for at least 15 minutes. If irritation occurs or persists, get medical advice.[5][10][12]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Call a poison center or doctor if you feel unwell.[5][6][7]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[6][8][9][12]
Spill Cleanup Protocol:
-
Ensure Safety: Evacuate non-essential personnel. Ensure adequate ventilation and remove all sources of ignition.[5]
-
Don PPE: Wear appropriate personal protective equipment, including a respirator (if dealing with fine powder), chemical-resistant gloves, safety goggles, and a lab coat.
-
Containment: Prevent the spill from spreading and ensure it does not enter drains or waterways.[5]
-
Cleanup:
-
For solid spills, carefully sweep or vacuum the material. Avoid generating dust.
-
For liquid spills, absorb with an inert, non-combustible material (e.g., vermiculite, sand, or diatomaceous earth).
-
-
Disposal of Cleanup Debris: Place all contaminated materials (absorbent, PPE, etc.) into the designated hazardous waste container.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
Final Disposal Pathway: A Decision Framework
The final disposal of this compound must be conducted by a licensed and approved waste disposal facility. It is illegal and unsafe for researchers to dispose of this chemical via standard drains or trash.
The decision-making process for selecting the appropriate disposal route is outlined below.
Caption: Disposal workflow for this compound.
Explanation of Final Disposal Methods:
-
High-Temperature Incineration: This is the most common and effective method for destroying chlorinated organic compounds. The process must be carried out in a specialized incinerator equipped with afterburners and alkaline scrubbers to neutralize the hydrogen chloride (HCl) gas produced during combustion.
-
Catalytic Hydrodechlorination: An emerging "green chemistry" approach involves reacting the chlorinated waste with a hydrogen source over a catalyst.[13][14] This process can convert the hazardous chlorinated compound into less toxic hydrocarbons and recyclable hydrochloric acid.[14] While environmentally preferable, its availability depends on the capabilities of the waste management facility.
Your Responsibility:
As a researcher, your direct responsibility ends with the safe and proper handover of accurately labeled waste to your institution's Environmental Health and Safety (EHS) department or their designated waste contractor. Always follow your local and institutional regulations.[5]
References
- 1. Pyrazolo[1,5- a ]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07716J [pubs.rsc.org]
- 2. pp.bme.hu [pp.bme.hu]
- 3. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aksci.com [aksci.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. fishersci.com [fishersci.com]
- 9. jubilantingrevia.com [jubilantingrevia.com]
- 10. fishersci.co.uk [fishersci.co.uk]
- 11. fishersci.com [fishersci.com]
- 12. hmdb.ca [hmdb.ca]
- 13. scribd.com [scribd.com]
- 14. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Personal Protective Equipment for 5-Chloro-2-methylpyrazolo[1,5-a]pyrimidine
Introduction: Understanding the Compound and the Imperative for Safety
5-Chloro-2-methylpyrazolo[1,5-a]pyrimidine belongs to the pyrazolo[1,5-a]pyrimidine class of N-heterocyclic compounds. This chemical family is a cornerstone in medicinal chemistry, recognized for its wide array of biological activities and as a scaffold for developing targeted therapeutics, including protein kinase inhibitors for cancer treatment.[1][2] The introduction of a chlorine atom onto the pyrimidine ring fundamentally alters the molecule's electronic properties and reactivity, a common strategy in drug design to enhance efficacy or modulate metabolic pathways.[3]
Hazard Assessment: A Proactive Stance on an Uncharacterized Compound
Given the absence of a specific Safety Data Sheet (SDS), we must infer potential hazards from analogous structures. Chlorinated organic compounds can exhibit a range of toxic effects, and heterocyclic amines have been identified as potential disinfection by-products of concern.[3][4]
Primary Assumed Risks:
-
Dermal Contact: May cause skin irritation upon contact.[6][7] Prolonged exposure or absorption through the skin could lead to systemic effects.
-
Ocular Contact: As with most fine chemical powders, direct contact is likely to cause serious eye irritation.[6]
-
Inhalation: Inhaling airborne powder can irritate the respiratory tract and mucous membranes.[6] The long-term effects of inhalation are unknown.
Therefore, the core safety directive is to prevent any direct physical contact with the compound through a multi-layered PPE and engineering control strategy.
Core Directive: Personal Protective Equipment (PPE)
The selection of PPE is the most critical barrier between the researcher and the chemical. The following table summarizes the minimum required PPE for handling this compound in solid and solution forms.
| Protection Type | Specification | Rationale & Causality |
| Eye / Face | ANSI Z87.1-rated safety glasses with side shields (minimum); Chemical splash goggles are required when handling solutions or large quantities of powder. A full-face shield should be worn over goggles during splash-risk procedures. | Protects against accidental splashes of solutions or dispersion of airborne powder into the eyes, a primary and highly sensitive route of exposure.[9] |
| Hand | Nitrile gloves (minimum thickness of 4 mil). | Provides a barrier against incidental dermal contact. Crucially, for handling solutions, the glove material must be cross-referenced for compatibility with the specific solvent being used. Double-gloving is recommended for all procedures involving the pure solid. |
| Body | Flame-resistant (FR) lab coat, fully buttoned with tight cuffs. | Protects skin and personal clothing from contamination.[10] An FR coat is a best-practice standard in labs where flammable solvents are also in use. |
| Respiratory | Required when handling the powder outside of a certified chemical fume hood. A NIOSH-approved N95 respirator is the minimum. | Prevents inhalation of fine particulates, which is a significant risk when weighing or transferring the solid compound.[11] Engineering controls (fume hood) are the primary line of defense; respirators are a critical secondary measure. |
| Footwear | Closed-toe, non-permeable shoes. | Protects feet from spills and falling objects.[10] |
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a systematic workflow is essential for minimizing exposure and ensuring reproducible safety.
Pre-Handling & Preparation
-
Designate a Workspace: All handling of solid this compound should occur within a designated area, such as a certified chemical fume hood or a powder containment hood.
-
Verify Emergency Equipment: Confirm that a safety shower and eyewash station are unobstructed and have been recently tested.[5][12]
-
Assemble Materials: Gather all necessary equipment (spatulas, weigh boats, vials, solvents) and place them within the designated workspace to minimize movement in and out of the containment area.
-
Don PPE: Put on all required PPE in the correct order (lab coat, then respirator, then eye protection, then gloves).
Handling the Solid Compound (e.g., Weighing)
This workflow is designed to mitigate the primary risk of powder dispersion.
Post-Handling & Decontamination
-
Surface Cleaning: Wipe down the balance, spatula, and work surface inside the fume hood with a solvent (e.g., 70% ethanol or isopropanol) to remove any residual powder.
-
Waste Segregation: All contaminated disposable items (gloves, weigh boats, paper towels) must be placed in a dedicated, sealed hazardous waste bag.
-
Doffing PPE: Remove PPE in the reverse order of donning, being careful not to touch the outside of contaminated items. Gloves should be removed last before exiting the lab.
-
Personal Hygiene: Always wash hands thoroughly with soap and water after completing work and before leaving the laboratory.[10]
Emergency Procedures
Preparation is key to mitigating the harm from an accidental exposure.[5]
| Exposure Type | Immediate Action |
| Skin Contact | Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.[13] |
| Eye Contact | Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[13] |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[13] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6] |
| Minor Spill | Alert others in the area. Wearing full PPE, cover the spill with an absorbent material. Gently sweep it into a designated hazardous waste container. Clean the area with a suitable solvent. |
Disposal Plan: Environmental Responsibility
Improper disposal of chlorinated organic compounds can lead to persistent environmental contamination.[14]
-
Solid Waste: All solid waste contaminated with this compound, including excess reagent and contaminated disposables, must be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Solutions containing the compound and halogenated solvents should be collected in a designated "Halogenated Organic Waste" container.[15] Do not mix with non-halogenated waste streams.
-
Compliance: All waste disposal must adhere to local, state, and federal regulations.[16][17] Consult your institution's Environmental Health & Safety (EHS) department for specific guidelines and pickup schedules. Under no circumstances should this chemical or its waste be poured down the drain.[18]
References
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Potential carcinogenic hazards of non-regulated disinfection by-products: haloquinones, halo-cyclopentene and cyclohexene derivatives, N-halamines, halonitriles, and heterocyclic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. acs.org [acs.org]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. acs.org [acs.org]
- 10. acs.org [acs.org]
- 11. resources.psi-bfm.com [resources.psi-bfm.com]
- 12. safetyculture.com [safetyculture.com]
- 13. hmdb.ca [hmdb.ca]
- 14. tandfonline.com [tandfonline.com]
- 15. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 16. capitalresin.com [capitalresin.com]
- 17. OSHA Requirements for Chemical Storage - Company blog P J Chemicals [pjchemicals.com]
- 18. Disposing of Chlorine: Pool and Cleaning Products - NEDT [nedt.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
